Phosphoenolpyruvate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phosphonooxyprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNBXWJWCWCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861797 | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphoenolpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-08-9 | |
| Record name | Phosphoenolpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoenolpyruvate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-dihydroxyphosphinoyloxyacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHOENOLPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545YL308OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phosphoenolpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and History of Phosphoenolpyruvate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphoenolpyruvate (PEP), a three-carbon carboxylic acid, holds a pivotal position in cellular metabolism. As the ester derived from the enol of pyruvate and phosphate, it is a critical intermediate in both glycolysis and gluconeogenesis, effectively acting as a metabolic crossroads. Its most notable characteristic is the possession of the most energy-rich phosphate bond found in biological systems, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol.[1] This high group transfer potential enables PEP to drive the synthesis of ATP via substrate-level phosphorylation, a fundamental process in energy currency generation. Beyond its central role in energy metabolism, PEP is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms and serves as the energy source for the unique phosphotransferase system (PTS) for sugar uptake in bacteria. This document provides a comprehensive overview of the historical milestones, key experiments, and quantitative data associated with the discovery and elucidation of the roles of this compound.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader effort to unravel the intricate steps of alcoholic fermentation and glycolysis in the early 20th century. The complete pathway, known today as the Embden-Meyerhof-Parnas (EMP) pathway, was largely elucidated by 1940 through the collective work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas.[2][3]
While there is no single publication heralding the "discovery" of PEP, its identification as a crucial intermediate emerged from this body of work. The key breakthrough came from the laboratory of Otto Meyerhof. In 1934, Karl Lohmann and Otto Meyerhof published seminal work identifying PEP as the phosphorylated compound responsible for the transfer of a phosphate group to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP).[4][5] This reaction, the final step in the glycolytic payoff phase, was recognized for its critical role in cellular energy production. Jakub Parnas later coined the term "phosphorylation" to describe this transfer.[4]
The chemical identity and structure of this compound were definitively established through subsequent research, culminating in its first successful chemical synthesis by Erich Baer in 1952. This provided an unambiguous structural proof and made the compound available for further biochemical studies.
A significant expansion of PEP's known biological roles came in 1964, when Saul Roseman and his colleagues discovered the this compound:sugar phosphotransferase system (PTS) in bacteria.[6][7][8] They demonstrated that bacteria utilize the high energy of PEP's phosphate bond to drive the transport and concomitant phosphorylation of sugars across the cell membrane, a unique mechanism distinct from ATP-driven transport.
Quantitative and Thermodynamic Data
The unique biochemical function of PEP is rooted in its thermodynamic properties and its interaction with key metabolic enzymes.
Table 1: Thermodynamic and Cellular Properties of this compound
| Parameter | Value | Organism/Condition | Reference(s) |
| Standard Free Energy of Hydrolysis (ΔG°') | -61.9 kJ/mol | Standard Conditions | [1] |
| Intracellular Concentration | 0.2 mM | E. coli (glucose-grown) | [9] |
| Intracellular Concentration | ~0.8 - 1.4 mM | S. cerevisiae (low Pyruvate Kinase activity) | [10] |
| Intracellular Concentration | Increases with glucose concentration | Mammalian Islet Cells | [11] |
Table 2: Kinetic Parameters of Key PEP-Metabolizing Enzymes
| Enzyme | Substrate | Km Value (mM) | Organism/Tissue | Reference(s) |
| Pyruvate Kinase | This compound | 0.05 - 0.12 | Crustacean Muscle / Rat Spermatids | [2][3] |
| Pyruvate Kinase | This compound | ~0.57 | R. toruloides (yeast) | [12] |
| Enolase | 2-Phosphoglycerate | 0.008 | General | [13][14] |
| PEPCK (cytosolic) | Oxaloacetate | 0.012 | Mammalian | [15] |
| PEPCK (cytosolic) | GTP | 0.013 | Mammalian | [15] |
| PEP Carboxylase | This compound | 0.35 (in presence of activators) | E. coli | [9] |
Note: Km values are highly dependent on experimental conditions (pH, temperature, cofactor concentrations) and can vary between isozymes.
Key Metabolic Pathways Involving PEP
The central role of PEP is best visualized through its position in major metabolic pathways.
Caption: Role of PEP in the Embden-Meyerhof-Parnas (EMP) Glycolysis Pathway.
Caption: Role of PEP in the Gluconeogenesis Pathway.
Caption: Role of PEP in C4 Carbon Fixation Pathway.
Key Experimental Protocols
The characterization of PEP and its associated enzymes relied on the development of specific assays and extraction procedures. While the original methods from the 1930s were rudimentary by today's standards, the principles remain. Below are detailed modern protocols representative of the techniques used to study PEP metabolism.
Protocol 1: Extraction of Glycolytic Intermediates from Yeast
This method is based on rapid quenching and cold solvent extraction to preserve the in vivo state of labile metabolites like PEP.
Objective: To extract glycolytic intermediates from Saccharomyces cerevisiae for subsequent quantification.
Materials:
-
Yeast culture (S. cerevisiae)
-
Quenching solution: 60% (v/v) Methanol, pre-cooled to -40°C
-
Extraction solution: Chloroform, pre-cooled to -40°C
-
Washing solution: 60% Methanol, pre-cooled to -40°C
-
High-speed refrigerated centrifuge
-
Stopped-flow apparatus (for rapid time-course experiments)
Procedure:
-
Rapid Quenching: To capture a metabolic snapshot, rapidly stop all enzymatic activity. For time-course experiments, mix the yeast suspension with a substrate (e.g., glucose) in a stopped-flow apparatus and spray the culture directly into 2 volumes of quenching solution at -40°C. This process should take less than 0.1 seconds.[16]
-
Cell Harvesting: Pellet the quenched cells by centrifugation at 5,000 x g for 5 minutes at -20°C.
-
Washing: Resuspend the cell pellet in cold washing solution to remove extracellular contaminants and centrifuge again.
-
Extraction: Resuspend the final cell pellet in cold chloroform at -40°C. The chloroform disrupts the cell membrane, releasing intracellular metabolites into the solvent.[16]
-
Phase Separation: Add cold water to the chloroform suspension to create a two-phase system. Vortex vigorously.
-
Metabolite Collection: Centrifuge at 10,000 x g for 10 minutes at low temperature. The polar metabolites, including PEP and other glycolytic intermediates, will be in the upper aqueous/methanol phase.
-
Analysis: Carefully collect the upper aqueous phase. The extract can then be stored at -80°C or analyzed immediately using techniques such as LC-MS/MS, NMR, or enzymatic assays.
Protocol 2: Coupled Enzyme Assay for Pyruvate Kinase Activity
This is a continuous spectrophotometric assay that measures pyruvate kinase (PK) activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
Objective: To determine the kinetic parameters (Vmax, Km) of pyruvate kinase.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5
-
Adenosine diphosphate (ADP) solution
-
This compound (PEP) solution (varied concentrations for Km determination)
-
NADH solution
-
Lactate dehydrogenase (LDH) (commercially available, high purity)
-
Sample containing pyruvate kinase (e.g., purified enzyme, cell lysate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
A saturating concentration of ADP (e.g., 1.5 mM)
-
A starting concentration of PEP (e.g., for Km determination, start with 0.05 mM and increase incrementally)
-
A fixed, non-limiting concentration of NADH (e.g., 0.2 mM)
-
An excess of LDH (e.g., 10-20 units)
-
-
Initiation: Add the enzyme sample to the cuvette to initiate the reaction. The total volume should be standardized (e.g., 1 mL).
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of NADH to NAD⁺ by LDH as it reduces the pyruvate (produced by PK) to lactate.
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Kinetic Analysis: Repeat the assay with varying concentrations of PEP. Plot the initial reaction rates against the PEP concentration and fit the data to the Michaelis-Menten equation to determine the Km for PEP and the Vmax of the enzyme.
Caption: Workflow for a Coupled Spectrophotometric Assay of Pyruvate Kinase.
Conclusion
The discovery of this compound marked a pivotal moment in the history of biochemistry, transforming the understanding of cellular energy dynamics. From its initial identification as a high-energy intermediate in glycolysis to its recognized roles in gluconeogenesis, bacterial transport, and plant carbon fixation, PEP has proven to be a molecule of exceptional versatility. The elucidation of its properties and functions, a process spanning decades of meticulous research, showcases the foundational principles of metabolic investigation. For researchers and drug development professionals today, understanding the history and biochemical significance of PEP remains essential for targeting metabolic pathways in areas ranging from infectious disease to oncology and metabolic disorders.
References
- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of round spermatids: kinetic properties of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic and regulatory properties of muscle pyruvate kinase from Cancer magister - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of Escherichia coli this compound carboxylase by multiple effectors in vivo. II. Kinetic studies with a reaction system containing physiological concentrations of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mitochondrial isoform of this compound carboxykinase (PEPCK-M) and glucose homeostasis: has it been overlooked? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solved 8. The glycolytic enzyme enolase catalyzes the | Chegg.com [chegg.com]
- 14. Solved The glycolytic enzyme enolase catalyzes the | Chegg.com [chegg.com]
- 15. What Is the Metabolic Role of this compound Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A method for the determination of changes of glycolytic metabolites in yeast on a subsecond time scale using extraction at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Foundations: An In-depth Technical Guide to the Early Studies of Phosphoenolpyruvate Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first elucidated the synthesis pathways of phosphoenolpyruvate (PEP), a critical high-energy intermediate in metabolism. The early investigations, primarily centered on the enzymes PEP carboxykinase (PEPCK) and the process of carbon dioxide fixation, laid the groundwork for our current understanding of gluconeogenesis and intermediary metabolism. This document provides a detailed examination of the experimental protocols and quantitative data from these pioneering studies, offering valuable insights for contemporary research and drug development.
Core Concepts in Early PEP Synthesis Research
The initial exploration into PEP synthesis was driven by the need to understand how organisms synthesize glucose from non-carbohydrate precursors, a process known as gluconeogenesis. A pivotal step in this pathway is the conversion of oxaloacetate to PEP. Early researchers also investigated the fascinating ability of some bacteria to fix carbon dioxide, a process intricately linked to PEP metabolism.
Two major lines of inquiry form the basis of our early understanding:
-
The Discovery and Characterization of this compound Carboxykinase (PEPCK): Spearheaded by Merton F. Utter and Kiyoshi Kurahashi in the 1950s, this work identified and characterized the enzyme responsible for the decarboxylation of oxaloacetate to form PEP.
-
Carbon Dioxide Fixation in Bacteria: The earlier work of Harland G. Wood and C. H. Werkman in the 1930s and 1940s demonstrated that non-photosynthetic organisms could incorporate CO2 into organic molecules, a discovery that directly implicated pathways involving C4-dicarboxylic acids and ultimately connected to PEP synthesis.
Key Enzymes and Their Discovery
This compound Carboxykinase (PEPCK)
The enzyme initially named "oxalacetic carboxylase" was later identified as this compound carboxykinase (PEPCK). The groundbreaking work of Utter and Kurahashi, primarily using chicken liver mitochondria, was instrumental in purifying and characterizing this enzyme.
Signaling Pathway for PEPCK-catalyzed PEP Synthesis:
Caption: PEPCK catalyzes the GTP-dependent conversion of oxaloacetate to PEP.
The Wood-Werkman Reaction and CO2 Fixation
Decades before the detailed characterization of PEPCK, Wood and Werkman's research with propionic acid bacteria revealed that CO2 was not just a waste product of metabolism but could be "fixed" into organic molecules. Their isotopic tracer studies using ¹³C were revolutionary and demonstrated the net synthesis of a C4-dicarboxylic acid from a C3 compound and CO2.
Logical Relationship in the Wood-Werkman Reaction:
Caption: The Wood-Werkman reaction demonstrated the fixation of CO2 into a C4 acid.
Detailed Experimental Protocols from Early Studies
The methodologies employed by these early researchers, while lacking the sophistication of modern techniques, were remarkably ingenious and precise. Below are detailed protocols reconstructed from their seminal publications.
Purification of "Oxalacetic Carboxylase" (PEPCK) from Chicken Liver Mitochondria (Utter and Kurahashi, 1954)
This protocol outlines the multi-step process for isolating and purifying the enzyme.
Experimental Workflow for PEPCK Purification:
Caption: Multi-step workflow for the purification of PEPCK from chicken liver.
Methodology Details:
-
Preparation of Mitochondria: Fresh chicken livers were homogenized in a 0.25 M sucrose solution. The homogenate was subjected to differential centrifugation to pellet the mitochondria.
-
Acetone Powder: The isolated mitochondria were treated with acetone at low temperatures to dehydrate and defat the preparation, resulting in a stable acetone powder.
-
Extraction: The acetone powder was extracted with a 0.1 M sodium bicarbonate (NaHCO3) solution.
-
Ammonium Sulfate Fractionation: The protein extract was subjected to fractional precipitation with ammonium sulfate. The fraction precipitating between 35% and 50% saturation was collected.
-
Dialysis: The precipitated protein was redissolved and dialyzed against a 0.001 M solution of Versene (EDTA) to remove metal ions.
-
Ethanol Fractionation: The dialyzed solution was subjected to ethanol fractionation at -10°C.
-
Calcium Phosphate Gel Adsorption: The active fraction was adsorbed onto a calcium phosphate gel.
-
Elution: The enzyme was eluted from the gel using a 0.1 M phosphate buffer at pH 7.4.
Assay for PEPCK Activity (Utter and Kurahashi, 1954)
The activity of the purified enzyme was determined by measuring the exchange of radioactive ¹⁴CO₂ into the carboxyl group of oxaloacetate.
Reaction Mixture:
| Component | Concentration |
| Potassium Oxaloacetate | 0.01 M |
| Inosine Triphosphate (ITP) | 0.001 M |
| MnCl₂ | 0.002 M |
| K¹⁴HCO₃ | Variable (approx. 100,000 c.p.m.) |
| Cysteine | 0.02 M |
| Phosphate Buffer (pH 6.5) | 0.04 M |
| Enzyme Preparation | Variable |
| Total Volume | 1.0 ml |
Procedure:
-
The reaction components were combined in a test tube.
-
The reaction was initiated by the addition of the enzyme preparation.
-
The mixture was incubated for 5 minutes at 30°C.
-
The reaction was stopped by the addition of 0.2 ml of 20% trichloroacetic acid.
-
Unreacted ¹⁴CO₂ was removed by bubbling a stream of non-radioactive CO₂ through the acidified solution.
-
The radioactivity remaining in the oxaloacetate was determined using a Geiger-Müller counter.
Isotopic Tracer Experiment for CO₂ Fixation (Wood et al., 1941)
This experiment demonstrated the incorporation of ¹³CO₂ into succinate by Propionibacterium pentosaceum.
Experimental Setup:
-
Culture Medium: A glycerol-based medium was prepared and inoculated with P. pentosaceum.
-
Introduction of ¹³CO₂: The bacterial culture was exposed to ¹³CO₂ (as NaH¹³CO₃) during fermentation.
-
Isolation of Succinic Acid: After the fermentation was complete, the succinic acid was isolated from the culture medium through a series of chemical extractions and purifications.
-
Mass Spectrometry: The isotopic composition of the carbon in the purified succinic acid was analyzed using a mass spectrometer to determine the enrichment of ¹³C.
Quantitative Data from Early PEP Synthesis Studies
The following tables summarize the key quantitative findings from these foundational papers.
Table 1: Purification of "Oxalacetic Carboxylase" (PEPCK)
| Purification Step | Total Units | Specific Activity (units/mg protein) | Yield (%) | Purification (x-fold) |
| Acetone Powder Extract | 12,000 | 0.3 | 100 | 1 |
| (NH₄)₂SO₄ (35-50%) | 9,600 | 1.2 | 80 | 4 |
| Ethanol Fraction | 6,000 | 4.0 | 50 | 13.3 |
| Ca₃(PO₄)₂ Gel Eluate | 3,600 | 20.0 | 30 | 66.7 |
Data adapted from Utter and Kurahashi, J. Biol. Chem. 1954, 207, 787-802.
Table 2: Michaelis Constants (Km) for PEPCK
| Substrate | Km (M) |
| Oxaloacetate | 4 x 10⁻⁴ |
| Inosine Triphosphate (ITP) | 1.5 x 10⁻⁴ |
Data adapted from Utter and Kurahashi, J. Biol. Chem. 1954, 207, 803-819.
Table 3: Isotopic Analysis of Succinate from CO₂ Fixation
| Carbon Position in Succinate | ¹³C Atom % Excess |
| Carboxyl Carbons | 1.84 |
| Methylene Carbons | Not significantly enriched |
Data adapted from Wood et al., J. Biol. Chem. 1941, 139, 483-484.
Conclusion
The early studies on this compound synthesis pathways, conducted with what would now be considered basic tools, were monumental achievements in biochemistry. The meticulous purification protocols, the innovative use of isotopic tracers, and the precise quantitative measurements laid a robust foundation for decades of research in metabolic regulation, diabetes, and cancer metabolism. For today's researchers, a deep understanding of these foundational experiments provides not only a historical perspective but also a testament to the enduring power of rigorous scientific inquiry. The pathways and enzymes they uncovered remain central targets for therapeutic intervention, underscoring the lasting impact of this pioneering work.
The Cornerstone of Metabolism: A Technical Guide to Phosphoenolpyruvate
An In-depth Exploration of the Biochemical Properties, Structure, and Critical Roles of a High-Energy Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate situated at a critical crossroads of cellular metabolism. This technical guide provides a comprehensive overview of the biochemical properties, intricate structure, and multifaceted roles of PEP. It is an essential resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this vital molecule. The guide delves into its participation in glycolysis, gluconeogenesis, the shikimate pathway, and the bacterial phosphotransferase system. Detailed experimental protocols for key enzymatic assays are provided, alongside structured data presentation and visualizations of relevant metabolic and signaling pathways to facilitate a thorough understanding of PEP's significance in cellular bioenergetics and biosynthesis.
Biochemical and Physicochemical Properties of this compound
This compound is an ester formed from the enol of pyruvate and phosphate. It is notable for possessing the highest energy phosphate bond found in living organisms, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol.[1] This high phosphoryl group transfer potential is central to its role in substrate-level phosphorylation.[2]
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₅O₆P | [3][4] |
| Molecular Weight | 168.04 g/mol | [3][4] |
| Monoisotopic Mass | 167.98237487 Da | [4] |
| Standard Free Energy of Hydrolysis (ΔG°') | -61.9 kJ/mol | [1] |
| IUPAC Name | 2-(phosphonooxy)prop-2-enoic acid | [1][4] |
| CAS Number | 138-08-9 | [1][4] |
Structural Characteristics
PEP's structure is characterized by a phosphate group esterified to the enol form of pyruvate. This enolphosphate linkage is what confers its high energy. At physiological pH, the phosphate and carboxyl groups are deprotonated, resulting in a net negative charge.[1]
The Central Role of PEP in Metabolic Pathways
This compound is a key intermediate in several fundamental metabolic pathways, serving as a critical link between carbohydrate metabolism and the biosynthesis of other essential molecules.[1][5]
Glycolysis and Gluconeogenesis
In glycolysis , PEP is formed from 2-phosphoglycerate in a dehydration reaction catalyzed by enolase.[1][2] In the final, irreversible step of glycolysis, pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, generating ATP and pyruvate.[1][2] This is a crucial step for ATP production in the cell.
Conversely, in gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, two steps are required to convert pyruvate back to PEP.[1][6] First, pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase.[6] Then, this compound carboxykinase (PEPCK) decarboxylates and phosphorylates oxaloacetate to yield PEP, a reaction that consumes a molecule of GTP.[1][6]
The Shikimate Pathway
In plants, bacteria, fungi, and archaea, PEP is a crucial precursor for the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.[1][7][8] The first committed step of this pathway involves the condensation of this compound and erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[1][9]
Bacterial Phosphotransferase System (PTS)
In many bacteria, PEP serves as the primary energy source for the phosphotransferase system (PTS) , a unique mechanism for sugar uptake.[10][11] In this system, the phosphoryl group from PEP is transferred through a cascade of proteins, including Enzyme I (EI) and the histidine phosphocarrier protein (HPr), to a sugar-specific Enzyme II complex, which concurrently transports and phosphorylates the sugar as it enters the cell.[10][12][13]
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to study the properties and reactions of PEP. Below are detailed protocols for key enzymatic assays.
Pyruvate Kinase Activity Assay
This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[14][15]
Materials:
-
50 mM HEPES buffer, pH 7.5
-
100 mM KCl
-
10 mM MgCl₂
-
5 mM ADP
-
10 mM this compound (PEP)
-
0.2 mM NADH
-
Lactate Dehydrogenase (LDH) (sufficient units to ensure the reaction is not rate-limiting)
-
Cell or tissue extract containing pyruvate kinase
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, ADP, PEP, and NADH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Add a sufficient amount of lactate dehydrogenase to the mixture.
-
Initiate the reaction by adding the cell or tissue extract containing pyruvate kinase.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.
Calculation of Enzyme Activity: One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
This compound Carboxylase (PEPC) Assay
The activity of PEPC is commonly measured by coupling the consumption of bicarbonate to the oxidation of NADH in the presence of malate dehydrogenase.
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl₂
-
2 mM Dithiothreitol (DTT)
-
0.2 mM NADH
-
10 mM NaHCO₃
-
Malate Dehydrogenase (MDH) (sufficient units)
-
2 mM this compound (PEP)
-
Cell or tissue extract containing PEPC
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, NADH, and MDH.
-
Equilibrate the mixture to the desired temperature.
-
Add NaHCO₃ to the mixture.
-
Initiate the reaction by adding the cell or tissue extract containing PEPC.
-
Start the reaction by adding PEP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the PEPC activity.
Visualizing PEP's Role in Cellular Pathways
Diagrams of key pathways involving PEP provide a clear visual representation of its central role in metabolism and cellular signaling.
Glycolysis and Gluconeogenesis Interface
Caption: The central role of PEP in glycolysis and gluconeogenesis.
The Shikimate Pathway Initiation
Caption: Initiation of the shikimate pathway with PEP.
Bacterial Phosphotransferase System (PTS) Workflow
Caption: Workflow of the bacterial phosphotransferase system.
Conclusion
This compound is undeniably a central figure in the theater of cellular metabolism. Its unique high-energy phosphate bond empowers it to drive ATP synthesis and fuel essential biosynthetic pathways. A thorough understanding of its biochemical properties, structure, and multifaceted roles is paramount for researchers and scientists in various fields, from fundamental biology to drug development. The targeting of enzymes that produce or consume PEP remains a promising avenue for the development of new antimicrobial agents and herbicides. This guide serves as a foundational resource to aid in these endeavors, providing the necessary data, protocols, and conceptual frameworks to explore the full potential of this remarkable molecule.
References
- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | C3H5O6P | CID 1005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. PEP group translocation - Wikipedia [en.wikipedia.org]
- 11. This compound:carbohydrate phosphotransferase systems of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. proteopedia.org [proteopedia.org]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
The Pivotal Role of Phosphoenolpyruvate in Glycolysis and Gluconeogenesis: A Technical Guide
Abstract
Phosphoenolpyruvate (PEP) stands at a critical metabolic crossroads, serving as the penultimate intermediate in glycolysis and a key precursor in gluconeogenesis. Its high-energy phosphate bond makes it a thermodynamically potent molecule, central to the regulation of glucose homeostasis. This technical guide provides an in-depth analysis of the dual role of PEP in these opposing pathways. We will explore the enzymatic reactions governing its synthesis and degradation, the intricate allosteric and hormonal regulatory mechanisms that prevent futile cycling, and the thermodynamic and kinetic parameters that dictate pathway flux. Furthermore, this guide furnishes detailed experimental protocols for the key enzymes involved and visualizes the complex interplay of these pathways through signaling and metabolic diagrams.
Introduction: The Centrality of this compound
This compound (PEP) is a high-energy phosphate compound that occupies a unique and pivotal position in cellular metabolism.[1] It is the direct precursor to pyruvate in the final energy-yielding step of glycolysis and a key intermediate in the synthesis of glucose from non-carbohydrate sources via gluconeogenesis.[1][2] The metabolic fate of PEP is a primary determinant of whether a cell is in an anabolic or catabolic state with respect to glucose metabolism. The reciprocal regulation of the enzymes that produce and consume PEP is therefore essential for maintaining cellular energy balance and blood glucose levels. This guide will dissect the multifaceted role of PEP, focusing on the key enzymatic control points and the complex regulatory networks that govern its flux through glycolysis and gluconeogenesis.
This compound in Glycolysis: The Final Energy Payoff
In glycolysis, PEP is the substrate for the final and irreversible step, catalyzed by the enzyme pyruvate kinase (PK).[3][4][5] This reaction is a major site of regulation for the entire glycolytic pathway.
The Pyruvate Kinase Reaction
Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP).[4] This reaction is highly exergonic, contributing significantly to the net ATP production of glycolysis.[6]
Reaction: this compound + ADP → Pyruvate + ATP
The large negative Gibbs free energy change of this reaction renders it physiologically irreversible, necessitating a separate bypass route in gluconeogenesis.
Regulation of Pyruvate Kinase
The activity of pyruvate kinase is tightly controlled through both allosteric regulation and covalent modification, ensuring that the rate of glycolysis is responsive to the cell's energetic needs.
-
Allosteric Regulation: Pyruvate kinase is allosterically activated by fructose-1,6-bisphosphate (FBP), an intermediate from earlier in the glycolytic pathway.[1][7][8] This is a classic example of feed-forward activation, ensuring that once the committed step of glycolysis is passed, the pathway can proceed to completion. Conversely, high levels of ATP and alanine (synthesized from pyruvate) act as allosteric inhibitors, signaling that the cell has an adequate energy supply and biosynthetic precursors.[5][9]
-
Hormonal Regulation: In the liver, the L-isozyme of pyruvate kinase is also subject to hormonal regulation. The hormone glucagon, released in response to low blood glucose, triggers a signaling cascade that leads to the phosphorylation and inactivation of pyruvate kinase.[5][7][9] This prevents the liver from consuming glucose via glycolysis when it needs to be exporting it to other tissues. Conversely, insulin promotes the dephosphorylation and activation of pyruvate kinase.[9]
This compound in Gluconeogenesis: Bypassing the Irreversible Step
Gluconeogenesis, the synthesis of glucose from precursors like pyruvate, lactate, and amino acids, is essential for maintaining blood glucose levels during fasting or prolonged exercise. To circumvent the irreversible pyruvate kinase reaction, gluconeogenesis employs a two-step bypass that consumes energy to generate PEP from pyruvate.[10][11]
The Gluconeogenic Bypass
The conversion of pyruvate to PEP in gluconeogenesis involves two key enzymes primarily located in the mitochondria and cytosol:
-
Pyruvate Carboxylase: This mitochondrial enzyme catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[7][12][13] This reaction is allosterically activated by acetyl-CoA, which signals an abundance of fatty acid oxidation products and the need for gluconeogenesis.[12][13]
Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
-
This compound Carboxykinase (PEPCK): OAA is then decarboxylated and phosphorylated to form PEP in a reaction catalyzed by PEPCK. This enzyme utilizes guanosine triphosphate (GTP) as the phosphate donor.[2] PEPCK is found in both the mitochondria and the cytosol, with the relative contribution of each isoform varying between species.
Reaction: Oxaloacetate + GTP → this compound + GDP + CO₂
Regulation of the Gluconeogenic Bypass
The synthesis of PEP in gluconeogenesis is primarily regulated at the level of gene expression of the key enzymes, particularly PEPCK.
-
Hormonal and Transcriptional Regulation: The transcription of the gene encoding PEPCK is induced by glucagon, glucocorticoids, and thyroid hormone, all of which signal the need for increased glucose production. Conversely, insulin strongly represses the transcription of the PEPCK gene, thereby inhibiting gluconeogenesis when blood glucose levels are high.[6]
Reciprocal Regulation of PEP Metabolism
To prevent the wasteful futile cycle of PEP being simultaneously synthesized and degraded, the pathways of glycolysis and gluconeogenesis are reciprocally regulated. This ensures that when one pathway is active, the other is suppressed. A key player in this regulation is the signaling molecule fructose-2,6-bisphosphate (F-2,6-BP).
-
Role of Fructose-2,6-bisphosphate: F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (a key glycolytic enzyme) and an inhibitor of fructose-1,6-bisphosphatase (a key gluconeogenic enzyme).[7][12] The levels of F-2,6-BP are controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). Glucagon signaling leads to the phosphorylation and activation of the FBPase-2 domain, lowering F-2,6-BP levels and favoring gluconeogenesis.[7][12] Insulin signaling promotes the dephosphorylation and activation of the PFK-2 domain, increasing F-2,6-BP levels and stimulating glycolysis.[12]
Quantitative Data on PEP Metabolism
The direction of metabolic flux through the PEP-pyruvate node is ultimately governed by the thermodynamics and kinetics of the involved enzymes.
Thermodynamic Properties
The standard Gibbs free energy changes (ΔG°') for the key reactions involving PEP highlight the energetic favorability of the pyruvate kinase reaction and the energy requirement for the gluconeogenic bypass.
| Reaction | Enzyme | ΔG°' (kJ/mol) | Pathway |
| This compound + ADP → Pyruvate + ATP | Pyruvate Kinase | -31.4 | Glycolysis |
| Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Pyruvate Carboxylase | -2.1 | Gluconeogenesis |
| Oxaloacetate + GTP → PEP + GDP + CO₂ | PEP Carboxykinase | +2.9 | Gluconeogenesis |
Note: Values can vary slightly depending on experimental conditions.
Kinetic Properties of Key Enzymes
The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of the enzymes acting on PEP provide insights into their substrate affinities and catalytic efficiencies.
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (U/mg) |
| Pyruvate Kinase (M-type) | Human Muscle | PEP | 0.03-0.05 | ~200 |
| ADP | 0.2-0.4 | |||
| Pyruvate Carboxylase | Bovine Liver | Pyruvate | 0.4 | ~13 |
| ATP | 0.2 | |||
| HCO₃⁻ | 1.0 | |||
| PEP Carboxykinase (cytosolic) | Rat Liver | OAA | 0.004 | ~7 |
| GTP | 0.02 |
Note: These values are approximate and can vary based on isozyme, species, and assay conditions.
Experimental Protocols
Accurate measurement of the activity of the key enzymes in PEP metabolism is crucial for research and drug development. The following are representative protocols for spectrophotometric enzyme assays.
Pyruvate Kinase Activity Assay
This assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂
-
Substrate Solution: 50 mM this compound (PEP)
-
Co-substrate Solution: 10 mM adenosine diphosphate (ADP)
-
Coupling Enzyme: Lactate dehydrogenase (LDH), ~1000 units/mL
-
NADH Solution: 10 mM NADH
Procedure:
-
In a cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of NADH Solution, and 20 µL of LDH.
-
Incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 10-50 µL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADH oxidation is proportional to the pyruvate kinase activity.
Pyruvate Carboxylase Activity Assay
This assay often involves a coupled reaction where the product, oxaloacetate, is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH.
Principle:
-
Pyruvate + HCO₃⁻ + ATP --(Pyruvate Carboxylase)--> Oxaloacetate + ADP + Pi
-
Oxaloacetate + NADH + H⁺ --(Malate Dehydrogenase)--> Malate + NAD⁺
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 20 mM KHCO₃
-
Substrate Solution: 100 mM pyruvate
-
Co-substrate Solution: 50 mM ATP
-
Coupling Enzyme: Malate dehydrogenase (MDH), ~1000 units/mL
-
NADH Solution: 10 mM NADH
-
Activator: 5 mM Acetyl-CoA
Procedure:
-
In a cuvette, combine 700 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of ATP Solution, 50 µL of NADH Solution, 20 µL of MDH, and 20 µL of Activator.
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10-50 µL of the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
PEP Carboxykinase Activity Assay (in the direction of OAA formation)
This assay measures the reverse reaction, coupling the formation of oxaloacetate to its reduction by MDH.
Principle:
-
PEP + GDP + CO₂ --(PEP Carboxykinase)--> Oxaloacetate + GTP
-
Oxaloacetate + NADH + H⁺ --(Malate Dehydrogenase)--> Malate + NAD⁺
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4, containing 50 mM KHCO₃, 2 mM MnCl₂, and 1 mM DTT
-
Substrate Solution: 20 mM PEP
-
Co-substrate Solution: 2 mM GDP
-
Coupling Enzyme: Malate dehydrogenase (MDH), ~1000 units/mL
-
NADH Solution: 10 mM NADH
Procedure:
-
In a cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of Co-substrate Solution, 20 µL of MDH, and 20 µL of NADH Solution.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10-50 µL of the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
Visualizations of Pathways and Regulation
Glycolysis: PEP to Pyruvate
Caption: The irreversible conversion of PEP to Pyruvate in glycolysis.
Gluconeogenesis: Pyruvate to PEP Bypass
Caption: The two-step bypass from Pyruvate to PEP in gluconeogenesis.
Reciprocal Hormonal Regulation
Caption: Hormonal control of PEP metabolism in the liver.
Experimental Workflow: Spectrophotometric Enzyme Assay
Caption: General workflow for a coupled spectrophotometric enzyme assay.
Conclusion and Future Directions
This compound is undeniably a central player in the regulation of carbohydrate metabolism. The intricate and reciprocal control of its synthesis and degradation in glycolysis and gluconeogenesis highlights the elegance and efficiency of cellular metabolic networks. A thorough understanding of the enzymes that govern PEP's fate—pyruvate kinase, pyruvate carboxylase, and PEP carboxykinase—is fundamental to comprehending metabolic diseases such as diabetes and cancer, where the regulation of these pathways is often dysregulated.
Future research in this area will likely focus on the development of selective inhibitors or activators of these key enzymes for therapeutic purposes. The detailed kinetic and regulatory information provided in this guide serves as a foundational resource for such drug discovery efforts. Furthermore, advances in metabolomics and flux analysis will continue to refine our understanding of how PEP flux is managed in vivo under various physiological and pathological conditions, opening new avenues for therapeutic intervention.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. chegg.com [chegg.com]
- 3. Regulation of Glycolysis and Gluconeogenesis by Acetylation of PKM and PEPCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The repression of hormone-activated PEPCK gene expression by glucose is insulin-independent but requires glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional repression of the gluconeogenic gene PEPCK by the orphan nuclear receptor SHP through inhibitory interaction with C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 12. Role of fructose 2,6-bisphosphate in the regulation of glycolysis and gluconeogenesis in chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of this compound carboxykinase (GTP) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Phosphoenolpyruvate in Aromatic Amino Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of phosphoenolpyruvate (PEP) as a primary precursor in the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This pathway, absent in animals, represents a vital target for the development of herbicides and antimicrobial agents. This document provides a comprehensive overview of the core biochemical pathway, quantitative data on key enzymatic reactions, detailed experimental protocols for pathway analysis, and visual representations of the involved processes.
Introduction: The Gateway to Aromatic Compounds
The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants to convert the central metabolites this compound (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] Chorismate stands as the last common precursor for the synthesis of the three proteinogenic aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a myriad of other essential aromatic compounds, including folates, ubiquinones, and many secondary metabolites.[2][3] Given its essential nature in these organisms and its absence in mammals, the enzymes of the shikimate pathway are attractive targets for the development of novel antimicrobial drugs and herbicides.[4][5]
The initial committed step of this pathway is the condensation of PEP, a high-energy intermediate from glycolysis, and E4P, derived from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6] This reaction is catalyzed by DAHP synthase (DAHPS), a key regulatory point subject to feedback inhibition by the final aromatic amino acid products in many organisms.[7][8] The subsequent enzymatic reactions lead to the formation of chorismate, which then serves as a critical branch-point intermediate for the individual aromatic amino acid biosynthetic pathways.[9][10]
The Shikimate Pathway: A Step-by-Step Journey from PEP to Chorismate
The conversion of PEP and E4P to chorismate involves seven key enzymatic steps. The pathway is highly conserved across various organisms, although the organization of the enzymes can differ, with some existing as monofunctional proteins and others as multifunctional complexes.[8]
From Chorismate to Aromatic Amino Acids: The Branching Pathways
Chorismate is a pivotal molecule that sits at the junction of three distinct biosynthetic pathways leading to phenylalanine, tyrosine, and tryptophan.
Quantitative Data
The efficiency and regulation of the shikimate and subsequent aromatic amino acid biosynthetic pathways are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of their substrates and products.
Enzyme Kinetic Parameters
The following tables summarize key kinetic parameters for enzymes of the shikimate and aromatic amino acid biosynthetic pathways from various organisms.
Table 1: Kinetic Parameters of Shikimate Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DAHP Synthase | Arabidopsis thaliana (AthDHS1) | PEP | 14.1 | 61.9 | 4.39 x 106 | [7] |
| E4P | 14.1 | [7] | ||||
| Arabidopsis thaliana (AthDHS2) | PEP | 9.81 | 360 | 3.67 x 107 | [7] | |
| E4P | 12.9 | [7] | ||||
| Arabidopsis thaliana (AthDHS3) | PEP | 9.15 | 706 | 7.72 x 107 | [7] | |
| E4P | 9.92 | [7] | ||||
| Shikimate Kinase | Mycobacterium tuberculosis | Shikimate | 650 | 60 | 0.9 x 105 | [11] |
| MgATP | 112 | 5.4 x 105 | [11] | |||
| Erwinia chrysanthemi | Shikimate | 310 | - | 1.3 x 105 | [12] | |
| EPSP Synthase | Escherichia coli | S3P | - | - | - | [2] |
| PEP | - | - | - | [2] |
Table 2: Kinetic Parameters of Aromatic Amino Acid Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Chorismate Mutase | Escherichia coli | Chorismate | - | - | - | [1] |
| Prephenate Dehydratase | Escherichia coli | Prephenate | - | - | - | [1] |
| Arogenate Dehydratase | Arabidopsis thaliana (ADT1) | Arogenate | - | - | 1050 | [13] |
| Prephenate | - | - | 38 | [13] | ||
| Arabidopsis thaliana (ADT2) | Arogenate | - | - | 7650 | [13] | |
| Prephenate | - | - | 240 | [13] | ||
| Arabidopsis thaliana (ADT6) | Arogenate | - | - | 1560 | [13] | |
| Prephenate | - | - | 16 | [13] | ||
| Anthranilate Synthase | Sulfolobus solfataricus | Chorismate | 0.9 | 0.14 | 1.56 x 105 | [14] |
| Glutamine | 21 | 6.67 x 103 | [14] |
Intracellular Metabolite Concentrations
The steady-state concentrations of pathway intermediates provide insights into metabolic flux and potential regulatory bottlenecks.
Table 3: Intracellular Concentrations of Shikimate Pathway Intermediates in Escherichia coli
| Metabolite | Concentration (µM) |
| 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | Not Quantified |
| 3-Dehydroquinate (DHQ) | ~20 - 100 |
| 3-Dehydroshikimate (DHS) | ~5 - 20 |
| Shikimate | ~20 - 80 |
| Shikimate-3-Phosphate (S3P) | ~10 - 50 |
Data adapted from stimulus-response experiments and may vary based on growth conditions.[15]
Table 4: Relative Levels of Aromatic Amino Acids and Precursors in Nicotiana benthamiana Leaves
| Metabolite | Relative Abundance (arbitrary units) |
| Shikimate | ~100 |
| Chorismate | ~5 |
| Prephenate | ~20 |
| Arogenate | ~50 |
| Phenylalanine | ~2000 |
| Tyrosine | ~500 |
| Tryptophan | ~100 |
Data represents a snapshot and can be influenced by genetic modifications and environmental factors.[10]
Experimental Protocols
The study of the shikimate pathway and its branches relies on a variety of biochemical and analytical techniques. Below are generalized protocols for key experiments.
DAHP Synthase (DAHPS) Activity Assay
This assay measures the rate of DAHP formation from PEP and E4P.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Bis-Tris propane, pH 7.5), this compound (PEP), and erythrose 4-phosphate (E4P).
-
Enzyme Addition: Initiate the reaction by adding the purified DAHP synthase enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Colorimetric Detection: The amount of DAHP produced is determined by a colorimetric method involving sequential addition of periodate, arsenite, and thiobarbituric acid, which forms a colored adduct with the oxidized DAHP.
-
Quantification: Measure the absorbance of the colored product at 549 nm and calculate the concentration of DAHP using a standard curve or its molar extinction coefficient.
Chorismate Synthase Activity Assay
This assay monitors the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.
Protocol:
-
Reaction Mixture: Prepare an anaerobic reaction mixture containing buffer, EPSP, and a reduced flavin cofactor (e.g., FMNH₂), which is required for the activity of many chorismate synthases.
-
Enzyme Addition: Initiate the reaction by adding purified chorismate synthase.
-
Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 275 nm, which corresponds to the formation of the conjugated double bond system in chorismate.
-
Rate Calculation: The initial rate of the reaction is calculated from the linear phase of the absorbance increase, using the molar extinction coefficient of chorismate.
LC-MS/MS Analysis of Shikimate Pathway Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of multiple metabolites in a complex biological sample.
Protocol:
-
Sample Preparation: Rapidly quench metabolic activity in the biological sample (e.g., bacterial culture, plant tissue) to prevent changes in metabolite levels. This is often achieved by rapid cooling and addition of a cold quenching solution.
-
Metabolite Extraction: Extract the metabolites from the sample using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites into the aqueous phase.
-
LC Separation: Inject the aqueous extract onto a liquid chromatography system. The choice of column (e.g., HILIC for polar compounds) and mobile phase gradient is crucial for separating the various shikimate pathway intermediates.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, the precursor ion corresponding to the metabolite of interest is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Conclusion
This compound serves as a cornerstone of aromatic amino acid biosynthesis, initiating a pathway that is fundamental to the survival of a wide range of organisms. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of the shikimate and subsequent pathways is paramount for the rational design of novel drugs and herbicides. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in academia and industry, facilitating further investigation into this essential metabolic route and the development of innovative therapeutic and agricultural solutions. The continued application of advanced analytical techniques, such as metabolic flux analysis and detailed kinetic characterization of pathway enzymes, will undoubtedly uncover new layers of regulation and provide further opportunities for targeted intervention.
References
- 1. Kinetic studies on the mechanism of chorismate mutase/prephenate dehydratase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shikimate Kinase and Shikmate Dehydrogenase [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The crystal structure of anthranilate synthase from Sulfolobus solfataricus: Functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Energetic Currency of the Cell: A Deep Dive into the Thermodynamics of Phosphoenolpyruvate Hydrolysis
For Immediate Release
This technical guide provides a comprehensive analysis of the thermodynamics governing the hydrolysis of phosphoenolpyruvate (PEP), a pivotal high-energy intermediate in cellular metabolism. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core thermodynamic principles, experimental methodologies for their determination, and the contextual significance of PEP within the glycolytic pathway.
Quantitative Thermodynamic Data
The hydrolysis of this compound is a highly exergonic reaction, releasing a substantial amount of free energy that the cell can harness for various processes, most notably the synthesis of adenosine triphosphate (ATP). The thermodynamic parameters for this reaction have been determined under various experimental conditions.
Table 1: Thermodynamics of the Pyruvate Kinase Reaction (this compound + ADP → Pyruvate + ATP)
| Parameter | Value | Conditions |
| Apparent Equilibrium Constant (K') | 3.89 x 10⁴ | pH 7.0, 1.0 mM free Mg²⁺, 0.25 M ionic strength, 25°C[1] |
| Standard Apparent Enthalpy (ΔH'°) | -4.31 kJ/mol | In the direction of ATP formation[1] |
| Standard Apparent Entropy (ΔS'°) | +73.4 J/K·mol | In the direction of ATP formation[1] |
| Standard Gibbs Free Energy (ΔG°') | -31.4 kJ/mol | Calculated from K' |
Table 2: Thermodynamics of Direct this compound Hydrolysis (this compound + H₂O → Pyruvate + Pi)
| Parameter | Value | Conditions |
| Standard Gibbs Free Energy (ΔG°') | ~ -62 kJ/mol | Standard biochemical conditions[2][3][4][5] |
| Standard Gibbs Free Energy (ΔG°') | -61.9 kJ/mol | [6] |
| Standard Gibbs Free Energy (ΔG°') | -14.6 kcal/mol (~ -61.1 kJ/mol) |
The significantly negative Gibbs free energy of PEP hydrolysis is attributed to the tautomerization of the initial product, enolpyruvate, to the more stable keto form, pyruvate. The phosphate group in PEP traps the molecule in the less stable enol form, and its removal allows for this highly favorable conversion, thus releasing a large amount of energy.[2][3]
Experimental Protocols
The determination of the thermodynamic parameters for PEP hydrolysis and related reactions involves sophisticated experimental techniques. Below are detailed methodologies for two common approaches.
Isothermal Titration Calorimetry (ITC) for Enthalpy Change (ΔH)
Isothermal titration calorimetry directly measures the heat change associated with a biochemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (PEP) and adenosine diphosphate (ADP) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂).
-
Prepare a solution of the enzyme pyruvate kinase in the same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the pyruvate kinase solution.
-
Load the injection syringe with the PEP and ADP solution.
-
-
Titration:
-
Perform a series of small, precise injections of the PEP/ADP solution into the sample cell containing the enzyme.
-
The instrument measures the heat produced or absorbed after each injection as the reaction proceeds.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for that injection.
-
The total heat change, when all substrate is consumed, is used to calculate the molar enthalpy change (ΔH) for the reaction.
-
Spectrophotometric Assay for Equilibrium Constant (K') and Gibbs Free Energy (ΔG°')
The equilibrium constant for the pyruvate kinase reaction can be determined using a coupled-enzyme spectrophotometric assay. This method indirectly measures the concentration of reactants and products at equilibrium.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 0.05 M Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄).
-
Prepare stock solutions of PEP, ADP, pyruvate, and ATP.
-
Prepare a solution of a coupling enzyme, lactate dehydrogenase (LDH), and its substrate, NADH.
-
-
Assay Procedure:
-
In a cuvette, mix the buffer, PEP, ADP, NADH, and a specific amount of pyruvate kinase.
-
To drive the reaction towards PEP synthesis (the reverse of the physiological direction), add known concentrations of pyruvate and ATP.
-
The production of PEP is coupled to the lactate dehydrogenase reaction. As pyruvate is consumed to form PEP, LDH will catalyze the oxidation of NADH to NAD⁺ to replenish pyruvate, leading to a decrease in absorbance at 340 nm.
-
Monitor the change in absorbance at 340 nm over time until the reaction reaches equilibrium (i.e., no further change in absorbance).
-
-
Calculation of Equilibrium Concentrations:
-
The change in NADH concentration, calculated from the change in absorbance using the Beer-Lambert law, is used to determine the change in pyruvate concentration and, consequently, the equilibrium concentrations of all reactants and products (PEP, ADP, pyruvate, ATP).
-
-
Determination of K' and ΔG°':
-
Calculate the apparent equilibrium constant (K') using the equilibrium concentrations: K' = ([ATP]eq * [Pyruvate]eq) / ([ADP]eq * [PEP]eq)
-
Calculate the standard Gibbs free energy change (ΔG°') from the equilibrium constant using the equation: ΔG°' = -RT * ln(K') where R is the gas constant and T is the absolute temperature in Kelvin.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the glycolytic pathway, the regulation of pyruvate kinase, and a general experimental workflow for studying enzyme thermodynamics.
Caption: The Glycolysis Pathway Highlighting this compound.
Caption: Allosteric Regulation of Pyruvate Kinase.
Caption: Experimental Workflow for Enzyme Thermodynamics.
References
- 1. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Determination of equilibrium constants - Wikipedia [en.wikipedia.org]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Technical Guide to the Non-Canonical Roles of Phosphoenolpyruvate in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoenolpyruvate (PEP), a high-energy intermediate metabolite, is canonically recognized for its pivotal role in glycolysis and gluconeogenesis.[1][2][3] However, emerging evidence reveals that PEP's functions extend far beyond central carbon metabolism. This technical guide delves into the non-canonical roles of PEP as a critical signaling molecule and allosteric regulator in a variety of cellular processes across different domains of life. In bacteria, the phosphorylation state of the PEP-dependent phosphotransferase system (PTS) acts as a central hub for regulating carbohydrate metabolism, chemotaxis, and virulence.[4][5][6] In eukaryotes, PEP modulates cytosolic calcium signaling, influencing transcription factor activity and impacting cancer cell fate.[7][8] This document provides an in-depth exploration of these signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate these complex regulatory networks.
PEP as a Signaling Hub in Bacterial Systems: The Phosphotransferase System (PTS)
In numerous bacteria, the this compound:carbohydrate phosphotransferase system (PTS) is a primary mechanism for sugar uptake, coupling transport with phosphorylation.[5][9][10] Beyond this catalytic function, the PTS is a sophisticated signal transduction pathway that uses the phosphoryl group from PEP to monitor the metabolic state and regulate a vast network of cellular processes.[4][6][11]
The signaling mechanism relies on the phosphorylation state of its protein components, which fluctuates based on the availability of PEP and PTS substrates.[4] The core of the system involves a phosphorylation cascade starting with PEP.
1.1 The PTS Phosphorylation Cascade
The phosphoryl group from PEP is transferred sequentially through a series of proteins:
-
Enzyme I (EI): EI autophosphorylates in a Mg²⁺-dependent reaction using PEP as the donor.[4][12]
-
Histidine Phosphocarrier Protein (HPr): Phosphorylated EI (P~EI) transfers the phosphoryl group to a conserved histidine residue on HPr.[4][6]
-
Enzymes II (EII): Phosphorylated HPr (P~HPr) donates the phosphoryl group to one of several sugar-specific Enzyme II complexes. These complexes typically consist of three domains: EIIA, EIIB, and the membrane-spanning EIIC. The phosphoryl group is transferred from HPr to EIIA and then to EIIB, which finally phosphorylates the incoming sugar as it is translocated across the membrane by EIIC.[6][11][13]
The overall flow of the phosphoryl group dictates the system's regulatory output. When PTS sugars are abundant, the phosphoryl groups are rapidly transferred to the sugars, leaving the PTS proteins in a predominantly dephosphorylated state. Conversely, in the absence of PTS sugars or when the PEP-to-pyruvate ratio is high, the PTS proteins remain phosphorylated.[4]
1.2 Regulatory Functions of the PTS
The phosphorylation state of PTS components, particularly EIIA, serves as a key signal for regulating other cellular pathways.[11]
-
Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, the PTS component EIIAGlc is dephosphorylated. In this state, it inhibits the activity of various non-PTS sugar permeases (a phenomenon called inducer exclusion) and fails to activate adenylate cyclase. This prevents the uptake and metabolism of secondary carbon sources, ensuring the preferential use of glucose.[14]
-
Chemotaxis: PTS proteins are involved in chemotaxis toward PTS carbohydrates, guiding bacterial movement toward favorable nutrient sources.[9]
-
Virulence: The PTS has been shown to regulate the virulence of certain pathogens.[4] Deletion of the ptsI gene (encoding EI) in Salmonella typhimurium, Staphylococcus aureus, and Haemophilus influenzae led to attenuation of virulence in mouse models.[15] Similarly, the glucose-specific PTS component PtsG in Borrelia burgdorferi is essential for infectivity.[16]
PEP as a Second Messenger in Eukaryotic Cells
Recent studies have identified a novel signaling role for PEP in eukaryotic cells, particularly in the context of cancer metabolism. PEP can act as a second messenger, linking cellular metabolic status to calcium signaling and gene expression.[7][8]
2.1 Regulation of Cytosolic Calcium
The core of this signaling pathway is the ability of PEP to inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[7][8] The SERCA pump is responsible for sequestering calcium ions (Ca²⁺) from the cytosol into the endoplasmic reticulum (ER), maintaining low cytosolic Ca²⁺ levels.
When cellular PEP concentrations rise, either due to high glycolytic flux or through cataplerosis via this compound carboxykinase (PEPCK), PEP directly inhibits SERCA activity.[7] This inhibition reduces Ca²⁺ uptake into the ER, leading to a sustained increase in the concentration of cytosolic Ca²⁺.
2.2 Downstream Signaling Cascades
The PEP-induced rise in cytosolic Ca²⁺ activates several downstream signaling pathways crucial for cell fate and function:
-
NFAT Activation: Increased cytosolic Ca²⁺ activates calcineurin, a calcium-dependent phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of target genes, including those involved in inflammation and cell proliferation like PTGS2 and IL6.[7]
-
c-Myc Stabilization: The elevation in cytosolic Ca²⁺ can also lead to the calmodulin (CaM)-dependent phosphorylation of the oncoprotein c-Myc at Serine 62. This phosphorylation event increases the stability and activity of c-Myc, promoting the expression of its target genes involved in cell growth and proliferation.[8]
This PEP/Ca²⁺ axis represents a direct link between the metabolic state of a cell (i.e., high PEP levels) and the activation of transcriptional programs that drive tumor biology.[7][8]
Allosteric Regulation by PEP
PEP can function as an allosteric effector, binding to enzymes at sites distinct from the active site to regulate their activity. This provides a rapid feedback mechanism to control metabolic flux based on the cell's energetic state.
-
Inhibition of Phosphofructokinase (PFK): PFK is a key regulatory enzyme in glycolysis. PEP, a downstream product of the pathway, acts as an allosteric inhibitor of PFK.[17] When PEP levels accumulate, it signals that the cell has sufficient energy and that the glycolytic flux can be slowed down. This feedback inhibition prevents the unnecessary breakdown of glucose.[17]
-
Regulation of Pyruvate Kinase (PK): Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting PEP to pyruvate. In some isoforms, like rabbit muscle pyruvate kinase (RMPK), the enzyme is allosterically inhibited by L-phenylalanine (Phe). PEP preferentially binds to the active R-state of the enzyme, shifting the equilibrium away from the inhibited T-state.[18]
-
Activation of PEP Carboxylase (PEPC): In E. coli, PEP carboxylase, which directs PEP toward the TCA cycle for anaplerosis, is subject to ultrasensitive allosteric activation by the glycolytic intermediate fructose-1,6-bisphosphate (FBP).[19] This feed-forward mechanism ensures that when glycolysis is active (high FBP), the TCA cycle is replenished.
Quantitative Data Summary
The following tables summarize key quantitative data related to the non-canonical signaling functions of PEP.
Table 1: Cellular Concentrations and Ratios
| Parameter | Organism/Cell Type | Condition | Value/Observation | Reference |
| PEP-to-Pyruvate Ratio | E. coli | Metabolically active cells | Low | [4] |
| PEP-to-Pyruvate Ratio | E. coli | Growth on non-PTS sugars | Lowered | [4] |
| Cellular PEP Levels | Human Colon Carcinoma (HCT-116, SW480) | Glucose Starvation | Close to detection limit | [7] |
| Cellular PEP Levels | Human Colon Carcinoma (HCT-116, SW480) | PEPCK-M Inhibition (no glucose) | Further decreased from starvation levels | [7] |
| Cytosolic Ca²⁺ Levels | Human Colon Carcinoma (HCT-116, SW480) | Glucose Starvation | Reduced | [7] |
Table 2: Reagent Concentrations in Experimental Assays
| Assay Type | Reagent | Concentration | Purpose | Reference |
| Coupled Kinase Assay | This compound (PEP) | 1 mM | Substrate for pyruvate kinase in coupling system | [20] |
| Coupled Kinase Assay | NADH | 0.5 mM | Monitored spectrophotometrically at 340 nm | [20] |
| Coupled Kinase Assay | Pyruvate Kinase | ~10 U/ml | Coupling enzyme to regenerate ATP | [20] |
Experimental Protocols
Detailed methodologies are crucial for studying the signaling roles of PEP. Below are protocols for key experiments cited in the literature.
5.1 Coupled Spectrophotometric Kinase Assay (to measure ADP production)
This assay is used to continuously measure the activity of any kinase that produces ADP. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[20]
Methodology:
-
Prepare Reaction Mixture: A master mix is prepared in a suitable buffer containing:
-
1 mM this compound (PEP)
-
0.5 mM NADH
-
Saturating concentration of ATP (e.g., 1-2 mM)
-
Required cofactors (e.g., MgCl₂)
-
Sufficient units of coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) (e.g., ~10 U/ml of PK).[20]
-
The protein substrate for the kinase of interest.
-
-
Background Measurement: Aliquot the reaction mixture into a cuvette or microplate well. Measure the baseline absorbance at 340 nm to account for any contaminating ADP in the ATP stock. Allow time for the coupling system to convert this ADP to ATP.[20]
-
Initiate Reaction: Start the primary kinase reaction by adding the kinase enzyme to be assayed.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is directly proportional to the rate of ADP production by the primary kinase.
-
Data Analysis: Calculate the rate of reaction using the Beer-Lambert law, with an extinction coefficient change of 6.2 mM⁻¹cm⁻¹ for NADH oxidation.[20]
5.2 Cytosolic Calcium Measurement
This protocol is used to measure changes in intracellular calcium concentration in response to stimuli, such as loading cells with PEP.
Methodology:
-
Cell Culture: Grow cells (e.g., HCT-116) to ~80% confluency in a 96-well plate.[7]
-
Dye Loading: Wash the cells with a suitable buffer (e.g., PBS). Stain the cells with a calcium-sensitive fluorescent dye, such as Fluo-4, according to the manufacturer's instructions (e.g., Fluo-4 NW Calcium Assay Kit).[7]
-
Treatment: Treat the cells with the experimental compounds (e.g., varying concentrations of PEP, PEPCK inhibitors, or glucose-free media).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader. The excitation and emission wavelengths should be appropriate for the dye used (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Data Analysis: The change in fluorescence intensity directly correlates with the change in cytosolic calcium concentration. Results are often expressed as a fold change over baseline or a control condition.
5.3 NFAT-Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT.
Methodology:
-
Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of multiple NFAT binding sites (e.g., pNFATx3-Luc) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Treatment: After allowing for plasmid expression (~24-48 hours), treat the cells with the desired stimuli (e.g., varying glucose concentrations, PEP loading).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (representing NFAT activity) to the Renilla luciferase activity (representing transfection efficiency). The resulting ratio indicates the level of NFAT-dependent transcription.[7]
Conclusion and Future Directions
The role of this compound in cell biology is far more complex and nuanced than its classical textbook description. As a signaling molecule, PEP acts as a crucial sensor of metabolic status, directly influencing complex regulatory networks in both prokaryotes and eukaryotes. The bacterial PTS uses a PEP-fueled phosphorelay to govern nutrient choice, motility, and virulence, making it a potential target for novel anti-infectives.[11][15] In eukaryotic cancer cells, the PEP/Ca²⁺/NFAT axis provides a direct link between altered metabolism and oncogenic signaling, opening new avenues for therapeutic intervention.[7][8]
Future research should focus on further elucidating the molecular details of these interactions. Identifying the specific binding site of PEP on the SERCA pump could enable the development of targeted modulators. In bacteria, a deeper understanding of the full range of proteins regulated by the PTS phosphorylation state could uncover new vulnerabilities in pathogenic species. The continued exploration of these non-canonical roles will undoubtedly enrich our understanding of cellular regulation and provide a foundation for innovative drug development strategies.
References
- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. The Bacterial this compound:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How phosphotransferase system-related protein phosphorylation regulates carbohydrate metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, dynamics and biophysics of the cytoplasmic protein-protein complexes of the bacterial this compound:sugar phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound:carbohydrate phosphotransferase systems of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphotransferase systems - SubtiWiki [subtiwiki.uni-goettingen.de]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. PEP group translocation - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Effect of enzyme I of the bacterial this compound : sugar phosphotransferase system (PTS) on virulence in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Phosphotransferase System Components Modulate Gene Transcription and Virulence of Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Functional Energetic Landscape in the Allosteric Regulation of Muscle Pyruvate Kinase I. Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasensitive regulation of anapleurosis via allosteric activation of PEP carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Phosphoenolpyruvate (PEP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate in a multitude of biochemical pathways, including glycolysis, gluconeogenesis, and the shikimate pathway.[1] Its central role in metabolism makes it a molecule of significant interest for researchers in various fields, from metabolic engineering to drug discovery. This technical guide provides a comprehensive overview of the primary methods for the chemical and enzymatic synthesis of PEP, as well as detailed protocols for its purification.
Chemical Synthesis of this compound
The chemical synthesis of PEP offers a scalable and enzyme-free method for its production. A common approach involves the bromination of pyruvic acid followed by phosphorylation.
Experimental Protocol: Synthesis of PEP from Pyruvic Acid
This protocol is adapted from a one-pot synthesis method.[2]
Materials:
-
Pyruvic acid
-
Bromine water
-
Anhydrous ether
-
Trimethyl phosphite
-
Potassium hydroxide (KOH)
-
Absolute ethanol
Procedure:
-
Bromination: In a suitable reaction vessel, dissolve pyruvic acid in a minimal amount of water. With stirring, slowly add bromine water to the solution. The reaction is typically carried out at room temperature and stirred overnight.[2]
-
Solvent Evaporation: After the reaction is complete, evaporate the solvent to obtain the crude bromopyruvate.[2]
-
Phosphorylation: Dissolve the crude bromopyruvate in anhydrous ether. In a separate flask, prepare a solution of trimethyl phosphite in anhydrous ether. Slowly add the bromopyruvate solution to the trimethyl phosphite solution with stirring, maintaining the reaction at reflux for approximately 3.5 hours.[2]
-
Hydrolysis: After the phosphorylation reaction, add water directly to the reaction mixture to hydrolyze the resulting dialkyl this compound to phosphoenolpyruvic acid.
-
Purification and Isolation:
-
Filter the aqueous solution to remove any insoluble residues.
-
Adjust the pH of the filtrate to 2-5 with a solution of potassium hydroxide.
-
Add absolute ethanol to the solution to precipitate the potassium salt of this compound as a crystalline solid.
-
Collect the solid by filtration and dry under vacuum.
-
Enzymatic Synthesis of this compound
Enzymatic synthesis provides a highly specific method for producing PEP, often with high yields under mild conditions. One common method utilizes the reverse reaction of pyruvate kinase.
Experimental Protocol: Enzymatic Synthesis of [³²P]PEP
This protocol describes the synthesis of radiolabeled PEP, which can be adapted for non-labeled synthesis by using non-labeled ATP.[3]
Materials:
-
Pyruvate kinase
-
Pyruvic acid
-
Adenosine triphosphate (ATP) (radiolabeled or non-labeled)
-
Adenosine diphosphate (ADP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, MgCl₂, KCl, pyruvic acid, ATP, and a catalytic amount of ADP.
-
Enzyme Addition: Initiate the reaction by adding pyruvate kinase to the mixture. The equilibrium of the pyruvate kinase reaction strongly favors the formation of pyruvate from PEP. To drive the reverse reaction, a high concentration of pyruvate and ATP is used.[4][5]
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a sufficient time to allow the reaction to reach equilibrium. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Inactivation: Stop the reaction by heating the mixture or by adding a protein precipitant such as perchloric acid.
-
Purification: The synthesized PEP can be purified from the reaction mixture using chromatographic techniques as described in the purification section.
Purification of this compound
The purification of PEP is crucial to remove starting materials, byproducts, and any enzymes used in the synthesis. Anion-exchange chromatography is a highly effective method for this purpose due to the negative charge of the phosphate group on PEP.
Experimental Protocol: Purification of PEP by Anion-Exchange Chromatography
This protocol is based on the principles of anion-exchange chromatography for phosphorylated compounds and carboxylic acids.[6][7]
Materials:
-
Anion-exchange resin (e.g., Dowex-1-formate or a similar strong base anion exchanger)[7]
-
Chromatography column
-
Buffers for equilibration, washing, and elution (e.g., formic acid or ammonium formate gradients)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation and Column Packing:
-
Swell the anion-exchange resin in water or a suitable buffer.
-
Pack the resin into a chromatography column to form a uniform bed.
-
-
Column Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low concentration of formic acid or ammonium formate, pH adjusted).
-
Sample Loading:
-
Dissolve the crude PEP sample in the starting buffer.
-
Load the sample onto the equilibrated column.
-
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound PEP from the column using a gradient of increasing salt concentration (e.g., a linear gradient of formic acid or ammonium formate). PEP will elute at a specific salt concentration determined by its charge.
-
Fraction Collection and Analysis:
-
Collect fractions as the PEP elutes from the column.
-
Analyze the fractions for the presence of PEP using a suitable assay (e.g., UV absorbance at 210 nm or a specific enzymatic assay).
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure PEP.
-
Remove the salt from the pooled fractions by a suitable method such as dialysis or size-exclusion chromatography.
-
Lyophilize the desalted PEP solution to obtain a stable, solid product.
-
Data Presentation
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield | Purity | Advantages | Disadvantages |
| Chemical Synthesis | Pyruvic acid | Bromine, Trimethyl phosphite | High | Good to Excellent | Scalable, Enzyme-free | Use of hazardous reagents, potential for byproducts |
| Enzymatic Synthesis | Pyruvic acid, ATP | Pyruvate Kinase | Good to High | Excellent | High specificity, mild reaction conditions | Enzyme cost and stability, equilibrium considerations |
Note: Specific yield and purity can vary significantly depending on the optimization of the reaction and purification conditions.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the research, including scale, desired purity, and available resources. Both methods, when coupled with a robust purification strategy such as anion-exchange chromatography, can yield high-quality PEP suitable for a wide range of applications in research and drug development. This guide provides a foundational understanding and practical protocols to aid scientists in the successful synthesis and purification of this vital metabolite.
References
- 1. Prebiotic synthesis of phosphoenol pyruvate by α-phosphorylation-controlled triose glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101250198A - A kind of synthetic method of phosphoenol pyruvate potassium salt - Google Patents [patents.google.com]
- 3. A simple enzymic method for the synthesis of [32P]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 5. Experimental Evidence of this compound Resynthesis from Pyruvate in Illuminated Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Phosphoenolpyruvate (PEP) Assay for Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoenolpyruvate (PEP) is a pivotal high-energy metabolite in cellular metabolism, primarily involved in glycolysis and gluconeogenesis.[1][2][3] It is the substrate for pyruvate kinase, which generates pyruvate and ATP, a critical step in energy production.[1][3] The concentration of PEP can be indicative of the metabolic state of cells and is of significant interest in various research areas, including cancer metabolism and diabetes.[3] This document provides a detailed protocol for the quantification of PEP in cell lysates using a coupled enzymatic assay, adaptable for both colorimetric and fluorometric detection.
Assay Principle
The quantification of PEP is achieved through a coupled enzymatic reaction. In the presence of ADP, pyruvate kinase (PK) converts PEP to pyruvate and ATP. The pyruvate produced is then used in a subsequent reaction catalyzed by pyruvate oxidase, which generates a detectable signal.[4][5] This signal, in the form of either a colored or fluorescent product, is directly proportional to the amount of PEP present in the sample.[1][2]
A diagram illustrating the signaling pathway of the assay is provided below.
Caption: Signaling pathway of the coupled enzymatic assay for PEP detection.
Experimental Protocols
I. Materials and Reagents
-
PEP Assay Buffer
-
PEP Probe (in DMSO for fluorometric assay)
-
PEP Standard (e.g., 10 mM stock)
-
PEP Converter (contains Pyruvate Kinase)
-
PEP Developer Mix
-
Phosphate-Buffered Saline (PBS)
-
Deproteinizing spin filter (e.g., 10 kDa cutoff)[4]
-
96-well microtiter plate (black for fluorescence, clear for colorimetric)[4]
-
Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.
II. Sample Preparation (Cell Lysates)
-
Cell Harvesting: Harvest 1-2 x 10^6 cells.
-
Lysis: Resuspend the cell pellet in ice-cold PBS.[4] Homogenize or sonicate the cells on ice.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]
-
Deproteinization: Transfer the supernatant to a 10 kDa molecular weight cutoff spin filter and centrifuge to remove proteins.[4]
-
Sample Storage: The deproteinized flow-through is the sample. It can be assayed immediately or stored at -80°C for up to 1-2 months.[4]
III. Assay Protocol
This protocol is based on a 96-well plate format. All samples and standards should be run in duplicate.[1]
A. Reagent Preparation
-
1X Assay Buffer: If provided as a 10X stock, dilute with deionized water to a 1X working solution.[4]
-
PEP Standard Curve:
-
Colorimetric: Prepare a 1 nmole/µL standard solution by diluting the 10 mM PEP standard. Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 nmole/µL standard to wells, resulting in 0, 2, 4, 6, 8, and 10 nmole/well.[1]
-
Fluorometric: Prepare a 0.1 nmole/µL standard solution. Add 0, 2, 4, 6, 8, and 10 µL to wells to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well standards.[1]
-
Bring the final volume of all standard wells to 50 µL with PEP Assay Buffer.[1]
-
-
Reaction Mix: Prepare a Reaction Mix for all wells (standards and samples). For each well, the mix typically contains PEP Assay Buffer, PEP Converter, PEP Developer Mix, and the PEP Probe.
-
Background Control: For each sample, prepare a parallel well that includes a "Negative Control Mix" which contains all components of the Reaction Mix except for the PEP Converter (Pyruvate Kinase).[4] This is to measure any endogenous pyruvate in the sample.
B. Assay Procedure
-
Add 50 µL of the prepared standards or deproteinized cell lysate samples to the appropriate wells of the 96-well plate.
-
For each sample, set up two wells: one for the Reaction Mix and one for the Negative Control Mix.
-
Add 50 µL of the Reaction Mix to the standard wells and the sample wells.
-
Add 50 µL of the Negative Control Mix to the corresponding sample background wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.[1][4]
-
Measure the output on a microplate reader:
IV. Data Analysis
-
Subtract the 0 standard reading from all standard readings.
-
Plot the standard curve of net absorbance or fluorescence versus the amount of PEP.
-
For each sample, subtract the background control reading from the sample reading to get the corrected measurement.
-
Use the corrected measurement to determine the amount of PEP in the sample from the standard curve.
-
The concentration of PEP in the original cell lysate can be calculated as follows: PEP Concentration = (Amount of PEP from standard curve / Volume of sample added to the well) x Dilution factor
A diagram illustrating the experimental workflow is provided below.
Caption: Experimental workflow for the this compound assay in cell lysates.
Data Presentation
The following table summarizes the key quantitative parameters for the colorimetric and fluorometric PEP assays.
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Detection Wavelength | 570 nm | Ex/Em = 535/587 nm | [1][2][3] |
| Detection Limit | ~1 µM | ~1 µM (some kits up to 3.1 µM) | [2][3][4][6] |
| Standard Curve Range | 2-10 nmol/well | 0.2-1.0 nmol/well | [1] |
| Incubation Time | 60 minutes | 30 minutes | [1][4] |
| Incubation Temperature | Room Temperature | 37°C | [1][4] |
| Sample Volume | 50 µL | 50 µL | [1][4] |
| Reaction Volume | 100 µL | 100 µL | [1][4] |
Troubleshooting
-
High Background: This may be due to endogenous pyruvate in the sample. Ensure the background control is used for each sample. For fluorometric assays, diluting the probe solution can reduce background.[1]
-
Low Signal: Ensure all reagents were prepared correctly and stored at the recommended temperatures.[1][4] Incomplete cell lysis can also lead to lower than expected PEP levels.
-
Sample Interference: Samples with high concentrations of NADH (>10 µM) or glutathione (>50 µM) may interfere with the assay.[4]
This protocol provides a reliable and sensitive method for the quantification of this compound in cell lysates. The choice between the colorimetric and fluorometric detection methods will depend on the required sensitivity and the available instrumentation. Adherence to the protocol, including proper sample preparation and the use of appropriate controls, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Fluorometric Detection of Phosphoenolpyruvate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoenolpyruvate (PEP) is a critical high-energy metabolite central to major metabolic pathways, including glycolysis and gluconeogenesis.[1] Accurate quantification of PEP in biological samples is essential for understanding cellular energy status, investigating metabolic disorders, and in drug development for screening compounds that may alter metabolic pathways.[2] These application notes provide a detailed protocol for the sensitive fluorometric detection of PEP in various biological samples. The method is based on a coupled enzymatic assay that results in the generation of a highly fluorescent product, enabling precise quantification.[3]
The assay principle involves the conversion of PEP to pyruvate and ATP by pyruvate kinase.[1] The pyruvate produced is then oxidized by pyruvate oxidase in the presence of phosphate and oxygen to generate acetyl phosphate, carbon dioxide (CO2), and hydrogen peroxide (H2O2).[3] The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe to yield a highly fluorescent product.[3] The fluorescence intensity is directly proportional to the amount of PEP in the sample.
Assay Principle and Workflow
The fluorometric detection of PEP is achieved through a series of coupled enzymatic reactions.
Figure 1: Experimental workflow for the fluorometric detection of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available fluorometric PEP assay kits.
| Parameter | Cell Biolabs Kit | Abcam Kit | Sigma-Aldrich Kit |
| Detection Method | Fluorometric | Colorimetric/Fluorometric | Colorimetric/Fluorometric |
| Detection Limit | 3.1 µM[4] | ~1 µM[1] | < 1 µM |
| Excitation/Emission | 530-570 nm / 590-600 nm[1] | 535 nm / 587 nm[1] | 535 nm / 587 nm |
| Sample Types | Lysates, serum, plasma, urine, culture supernatants[2] | Cell/tissue extracts, biofluids[1] | Cells, tissue |
| Assay Time | ~30 minutes[2] | Not specified | Not specified |
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of reagents are crucial for accurate and reproducible results.
-
PEP Assay Buffer: Store at 4°C. Bring to room temperature before use.
-
Fluorometric Probe: Store at -20°C, protected from light. Thaw at room temperature before use. For fluorometric assays, it may be necessary to dilute the probe 5 to 10-fold with the assay buffer to reduce background fluorescence.
-
Pyruvate Kinase (PK) and other enzymes (Pyruvate Oxidase, HRP): Store at -80°C or -20°C as recommended by the supplier. Aliquot to avoid repeated freeze-thaw cycles. Keep on ice during use.
-
PEP Standard: Reconstitute in high-purity water to create a stock solution (e.g., 10 mM). Store at -20°C. Prepare fresh dilutions for each experiment.
Sample Preparation
The appropriate sample preparation protocol is critical for accurate measurement of PEP.
For Cell Cultures (Adherent or Suspension):
-
Harvest cells (1-2 x 10^6 cells/mL) and centrifuge at a low speed to pellet.
-
Wash the cell pellet with cold PBS.
-
Homogenize or sonicate the cells on ice in a suitable buffer (e.g., PBS or assay buffer).[1]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.[1]
-
The resulting supernatant can be used directly in the assay.
For Tissue Samples:
-
Flash-freeze 100-500 mg of tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powdered tissue in ice-cold 3 M perchloric acid.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Neutralize the supernatant with 3 M potassium bicarbonate to a pH of 6.5-7.5.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The clarified supernatant contains the PEP and is ready for the assay. For some plant extracts, decolorization with activated charcoal may be necessary.
For Plasma, Serum, and Urine:
-
Centrifuge samples to remove any particulate matter.
-
Deproteinate the samples using a 10 kDa spin filter.[1]
-
The flow-through can be assayed directly.
Note: Samples should be assayed immediately or stored at -80°C for up to two months.[1]
Assay Protocol
This protocol is designed for a 96-well microplate format.
-
Standard Curve Preparation:
-
Prepare a series of PEP standards by diluting the PEP stock solution in the assay buffer. A typical range for the fluorometric assay is from 0 to 1 nmol/well.
-
Add 50 µL of each standard dilution to separate wells.
-
Include a blank control with 50 µL of assay buffer only.
-
-
Sample Preparation in Plate:
-
For each unknown sample, two wells are required: one for the measurement of total pyruvate (endogenous + PEP-derived) and one for the background control (endogenous pyruvate only).
-
Add 50 µL of your prepared sample to two separate wells.
-
-
Reaction Mix Preparation:
-
Prepare a "Reaction Mix" containing the assay buffer, fluorescent probe, HRP, pyruvate oxidase, and pyruvate kinase.
-
Prepare a "Negative Control Mix" that is identical to the Reaction Mix but lacks pyruvate kinase.[1]
-
-
Assay Reaction:
-
To the wells containing the standards and one of the paired sample wells, add 50 µL of the "Reaction Mix".
-
To the second well of each sample pair (the background control), add 50 µL of the "Negative Control Mix".
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.[1]
-
Data Analysis
-
Subtract the fluorescence reading of the blank from all standard and sample readings.
-
Plot the net fluorescence values of the standards against the corresponding PEP concentrations to generate a standard curve.
-
For each sample, subtract the fluorescence reading of the background control well (without pyruvate kinase) from the well with the complete reaction mix. This net fluorescence value corresponds to the PEP in the sample.
-
Determine the PEP concentration in the unknown samples by interpolating their net fluorescence values on the standard curve.
Signaling Pathway Diagram
The enzymatic cascade leading to the fluorescent signal is depicted below.
Figure 2: Enzymatic cascade for the fluorometric detection of PEP.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Probe concentration too high- Contaminated reagents | - Dilute the fluorescent probe- Use fresh, high-purity reagents |
| Low Signal | - Inactive enzymes- Incorrect buffer pH- Insufficient incubation time | - Ensure proper storage and handling of enzymes- Check and adjust the pH of the assay buffer- Optimize incubation time |
| High Variability between Replicates | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and proper technique- Ensure thorough mixing of reagents in the wells |
| Non-linear Standard Curve | - Incorrect standard dilutions- Saturation of the reaction | - Prepare fresh, accurate standard dilutions- Dilute samples to fall within the linear range of the assay |
Conclusion
The fluorometric assay for this compound provides a sensitive and specific method for its quantification in a variety of biological samples. Adherence to the detailed protocols for sample preparation, reagent handling, and data analysis will ensure reliable and reproducible results, facilitating research in metabolism and drug discovery.
References
Application Notes and Protocols for the Spectrophotometric Assay of Phosphoenolpyruvate Carboxylase (PEPC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoenolpyruvate carboxylase (PEPC) is a key enzyme in C4 and CAM photosynthesis, as well as in non-photosynthetic carbon fixation in various organisms. It catalyzes the irreversible carboxylation of this compound (PEP) to form oxaloacetate. Accurate and reliable measurement of PEPC activity is crucial for studying carbon metabolism, evaluating enzyme kinetics, and for screening potential inhibitors or activators in drug development.
This document provides detailed protocols for a continuous spectrophotometric assay for PEPC activity. The method is based on a coupled enzyme system where the production of oxaloacetate by PEPC is linked to the oxidation of NADH by malate dehydrogenase (MDH), which is monitored by the decrease in absorbance at 340 nm.[1][2][3] An improved version of the assay that accounts for the instability of oxaloacetate is also described.[4][5]
Principle of the Assay
The spectrophotometric assay for PEPC activity is a coupled-enzyme assay. The reactions involved are as follows:
-
PEPC Reaction: this compound (PEP) is carboxylated by PEPC in the presence of bicarbonate (HCO₃⁻) and a divalent metal ion (typically Mg²⁺ or Mn²⁺) to produce oxaloacetate and inorganic phosphate (Pi).[2][3][6]
-
Coupling Reaction: The oxaloacetate produced is immediately reduced to L-malate by an excess of malate dehydrogenase (MDH). This reaction utilizes NADH as a cofactor, which is oxidized to NAD⁺.[1][3]
The rate of NADH oxidation is directly proportional to the rate of oxaloacetate formation by PEPC. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is continuously monitored spectrophotometrically.[1][7] The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[7][8]
A potential issue with this assay is the chemical instability of oxaloacetate, which can spontaneously decarboxylate to pyruvate, leading to an underestimation of PEPC activity.[4][5] To circumvent this, an improved assay includes lactate dehydrogenase (LDH), which reduces any pyruvate formed to lactate, also coupled to NADH oxidation.[4][5]
Visualizing the Assay Principle
Caption: Coupled enzyme reaction for the spectrophotometric assay of PEPC activity.
Quantitative Data Summary
Table 1: Reagent Concentrations for PEPC Activity Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl or Tris-Sulfate Buffer (pH 8.0-8.5) | 1 M | 50-100 mM |
| MgCl₂ or MgSO₄ | 1 M | 5-10 mM |
| NaHCO₃ | 1 M | 10-20 mM |
| NADH | 10 mM | 0.15-0.25 mM |
| Dithiothreitol (DTT) or Dithioerythritol (DTE) | 100 mM | 1-2 mM |
| Malate Dehydrogenase (MDH) | 1000 U/mL | 5-10 U/mL |
| Lactate Dehydrogenase (LDH) (for improved assay) | 1000 U/mL | 5-10 U/mL |
| This compound (PEP) | 100 mM | 1-5 mM (to start reaction) |
| Enzyme Extract (PEPC) | Variable | Variable |
Note: The optimal concentrations may vary depending on the source of the PEPC enzyme and specific experimental conditions. It is recommended to optimize these concentrations for your system.
Experimental Protocols
Materials and Reagents
-
Tris-HCl or Tris-Sulfate buffer
-
Magnesium chloride (MgCl₂) or Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Dithiothreitol (DTT) or Dithioerythritol (DTE)
-
Malate dehydrogenase (MDH) from a commercial source
-
Lactate dehydrogenase (LDH) from a commercial source (for improved assay)
-
This compound (PEP), monopotassium or tricyclohexylammonium salt
-
Enzyme extract containing PEPC
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Pipettes
Preparation of Reagents
-
Assay Buffer (1 M Tris-HCl, pH 8.5): Dissolve Tris base in deionized water and adjust the pH to 8.5 with HCl.
-
1 M MgCl₂: Dissolve MgCl₂ in deionized water.
-
1 M NaHCO₃: Prepare fresh daily by dissolving NaHCO₃ in deionized water.
-
10 mM NADH: Dissolve NADH in a small amount of assay buffer. Protect from light and prepare fresh.
-
100 mM DTT: Dissolve DTT in deionized water. Store at -20°C.
-
MDH and LDH Stock Solutions: Dilute commercial preparations to 1000 U/mL with assay buffer. Store at 4°C.
-
100 mM PEP: Dissolve PEP in deionized water. Store at -20°C.
Standard Assay Procedure
Caption: Workflow for the standard spectrophotometric assay of PEPC activity.
-
Set the spectrophotometer to 340 nm and the temperature to 25°C or 37°C.[1][6]
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components (final concentrations are a guideline):
-
800 µL Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
10 µL of 1 M MgCl₂ (Final: 10 mM)
-
20 µL of 1 M NaHCO₃ (Final: 20 mM)
-
15 µL of 10 mM NADH (Final: 0.15 mM)
-
10 µL of 100 mM DTT (Final: 1 mM)
-
5 µL of MDH (5-10 units)
-
Deionized water to bring the volume to 950 µL.
-
-
Add 20-50 µL of the enzyme extract containing PEPC.
-
Mix gently by inverting the cuvette and incubate for 2-3 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate the reaction by adding 50 µL of 100 mM PEP (Final: 5 mM).
-
Immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the rate is linear during the measurement period.
Improved Assay Procedure (with Lactate Dehydrogenase)
The procedure is identical to the standard assay, with the addition of LDH to the reaction mixture to account for oxaloacetate decarboxylation.[4]
-
Follow steps 1 and 2 of the standard assay procedure. In the reaction mixture, also add 5 µL of LDH (5-10 units).
-
Proceed with steps 3-6 of the standard assay procedure.
Calculation of Enzyme Activity
The activity of PEPC is calculated using the Beer-Lambert law.
Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀ / min) / (ε × l) × V_total / V_enzyme × 10⁶
Where:
-
ΔA₃₄₀ / min: The linear rate of change in absorbance at 340 nm per minute.
-
ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l: The path length of the cuvette (typically 1 cm).
-
V_total: The total volume of the assay mixture in mL.
-
V_enzyme: The volume of the enzyme extract added in mL.
-
10⁶: Conversion factor from M to µmol/mL.
To express the specific activity (U/mg), divide the activity (U/mL) by the protein concentration of the enzyme extract (mg/mL).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background rate before adding PEP | Contaminating enzymes in the extract oxidizing NADH (e.g., pyruvate kinase and LDH with ADP and pyruvate contamination). | Run a control reaction without PEP to measure and subtract the background rate. |
| Non-linear reaction rate | Substrate depletion (PEP or NADH), enzyme instability, or product inhibition. | Use a lower concentration of enzyme or ensure substrate concentrations are saturating. Check the linearity of the assay over time. |
| No or very low activity | Inactive enzyme, missing component in the reaction mixture, incorrect pH, or presence of inhibitors. | Check the preparation of all reagents, verify the pH of the buffer, and use a positive control if available. |
| Underestimation of activity | Spontaneous decarboxylation of oxaloacetate.[4] | Use the improved assay with the addition of lactate dehydrogenase. |
Conclusion
The coupled spectrophotometric assay is a reliable and continuous method for determining PEPC activity. The inclusion of lactate dehydrogenase in the assay mixture can improve accuracy by accounting for the instability of oxaloacetate. Careful preparation of reagents and optimization of assay conditions are essential for obtaining accurate and reproducible results. This method is well-suited for a variety of research and drug development applications requiring the measurement of PEPC enzymatic activity.
References
- 1. This compound Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Accurate Spectrophotometric Assay for this compound Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Intracellular Phosphoenolpyruvate (PEP) Concentration by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoenolpyruvate (PEP) is a pivotal high-energy metabolite central to various critical cellular processes, including glycolysis, gluconeogenesis, and the biosynthesis of aromatic amino acids.[1] Its intracellular concentration is tightly regulated and reflects the metabolic state of the cell. Dysregulation of PEP levels has been implicated in various diseases, including cancer, making it a molecule of significant interest in biomedical research and drug development.[2][3][4] This document provides detailed application notes and protocols for the accurate quantification of intracellular PEP using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[1][4]
Signaling Pathways Involving this compound
PEP is a key node in cellular metabolism, linking glycolytic and cataplerotic pathways to downstream signaling events. For instance, fluctuations in intracellular PEP concentrations, driven by glucose availability or the activity of enzymes like this compound Carboxykinase (PEPCK), can modulate cytosolic Ca2+ levels.[2][3][4] This occurs through PEP's inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[2][3] The resulting increase in cytosolic calcium can activate downstream signaling cascades involving Calcineurin (CaN), Calmodulin (CaM), NFAT, and c-Myc, which are crucial for processes like cell proliferation and inflammation.[2][3]
Caption: PEP-mediated regulation of calcium signaling.
Experimental Protocols
Intracellular Metabolite Extraction
This protocol is designed for the extraction of polar metabolites, including PEP, from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Cell Culture: Plate cells at a desired density and culture under experimental conditions. For adherent cells, a 6-well plate or 10 cm dish is recommended. For suspension cells, aim for a cell count of 1 x 10^6 to 1 x 10^7 cells per sample.[1]
-
Quenching and Washing:
-
Aspirate the culture medium completely.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular contaminants. Work quickly to minimize metabolic changes.
-
-
Metabolite Extraction:
-
For adherent cells, add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells on ice and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), remove the supernatant, and resuspend the pellet in 1 mL of pre-chilled 80% methanol by vortexing.
-
-
Protein Precipitation:
-
Incubate the methanol lysate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Clarification:
-
Centrifuge the lysate at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extract at -80°C until LC-MS analysis.
-
LC-MS/MS Analysis of this compound
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for the sensitive and specific quantification of underivatized PEP.[5]
Materials:
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Zwitterionic HILIC column (e.g., with a metal-inert inner surface)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase conditions (e.g., 95% acetonitrile, 5% water).
-
LC Separation:
-
Column: Zwitterionic HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: Hold at 50% B
-
15.1-20 min: Return to 95% B and equilibrate
-
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PEP Precursor Ion (m/z): 167
-
PEP Product Ions (m/z): 79 (PO3-) and 97 (H2PO4-)
-
-
Optimize cone voltage and collision energy for maximal signal intensity.
-
Experimental Workflow
Caption: Workflow for intracellular PEP measurement.
Quantitative Data
The intracellular concentration of PEP can vary significantly depending on the cell type and culture conditions, particularly the availability of glucose.
Table 1: Intracellular PEP Concentration in Response to Extracellular Glucose
| Cell Line | Extracellular Glucose (mM) | Intracellular PEP (nmol/mg protein) |
| HCT-116 | 0 | ~0.5 |
| HCT-116 | 5.5 | ~1.5 |
| HCT-116 | 10 | ~2.5 |
| HCT-116 | 25 | ~4.0 |
| SW480 | 0 | ~0.2 |
| SW480 | 5.5 | ~1.0 |
| SW480 | 10 | ~1.8 |
| SW480 | 25 | ~3.0 |
Data are estimations based on graphical representations in Cancers (Basel), 2019, 11(12), 1948.[2][3][4]
Table 2: Reported Intracellular PEP Concentrations in Various Cell Lines
| Cell Line | Method | Reported Concentration (nmol/10^6 cells) |
| HepG2 | LC-MS/MS | Data not explicitly stated in abstract |
| HEK293T | LC-MS/MS | Data not explicitly stated in abstract |
| Erythrocytes | LC-MS/MS | Data not explicitly stated in abstract |
A sensitive HILIC-LC-MS/MS method has been successfully applied for the quantification of PEP in these cell lines, though specific concentration values were not provided in the abstract of the cited publication.[5]
Conclusion
The protocols outlined in this document provide a robust framework for the reliable measurement of intracellular this compound. Accurate quantification of PEP by LC-MS will enable researchers to better understand its role in cellular metabolism and signaling, and to evaluate the effects of novel therapeutics on these pathways. The provided data illustrates the dynamic nature of intracellular PEP concentrations and underscores the importance of controlled experimental conditions.
References
- 1. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. This compound from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive and accurate measurement of underivatized this compound in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyruvate Kinase Kinetic Assays Using Phosphoenolpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase (PK) is a key enzyme in glycolysis, catalyzing the final and irreversible step: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP.[1] This reaction is a critical point of regulation in cellular metabolism. Aberrant PK activity is implicated in various diseases, including cancer and inherited metabolic disorders, making it an attractive target for drug development.[2]
These application notes provide a comprehensive guide to performing kinetic assays for pyruvate kinase using its substrate, this compound. The primary focus is on the robust and widely used lactate dehydrogenase (LDH)-coupled spectrophotometric assay. Additionally, alternative assay formats are discussed, and detailed protocols, data analysis procedures, and troubleshooting tips are provided to ensure reliable and reproducible results.
Principle of the Coupled Assay
The most common method for determining pyruvate kinase activity is a continuous spectrophotometric assay that couples the production of pyruvate to the lactate dehydrogenase (LDH) reaction.[3] In this two-step enzymatic reaction:
-
Pyruvate Kinase (PK) Reaction: Pyruvate kinase catalyzes the transfer of a phosphate group from this compound (PEP) to adenosine diphosphate (ADP), producing pyruvate and adenosine triphosphate (ATP).
-
Lactate Dehydrogenase (LDH) Reaction: The pyruvate generated in the first reaction is then immediately reduced to lactate by LDH. This reaction uses the reduced form of nicotinamide adenine dinucleotide (NADH) as a cofactor, which is oxidized to NAD+.
The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[4] This rate is directly proportional to the pyruvate kinase activity under conditions where PK is the rate-limiting step.
References
- 1. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for Pyruvate Kinase [creative-enzymes.com]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for In Vitro Transcription Utilizing a Phosphoenolpyruvate-Based ATP Regeneration System
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for the production of large quantities of RNA for a multitude of applications, including the synthesis of mRNA for vaccines and therapeutics, functional RNA studies, and the generation of RNA probes. A critical factor for achieving high yields in IVT is the sustained availability of nucleoside triphosphates (NTPs), particularly adenosine triphosphate (ATP), which serves as both a building block for the RNA transcript and an energy source for the reaction. As the IVT reaction proceeds, the hydrolysis of pyrophosphate from NTPs can lead to product inhibition. Furthermore, the depletion of ATP can become a rate-limiting factor. To overcome these limitations and enhance RNA yield, an ATP regeneration system can be integrated into the IVT reaction.
This document provides a detailed protocol for performing in vitro transcription using a phosphoenolpyruvate (PEP) and pyruvate kinase (PK) based ATP regeneration system. This enzymatic system continuously replenishes ATP from ADP, thereby maintaining an optimal ATP concentration throughout the transcription process, leading to significantly higher RNA yields.
Principle of the Method
The core of this protocol is a standard T7 RNA polymerase-based in vitro transcription reaction supplemented with an ATP regeneration system. The ATP regeneration is achieved through the enzymatic activity of pyruvate kinase, which catalyzes the transfer of a phosphate group from this compound to ADP, generating pyruvate and ATP. This reaction effectively recycles the ADP produced during transcription back into ATP, ensuring a continuous supply for the RNA polymerase.
Materials and Equipment
Reagents
-
Linearized DNA template with a T7 promoter (e.g., PCR product or linearized plasmid)
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
This compound (PEP), monopotassium salt
-
Pyruvate Kinase (PK) from rabbit muscle
-
RNase Inhibitor
-
DNase I, RNase-free
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine)
-
Dithiothreitol (DTT)
-
EDTA (0.5 M, pH 8.0)
-
Nuclease-free water
-
Reagents for RNA purification (e.g., lithium chloride precipitation or column-based kits)
-
Reagents for RNA analysis (e.g., agarose gel, loading dye, appropriate markers)
Equipment
-
Thermal cycler or water bath at 37°C
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (e.g., NanoDrop) for RNA quantification
-
Gel electrophoresis system
-
Standard laboratory plasticware (nuclease-free)
Experimental Protocols
I. Preparation of Reagents
-
10x Transcription Buffer: Prepare a sterile, nuclease-free solution containing 400 mM Tris-HCl (pH 8.0), 60 mM MgCl₂, and 20 mM spermidine. Store in aliquots at -20°C.
-
NTP Mix (100 mM total): Prepare a solution containing 25 mM each of ATP, CTP, GTP, and UTP in nuclease-free water. The initial concentration of ATP can be lower when using the regeneration system (e.g., 5-10 mM). Store in aliquots at -20°C.
-
This compound (PEP): Prepare a 200 mM stock solution of PEP in nuclease-free water. Adjust the pH to ~7.5 with NaOH if necessary. Store in aliquots at -20°C.
-
Pyruvate Kinase (PK): Resuspend lyophilized pyruvate kinase in nuclease-free water or a suitable buffer to a stock concentration of 10-20 units/µL. Store in aliquots at -20°C.
-
Dithiothreitol (DTT): Prepare a 100 mM stock solution in nuclease-free water. Store in aliquots at -20°C.
-
Linearized DNA Template: Prepare a high-quality, purified linear DNA template at a concentration of 0.5-1 µg/µL in nuclease-free water or TE buffer.
II. In Vitro Transcription Reaction Setup
-
Thaw all reagents on ice. Keep enzymes on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed. The following is an example for a 50 µL reaction; components can be scaled up as needed.
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| Nuclease-free water | - | to 50 µL | - |
| 10x Transcription Buffer | 10x | 5 µL | 1x |
| DTT | 100 mM | 5 µL | 10 mM |
| NTP Mix (with reduced ATP) | 25 mM each | 4 µL | 2 mM each NTP |
| ATP | 100 mM | 1 µL | 2 mM (total 4mM with mix) |
| This compound (PEP) | 200 mM | 5 µL | 20 mM |
| Pyruvate Kinase (PK) | 10 units/µL | 1 µL | 0.2 units/µL |
| RNase Inhibitor | 40 units/µL | 1 µL | 0.8 units/µL |
| Linearized DNA Template | 1 µg/µL | 1 µL | 20 ng/µL |
| T7 RNA Polymerase | 50 units/µL | 2 µL | 2 units/µL |
Note: The optimal concentrations of PEP and Pyruvate Kinase may vary depending on the specific template and desired reaction kinetics. It is recommended to perform a titration to determine the optimal concentrations for your system.
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may further increase the yield.
III. DNase Treatment and RNA Purification
-
Following incubation, add 2 µL of RNase-free DNase I (1 unit/µL) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).
-
Purify the RNA using a standard method such as lithium chloride precipitation, phenol:chloroform extraction followed by ethanol precipitation, or a commercially available RNA purification kit.
IV. RNA Analysis and Quantification
-
Quantify the RNA yield by measuring the absorbance at 260 nm using a spectrophotometer.
-
Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose gel.
Data Presentation
The following tables summarize the effect of varying key reaction components on the final RNA yield. This data is representative and serves as a guide for optimizing your in vitro transcription reaction.
Table 1: Effect of NTP Concentration on RNA Yield in a Standard IVT Reaction
| NTP Concentration (each) | RNA Yield (µg per 20 µL reaction) |
| 2 mM | 50-80 |
| 4 mM | 80-120 |
| 6 mM | 100-150 |
| 8 mM | 120-180 |
Table 2: Effect of Magnesium Concentration on RNA Yield in a Standard IVT Reaction
| Magnesium Chloride (MgCl₂) Concentration | RNA Yield (µg per 20 µL reaction) |
| 10 mM | 60-90 |
| 20 mM | 90-140 |
| 30 mM | 110-160 |
| 40 mM | 130-200 |
Table 3: Optimization of ATP Regeneration System Components (Hypothetical Data for Optimization)
| PEP Concentration | Pyruvate Kinase (units/µL) | RNA Yield (µg per 50 µL reaction) |
| 10 mM | 0.1 | Initial optimization point |
| 20 mM | 0.1 | Increased yield expected |
| 20 mM | 0.2 | Further increase expected |
| 30 mM | 0.2 | Potential for plateau or inhibition |
Visualizations
Caption: Biochemical pathway of the PEP/pyruvate kinase ATP regeneration system.
Caption: Experimental workflow for in vitro transcription with ATP regeneration.
Measuring Enolase Activity Using Phosphoenolpyruvate as a Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolase (EC 4.2.1.11), or phosphopyruvate hydratase, is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenic pathways.[1][2] This enzyme is ubiquitously expressed in organisms that undergo glycolysis and plays a significant role in cellular metabolism.[1][2] Beyond its glycolytic function, enolase has been identified as a multifunctional protein implicated in various pathophysiological processes, including autoimmune diseases, cancer progression, and infectious diseases, making it a target of interest in drug development.[3][4]
The enzymatic activity of enolase can be assessed in two directions: the forward reaction (conversion of 2-PG to PEP) and the reverse reaction (hydration of PEP to 2-PG). While assays measuring the forward reaction are more common, the analysis of the reverse reaction using PEP as a substrate is essential for a comprehensive understanding of enolase kinetics and for screening inhibitors that may target the PEP-binding state of the enzyme.
These application notes provide detailed protocols for measuring enolase activity, with a specific focus on the utilization of this compound as the substrate for the reverse reaction.
Principle of Enolase Activity Measurement
Enolase catalyzes the following reversible reaction:
2-phospho-D-glycerate (2-PG) ⇌ this compound (PEP) + H₂O [5]
The activity can be determined by monitoring the consumption of the substrate or the formation of the product.
-
Forward Reaction: Measures the conversion of 2-PG to PEP. This is commonly assayed by directly monitoring the increase in absorbance at 240 nm due to the formation of PEP's enol-phosphate bond or through a coupled enzyme system.[5][6]
-
Reverse Reaction: Measures the conversion of PEP to 2-PG. This can be monitored by coupling the formation of 2-PG to subsequent enzymatic reactions that result in a measurable change in absorbance or fluorescence.
Data Presentation: Quantitative Enolase Kinetics
The following tables summarize key kinetic parameters for enolase from different sources, primarily focusing on the more extensively studied forward reaction. Data for the reverse reaction is less common in the literature but is crucial for a complete kinetic profile.
| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg) | Conditions | Reference |
| 2-Phosphoglycerate | Streptococcus iniae (recombinant) | 1.52 | 65.36 (mM PEP/min) | Not specified | [6] |
| 2-Phosphoglycerate | Chloroflexus aurantiacus | 0.16 | 147 | 25°C, pH 6.5 | |
| 2-Phosphoglycerate | Chloroflexus aurantiacus | 0.03 | 300 | 80°C, pH 6.5 |
Table 1: Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the forward reaction of enolase.
| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg) | Conditions | Reference |
| This compound | Yeast | ~0.4 | Not specified | pH 7.8, 25°C | |
| This compound | Rabbit Muscle | ~0.07 | Not specified | pH 7.4, 25°C |
Experimental Protocols
Protocol 1: Measuring the Forward Reaction of Enolase (2-PG → PEP) - Coupled Enzyme Assay
This is a common method for determining enolase activity by coupling the production of PEP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3]
Materials:
-
Enolase-containing sample (e.g., purified enzyme, cell lysate)
-
Reaction Buffer: 50 mM Imidazole-HCl, pH 7.2, 250 mM KCl, 10 mM MgSO₄
-
2-Phosphoglycerate (2-PG) solution (e.g., 50 mM stock)
-
Adenosine 5'-diphosphate (ADP) solution (e.g., 100 mM stock)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (e.g., 10 mM stock)
-
Pyruvate Kinase (PK) (e.g., from rabbit muscle)
-
Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing:
-
Reaction Buffer
-
ADP (final concentration 1 mM)
-
NADH (final concentration 0.2 mM)
-
PK (e.g., ~5 units/mL)
-
LDH (e.g., ~5 units/mL)
-
-
Add Sample: To each well of the microplate, add the enolase-containing sample (e.g., 1-20 µL of cell lysate or an appropriate amount of purified enzyme).
-
Add Master Mix: Add the master mix to each well to bring the volume to, for example, 180 µL.
-
Equilibrate: Incubate the plate at 25°C for 5-10 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate Reaction: Start the reaction by adding 2-PG solution to each well to achieve a final desired concentration (e.g., 1 mM).
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Enolase activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume) / (ε * path length * Sample volume) where ε (the molar extinction coefficient for NADH at 340 nm) is 6220 M⁻¹cm⁻¹. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Protocol 2: Measuring the Reverse Reaction of Enolase (PEP → 2-PG) - Proposed Coupled Enzyme Assay
This protocol is designed to measure the reverse activity of enolase by coupling the production of 2-PG to the phosphoglycerate mutase (PGM) and phosphoglycerate dehydrogenase (PGDH) reactions. The final step involves the reduction of NAD⁺ to NADH, which can be monitored as an increase in absorbance at 340 nm.
Materials:
-
Enolase-containing sample
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM DTT
-
This compound (PEP) solution (e.g., 50 mM stock)
-
Adenosine 5'-triphosphate (ATP) solution (as a cofactor for PGM, if required by the specific enzyme)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺) solution (e.g., 20 mM stock)
-
Phosphoglycerate Mutase (PGM)
-
3-Phosphoglycerate Dehydrogenase (3-PGDH)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing:
-
Reaction Buffer
-
NAD⁺ (final concentration 1 mM)
-
ATP (if required for PGM, e.g., 0.1 mM)
-
PGM (e.g., ~5 units/mL)
-
3-PGDH (e.g., ~5 units/mL)
-
-
Add Sample: Add the enolase-containing sample to each well.
-
Add Master Mix: Add the master mix to each well to a final volume of, for example, 180 µL.
-
Equilibrate: Incubate the plate at 25°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding PEP solution to a final desired concentration (e.g., 1 mM).
-
Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm at regular intervals for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate enolase activity as described in Protocol 1.
-
Visualizations
Caption: Coupled assay workflow for the forward enolase reaction.
Caption: Proposed coupled assay for the reverse enolase reaction.
Concluding Remarks
The measurement of enolase activity using its substrate, this compound, provides valuable insights into the enzyme's reverse catalytic function. While assays for the forward reaction are more established, the protocols outlined here offer robust methods for a comprehensive characterization of enolase kinetics. The provided data and methodologies serve as a foundational resource for researchers engaged in metabolic studies and the development of novel therapeutics targeting enolase. It is recommended to optimize the concentrations of coupling enzymes and substrates for the specific enolase isoform and sample type being investigated to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 3. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
"application of phosphoenolpyruvate assay kits in metabolic studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoenolpyruvate (PEP) is a pivotal high-energy metabolite that stands at the crossroads of several major metabolic pathways, including glycolysis and gluconeogenesis.[1][2] Its concentration within cells is a critical indicator of metabolic status and can be altered in various physiological and pathological states, including cancer.[3][4] this compound assay kits provide a sensitive and straightforward method for quantifying PEP levels in a variety of biological samples, offering valuable insights into cellular metabolism.[1][2][5] These kits are instrumental in studying metabolic reprogramming in cancer, investigating the mechanisms of metabolic diseases, and in the development of novel therapeutic agents that target metabolic pathways.
The principle of these assays typically involves the enzymatic conversion of PEP to pyruvate, which is then used in a subsequent reaction to generate a quantifiable colorimetric or fluorometric signal.[1][2][5] The intensity of the signal is directly proportional to the amount of PEP present in the sample.
Applications in Metabolic Research
The quantification of PEP is crucial for a comprehensive understanding of cellular energy dynamics and biosynthetic processes. Key applications include:
-
Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways, including increased glycolysis even in the presence of oxygen (the Warburg effect). Measuring PEP levels can help elucidate the metabolic phenotype of cancer cells and their response to anti-cancer drugs.[3][4] Studies have shown that the enzyme this compound carboxykinase (PEPCK), which produces PEP from oxaloacetate, plays a role in promoting cancer cell proliferation by fueling anabolic processes.[3]
-
Gluconeogenesis and Diabetes: PEP is a key intermediate in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.[1][6] PEPCK is a rate-limiting enzyme in this pathway. Dysregulation of gluconeogenesis is a hallmark of type 2 diabetes.[6] Monitoring PEP levels can provide insights into the activity of this pathway and the efficacy of therapeutic interventions.
-
Cell Signaling: Recent research has indicated that PEP may act as a second messenger, influencing calcium signaling within the cell.[7][8] Variations in PEP concentrations can regulate the activity of pathways such as those involving NFAT and c-Myc, which are important in tumor biology.[7][8]
-
Drug Discovery and Development: By providing a quantitative measure of a key metabolic intermediate, PEP assay kits are valuable tools for screening and characterizing drugs that target metabolic enzymes such as pyruvate kinase and PEPCK.
Quantitative Data Summary
The selection of a suitable PEP assay kit depends on the specific requirements of the experiment, such as sample type and desired sensitivity. Below is a summary of key quantitative parameters for commercially available kits.
| Parameter | Cell Biolabs (MET-5162) | Creative BioMart | Abcam (ab204713) |
| Assay Type | Fluorometric | Colorimetric & Fluorometric | Colorimetric & Fluorometric |
| Detection Limit | 3.1 µM[1] | ~1 µM[2] | ~1 µM[5] |
| Wavelength (Colorimetric) | N/A | 570 nm[2] | 570 nm[5] |
| Excitation/Emission (Fluorometric) | N/A | 535/587 nm[2] | 535/587 nm[5] |
| Sample Types | Lysates, serum, plasma, urine, culture supernatants[9] | Cell and tissue lysates, plasma, serum, urine, plant extracts[2] | Various biological samples |
Experimental Protocols
I. General Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following are general guidelines; however, it is essential to consult the specific kit manufacturer's protocol.
A. Cell Lysates:
-
Harvest cells (1-2 x 10^6 cells/mL) and wash with cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold PBS or assay buffer provided in the kit.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[1]
-
(Optional but recommended) To deproteinate the sample, pass the supernatant through a 10 kDa molecular weight cutoff spin filter.[1] The flow-through contains the PEP and is ready for the assay.
B. Tissue Lysates:
-
Weigh 20-100 mg of tissue and wash with cold PBS.
-
Homogenize the tissue in an appropriate volume of ice-cold assay buffer or PBS.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and deproteinate using a 10 kDa spin filter as described for cell lysates.[1]
C. Sample Storage: Samples should be assayed immediately or stored at -80°C for up to 1-2 months.[1] Avoid repeated freeze-thaw cycles.
II. Fluorometric this compound Assay Protocol (Example)
This protocol is based on the principle of a coupled enzymatic reaction that results in the generation of a fluorescent product.
A. Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water.[1]
-
Prepare the PEP Standard curve by diluting the stock standard in 1X Assay Buffer to generate a series of known concentrations.
-
Prepare the Reaction Mix according to the kit's instructions. This typically includes the assay buffer, a probe, and the necessary enzymes (e.g., pyruvate kinase, pyruvate oxidase, horseradish peroxidase).[1]
-
Prepare a Negative Control Mix which contains all the components of the Reaction Mix except for the pyruvate kinase. This is used to measure background signals from endogenous pyruvate.[1]
B. Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a 96-well microtiter plate.
-
For each unknown sample, prepare two paired wells.
-
To one well of each sample pair, add 50 µL of the Reaction Mix (+PK).
-
To the other well of each sample pair, add 50 µL of the Negative Control Mix (-PK).[1]
-
Add 50 µL of the Reaction Mix to the wells containing the standards.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
C. Data Analysis:
-
Subtract the average fluorescence of the blank (0 standard) from all standard and sample readings.
-
Plot the net fluorescence of the standards against their concentrations to generate a standard curve.
-
For each sample, subtract the fluorescence reading of the well with the Negative Control Mix (-PK) from the well with the Reaction Mix (+PK) to obtain the net fluorescence due to PEP.[1]
-
Determine the PEP concentration in the samples from the standard curve.
Signaling Pathways and Workflows
PEP's Central Role in Metabolism
This compound is a key node in cellular metabolism, linking the glycolytic and gluconeogenic pathways.
Caption: Central role of PEP in glycolysis and gluconeogenesis.
Experimental Workflow for PEP Assay
The following diagram outlines the typical experimental workflow for measuring PEP concentration in biological samples using a fluorometric assay kit.
Caption: Experimental workflow for a fluorometric PEP assay.
PEP and PEPCK in Cancer Cell Metabolism
In cancer cells, PEPCK can play a significant role in providing PEP for anabolic processes, thereby promoting cell proliferation.
Caption: Role of PEPCK in cancer cell anabolism and proliferation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. This compound Assay Kit - Creative BioMart [creativebiomart.net]
- 3. PEPCK coordinates the regulation of central carbon metabolism to promote cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound carboxykinases as emerging targets in cancer therapy [frontiersin.org]
- 5. abcam.com [abcam.com]
- 6. This compound carboxykinase - Wikipedia [en.wikipedia.org]
- 7. This compound from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Assay Kit [cellbiolabs.com]
Application Notes and Protocols: Cell-Free Protein Synthesis with a Phosphoenolpyruvate (PEP) Energy Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid and efficient protein production, offering distinct advantages over traditional in vivo expression systems.[1] The open nature of CFPS systems allows for direct manipulation of the reaction environment, enabling the synthesis of toxic proteins, incorporation of non-canonical amino acids, and high-throughput screening of protein variants.[2][3] A critical component of any CFPS system is a robust energy source to fuel the demanding processes of transcription and translation. Phosphoenolpyruvate (PEP) has traditionally been a cornerstone for ATP regeneration in these systems, valued for its high energy transfer potential.[4][5]
These application notes provide a detailed overview and protocols for utilizing PEP as the primary energy source in E. coli-based cell-free protein synthesis systems.
Principle of PEP-based Energy Regeneration
In a CFPS reaction, ATP is consumed for various processes, including the activation of amino acids. To sustain protein synthesis over time, ATP must be continuously regenerated from its byproduct, ADP. When PEP is used as the energy source, this regeneration is primarily accomplished by the enzyme pyruvate kinase, which is endogenously present in E. coli cell extracts.[4][6] Pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, thereby regenerating ATP and producing pyruvate as a byproduct.
Advantages and Limitations of Using PEP
Advantages:
-
High Energy Transfer Potential: PEP is a high-energy phosphate compound, ensuring efficient ATP regeneration to power protein synthesis.[4]
-
Established and Well-Characterized: The use of PEP in CFPS is a well-established method with extensive literature and protocols available.[4]
Limitations:
-
Cost: PEP is a relatively expensive reagent, which can significantly increase the overall cost of large-scale CFPS reactions.[4][7]
-
Phosphate Accumulation: The hydrolysis of PEP and other high-energy phosphate compounds leads to the accumulation of inorganic phosphate.[8] High concentrations of phosphate can be inhibitory to protein synthesis, potentially by sequestering essential magnesium ions.[9]
-
Premature Degradation: PEP can be susceptible to premature degradation by endogenous phosphatases present in the cell extract, leading to a reduction in reaction longevity.[4]
Experimental Protocols
I. Preparation of S30 Extract from E. coli
A robust and active cell extract is fundamental to a successful CFPS reaction. This protocol is adapted from standard procedures for preparing E. coli S30 extracts.
Workflow for S30 Extract Preparation:
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium
-
Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT, 0.5 mM PMSF)[2]
-
Dialysis Buffer (e.g., Buffer A: 40 mM HEPES, pH 7.6, 100 mM KOAc, 5 mM Mg(OAc)₂, 2 mM CaCl₂, 4 mM DTT)[2]
Procedure:
-
Culture E. coli cells in LB medium to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold buffered saline containing 5 mM glucose.[2]
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell paste.[2]
-
Lyse the cells using a sonicator or a high-pressure homogenizer while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the S30 extract).
-
(Optional but recommended) Perform a run-off reaction by incubating the S30 extract at 37°C for 60-80 minutes to degrade endogenous mRNA and DNA.
-
Dialyze the extract against Dialysis Buffer overnight at 4°C.
-
Centrifuge the dialyzed extract at 15,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant and flash-freeze in liquid nitrogen. Store at -80°C until use.
II. Standard Cell-Free Protein Synthesis Reaction using PEP
This protocol outlines a standard batch reaction for CFPS using PEP as the energy source.
Materials:
-
S30 Extract
-
Reaction Buffer Components (see Table 1 for final concentrations)
-
DNA template (plasmid or linear) encoding the protein of interest with a suitable promoter (e.g., T7)
-
T7 RNA Polymerase (if not co-expressed in the extract strain)
Reaction Setup Workflow:
Procedure:
-
Thaw all components on ice.
-
Prepare a master mix of the reaction components according to the final concentrations listed in Table 1. Omit the S30 extract and DNA template from the master mix.
-
In a microcentrifuge tube on ice, combine the master mix, S30 extract (typically 25-33% of the final volume), and the DNA template (5-10 nM final concentration).[9]
-
If necessary, add T7 RNA Polymerase.
-
Mix gently by pipetting.
-
Incubate the reaction at the desired temperature (e.g., 30°C or 37°C) for 2-4 hours.
-
Analyze the synthesized protein by SDS-PAGE, Western blot, or functional assays.
Table 1: Typical Reaction Components for a PEP-based CFPS System [9]
| Component | Final Concentration |
| Buffer & Salts | |
| Potassium Glutamate | 175 mM |
| Ammonium Glutamate | 10 mM |
| Magnesium Glutamate | 10 mM |
| Energy Source | |
| This compound (PEP) | 33 mM |
| Nucleotides | |
| ATP | 1.2 mM |
| GTP, CTP, UTP | 0.86 mM each |
| Amino Acids | |
| 19 Amino Acids (excluding Glu) | 2 mM each |
| Cofactors & Other | |
| NAD | 0.33 mM |
| CoA | 0.27 mM |
| Spermidine | 1.5 mM |
| Putrescine | 1 mM |
| Folinic Acid | 0.07 mM |
| Potassium Oxalate | 2.7 mM |
| E. coli tRNA | 0.172 mg/mL |
| PEG-8000 | 2% (w/v) |
| Biologicals | |
| S30 Extract | 33.33% (v/v) |
| DNA Template | 5 nM |
Quantitative Data Summary
The choice of energy source significantly impacts protein yield in CFPS reactions. The following tables summarize comparative data from various studies.
Table 2: Comparison of Protein Yields with Different Energy Sources in Yeast CFPS [8][10]
| Energy Source | Concentration | Luciferase Yield (μg/mL) |
| Fructose 1,6-bisphosphate (FBP) | 10-30 mM | 1.04 ± 0.45 |
| This compound (PEP) | 10-30 mM | 1.62 ± 0.10 |
| Glucose | 16 mM | 3.64 ± 0.35 (with 25 mM phosphate) |
| 3-Phosphoglyceric acid (3-PGA) | 10-30 mM | ~0.5 |
| Glucose 6-phosphate (G6P) | 10-30 mM | ~0.25 |
| Pyruvate | 10-30 mM | No significant yield |
| No secondary energy source | - | No significant yield |
Table 3: Comparison of Protein Yields with Different Energy Sources in E. coli CFPS
| Energy Source | Protein Synthesized | Yield (μg/mL) | Reference |
| This compound (PEP) | Chloramphenicol Acetyl Transferase (CAT) | ~700 (with pH control) | [7] |
| Glucose-6-Phosphate (G6P) | Chloramphenicol Acetyl Transferase (CAT) | ~700 (with pH control) | [7] |
| Glucose | Chloramphenicol Acetyl Transferase (CAT) | ~550 (with pH control and added phosphate) | [7] |
| This compound (PEP) | sfGFP | ~100% (relative yield) | [9] |
| Maltodextrin + Lactose | sfGFP | Equal to PEP yield | [9] |
Troubleshooting and Optimization
-
Low Protein Yield:
-
Optimize Magnesium Concentration: Magnesium concentration is critical for ribosome stability and enzymatic activity. Perform a titration of magnesium glutamate to find the optimal concentration for your extract and DNA template.
-
Vary PEP Concentration: While 33 mM is a common starting point, the optimal PEP concentration can vary. Titrating PEP can improve yields. For some applications, concentrations as high as 77 mM have been used.[11]
-
Check Extract Activity: The quality of the S30 extract is paramount. Prepare fresh extract if yields are consistently low.
-
Inhibitor of Pyruvate Metabolism: The conversion of pyruvate to PEP by this compound synthetase can deplete ATP. Adding oxalate, an inhibitor of this enzyme, can improve performance.[6]
-
-
Reaction Stoppage:
-
pH Control: The accumulation of acidic byproducts like pyruvate can lower the pH of the reaction, inhibiting synthesis. Using a stronger buffer system, such as Bis-Tris instead of HEPES, can stabilize the pH.[7]
-
Phosphate Accumulation: As mentioned, high phosphate levels are inhibitory. While challenging to address directly in a PEP-based system, this is a key reason for exploring alternative energy sources like glucose, which can have a more balanced phosphate metabolism.[7]
-
Conclusion
This compound remains a reliable and effective energy source for cell-free protein synthesis, particularly for lab-scale applications where its high performance outweighs cost considerations. By following the detailed protocols and considering the optimization strategies outlined in these notes, researchers can successfully leverage PEP-based CFPS for a wide range of applications in basic science and drug development. For larger-scale or more cost-sensitive applications, exploring alternative energy regeneration systems, such as those based on glucose or maltodextrin, may be beneficial.[7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Free Protein Synthesis: Applications Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Energy Donor Molecules in Cell-free Protein Synthesis [eureka.patsnap.com]
- 5. Energy Module Engineering for Sustainable Cell-free Protein Synthesis [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Energizing cell-free protein synthesis with glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Energizing Eukaryotic Cell-Free Protein Synthesis With Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constructing Cell-Free Expression Systems for Low-Cost Access - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
Application Notes and Protocols for Monitoring Phosphoenolpyruvate (PEP) Flux in Metabolic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoenolpyruvate (PEP) is a critical high-energy metabolite that stands at the crossroads of central carbon metabolism. It serves as a key precursor for glycolysis and gluconeogenesis, the biosynthesis of aromatic amino acids via the shikimate pathway, and acts as the phosphate donor in the phosphotransferase system (PTS) for sugar uptake in many bacteria.[1][2][3] In metabolic engineering, the precise control and channeling of PEP flux is paramount for optimizing the production of a wide range of valuable compounds, from biofuels to pharmaceuticals.[4][5] An imbalance in the PEP node can lead to metabolic bottlenecks, reduced product yields, and overall inefficiency. Therefore, accurate monitoring and quantification of PEP flux are essential for diagnosing metabolic limitations and guiding rational strain engineering strategies.
This document provides detailed application notes and protocols for two primary methodologies used to monitor PEP flux: ¹³C-Metabolic Flux Analysis (¹³C-MFA) and the use of Genetically Encoded Biosensors .
Central Metabolic Pathways Involving PEP
PEP is a central hub connecting glycolysis, the tricarboxylic acid (TCA) cycle, and major biosynthetic pathways. Understanding these connections is fundamental to interpreting flux data.
Technique 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes.[6] The method involves feeding cells a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or a mixture of [1-¹³C] and [U-¹³C]glucose) and measuring the resulting isotopic labeling patterns in intracellular metabolites, typically protein-derived amino acids.[7][8] By using a computational model of the cell's metabolic network, the measured labeling patterns are used to infer the relative fluxes through the interconnected pathways.
Experimental Workflow for ¹³C-MFA
The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culturing and Labeling
This protocol is adapted for E. coli grown in minimal medium.
-
Media Preparation: Prepare M9 minimal medium. For the labeling experiment, use a defined amount of ¹³C-labeled glucose (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose) as the sole carbon source.[8]
-
Inoculation: Inoculate a pre-culture in standard M9 medium with unlabeled glucose and grow overnight.
-
Labeling Culture: Inoculate the labeling medium with the pre-culture to an initial OD₆₀₀ of ~0.05.
-
Growth: Grow the culture at the desired temperature (e.g., 37°C) with shaking. Monitor cell growth by measuring OD₆₀₀.
-
Harvesting: Harvest cells during the mid-exponential growth phase to ensure metabolic pseudo-steady state. A sufficient number of cell divisions (>5) should occur in the labeling medium to ensure isotopic steady state in proteinogenic amino acids.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial for an accurate snapshot of the metabolic state.[9]
-
Prepare Quenching Solution: Prepare a 60% methanol/water (v/v) solution and pre-cool it to -40°C.[10]
-
Quenching: Quickly withdraw a defined volume of the cell culture (e.g., 5 mL) and inject it directly into 2 volumes of the pre-cooled quenching solution.
-
Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) for 20 minutes at 5,000 x g.[10]
-
Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate.
-
Extraction: Resuspend the final cell pellet in a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and incubate at -20°C for at least 30 minutes to lyse the cells and precipitate proteins.[2]
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[2]
-
Sample Collection: Carefully collect the supernatant, which contains the intracellular metabolites. A portion can be stored at -80°C for LC-MS/MS analysis of free metabolites like PEP. The pellet containing protein can be used for the next step.
Protocol 3: Protein Hydrolysis and Derivatization for GC-MS Analysis
The labeling patterns of protein-derived amino acids are robust and reflect the flux distribution over the period of cell growth.
-
Protein Hydrolysis: Resuspend the protein pellet from the extraction step in 6 M HCl. Flush the vial with N₂ gas, seal tightly, and heat at 110-150°C for 70 minutes to 24 hours to hydrolyze the protein into constituent amino acids.[1][3]
-
Drying: After hydrolysis, cool the sample and dry it completely under a stream of nitrogen gas or using a vacuum concentrator to remove the acid.
-
Derivatization: The dried amino acids must be derivatized to make them volatile for GC-MS analysis. A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Add 50 µL of pyridine to the dried hydrolysate and vortex.
-
Add 50 µL of MTBSTFA, vortex, and incubate at 60°C for 1 hour.[4]
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Data Presentation: PEP Flux in Engineered E. coli
The following table summarizes relative PEP flux data from studies on various genetically engineered E. coli strains. Fluxes are normalized to the glucose uptake rate, which is set to 100.
| Strain | Relevant Genotype | Condition | PEP -> Pyruvate (Pyk) | PEP -> OAA (PPC) | OAA -> PEP (PCK) | Reference |
| W3110 (WT) | Wild-Type | Aerobic, Glucose | ~50-60 | ~15-20 | ~5-10 | [4] |
| VH33 | PTS⁻ | Aerobic, Glucose | ~70-80 | ~25-30 | ~10-15 | [4] |
| VH34 | PTS⁻, pykA⁻ | Aerobic, Glucose | ~60-70 | ~10-15 | ~5-10 | [4] |
| VH35 | PTS⁻, pykF⁻ | Aerobic, Glucose | ~75-85 | ~30-35 | ~15-20 | [4] |
| TG1:pFGFB | Recombinant Protein Production | 30°C (Growth) | 61.1 | 15.6 | 1.8 | [11] |
| TG1:pFGFB | Recombinant Protein Production | 42°C (Production) | 29.8 | 21.0 | 1.8 | [11] |
| JM101 (WT) | Wild-Type | Aerobic, Glucose | 40.7 | 12.3 | <5 | [10] |
| PB12 | PTS⁻ Glc⁺ | Aerobic, Glucose | 128.6 | 2.5 | <5 | [10] |
Note: Flux values are estimations derived from published flux maps and may vary based on specific growth conditions and modeling assumptions.
Technique 2: Genetically Encoded Biosensors
Genetically encoded biosensors are engineered proteins or RNA molecules that can report the intracellular concentration of a specific metabolite, such as PEP.[9] They typically work by linking the binding of the target metabolite to a measurable output, most commonly the expression of a fluorescent protein.[5][12] This enables high-throughput screening of large genetic libraries to identify strains with desired metabolic phenotypes (e.g., high PEP accumulation).[9]
Principle and Workflow
Transcription factor (TF)-based biosensors are a common class. A TF that naturally binds the target metabolite (or can be engineered to) is used to control the expression of a reporter gene (e.g., GFP). When the metabolite is present, it binds to the TF, causing a conformational change that either activates or represses transcription from a cognate promoter, leading to a change in fluorescence.
Detailed Experimental Protocols
Protocol 4: Construction of a Transcription Factor-Based PEP Biosensor
-
Component Selection:
-
Sensing Element: Identify a transcription factor or regulatory protein that naturally binds PEP or can be engineered to do so. An example could be a protein from the LysR-type transcriptional regulator (LTTR) family.
-
Promoter: Select the cognate promoter that is regulated by the chosen TF.
-
Reporter: Choose a reporter gene with a strong signal and fast maturation time, such as sfGFP (super-folder Green Fluorescent Protein).
-
-
Plasmid Design: Design a plasmid containing two expression cassettes:
-
Sensor Cassette: The TF gene expressed under a constitutive promoter.
-
Reporter Cassette: The sfGFP gene under the control of the TF-regulated promoter.
-
-
Cloning: Assemble the cassettes into a suitable expression vector using standard molecular cloning techniques (e.g., Gibson Assembly or Golden Gate cloning).
-
Library Construction (Optional): To optimize the biosensor's dynamic range and sensitivity, create libraries by mutagenizing the TF binding site in the promoter or the TF itself.[13]
Protocol 5: High-Throughput Screening Using a Fluorescent Biosensor
This protocol is for screening a library of metabolic pathway variants in yeast using Fluorescence-Activated Cell Sorting (FACS).
-
Strain Preparation: Transform the yeast library (e.g., variants of a production pathway) with the biosensor plasmid.
-
Cultivation: Grow the transformed yeast library in 96-well deep-well plates using a selective medium that induces the production pathway. Incubate with appropriate aeration at 30°C for 48-72 hours.
-
FACS Analysis and Sorting:
-
Dilute the cultures in phosphate-buffered saline (PBS) to an appropriate cell density for FACS.
-
Use a flow cytometer equipped with a sorter to analyze the fluorescence of individual cells.
-
Set a sorting gate to collect the top 1-5% of cells exhibiting the highest fluorescence intensity. These cells presumably have the highest intracellular concentration of the target metabolite (PEP).
-
-
Recovery and Iteration:
-
Collect the sorted cells into fresh medium and allow them to recover.
-
The enriched population can be subjected to further rounds of sorting to isolate the best-performing variants.
-
-
Characterization: Isolate individual clones from the final sorted population. Sequence the pathway variants to identify the beneficial mutations and quantify their actual product titer using analytical methods like HPLC or LC-MS to correlate fluorescence with production.
Data Presentation: Example Biosensor Screening Data
This table illustrates the type of data generated from a biosensor screen. In this hypothetical example, a library of enzyme variants is screened for improved production of a PEP-derived product.
| Variant ID | Mutation(s) | Mean Fluorescence (RFU) | Product Titer (g/L) |
| Wild-Type | None | 15,200 ± 850 | 1.2 ± 0.1 |
| Variant A3 | T152S | 28,500 ± 1,200 | 2.5 ± 0.2 |
| Variant B7 | V78A | 21,300 ± 980 | 1.9 ± 0.1 |
| Variant C5 | G201D | 16,100 ± 900 | 1.1 ± 0.1 |
| Variant D1 (Sorted Hit) | T152S, A198V | 89,600 ± 4,500 | 7.8 ± 0.5 |
Conclusion
Monitoring and controlling the flux through the PEP node is a cornerstone of successful metabolic engineering. ¹³C-MFA provides a quantitative and detailed map of intracellular fluxes, offering unparalleled insight into the metabolic state of an engineered strain. While it is resource-intensive, the depth of information it provides is invaluable for detailed characterization. In contrast, genetically encoded biosensors offer a high-throughput solution for screening vast genetic libraries, enabling the rapid identification of high-producing strains.[9] The integration of these two powerful techniques—using biosensors for initial high-throughput screening followed by detailed ¹³C-MFA of the top candidates—provides a robust and efficient workflow for the rational design and optimization of microbial cell factories.
References
- 1. journals.asm.org [journals.asm.org]
- 2. arep.med.harvard.edu [arep.med.harvard.edu]
- 3. Metabolic flux ratio analysis of genetic and environmental modulations of Escherichia coli central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of this compound:sugar phosphotranferase system and pyruvate kinase isozymes inactivation in central carbon metabolism flux distribution in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluorescent Biosensors Light up High-Throughput Metabolic Engineering | Lab Manager [labmanager.com]
- 7. The design of Förster (fluorescence) resonance energy transfer (FRET)-based molecular sensors for Ran GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effective use of biosensors for high-throughput library screening for metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent biosensors light up high-throughput metabolic engineering [wyss.harvard.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common issues with phosphoenolpyruvate stability in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phosphoenolpyruvate (PEP) in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions related to the stability of PEP in experimental settings.
Q1: My PEP solution seems to be degrading. What are the primary factors that affect its stability?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of enzymes. PEP is known to be unstable in neutral or acidic conditions and is susceptible to hydrolysis at elevated temperatures. Additionally, if your solution is contaminated with enzymes such as phosphatases or kinases, they can rapidly degrade PEP.
Q2: What is the optimal pH for storing a PEP solution?
A2: For long-term stability, it is highly recommended to store aqueous solutions of PEP at an alkaline pH, specifically between pH 10 and 13. Under these conditions, the rate of non-enzymatic hydrolysis is significantly reduced. Conversely, PEP is unstable in acidic to neutral solutions (pH 1-7), where it readily undergoes hydrolysis.[1][2]
Q3: I need to perform an experiment at a neutral pH. How can I minimize PEP degradation?
A3: If your experiment must be conducted at a neutral pH, it is crucial to prepare the PEP solution fresh and use it immediately. To minimize degradation, keep the solution on ice until use. For longer incubations, it is advisable to perform a pilot experiment to determine the rate of PEP degradation under your specific experimental conditions (see Experimental Protocols section).
Q4: Can I autoclave my buffer after adding PEP?
A4: No, you should never autoclave a solution containing PEP. PEP is sensitive to high temperatures and will rapidly hydrolyze. Always prepare your buffers, autoclave them if necessary, and then add sterile-filtered or solid PEP to the cooled buffer under sterile conditions.
Q5: I suspect enzymatic degradation of my PEP. What are the likely culprits and how can I prevent this?
A5: The most common enzymatic culprits for PEP degradation are pyruvate kinase (PK) and this compound carboxylase (PEPC), which use PEP as a substrate.[3] If your experimental system (e.g., cell lysate) contains these enzymes, they will consume PEP. To prevent this, you can use specific inhibitors for these enzymes if compatible with your experiment. Additionally, ensuring your reagents and water are free from contaminating enzymes is crucial.
Q6: How do divalent cations like Mg²⁺ or Mn²⁺ affect PEP stability?
A6: Divalent cations are often required as cofactors for enzymes that metabolize PEP, such as pyruvate kinase and enolase.[4][5] While they are essential for enzymatic activity, some divalent metal ions can also catalyze the non-enzymatic hydrolysis of PEP, although this effect is generally less pronounced than the impact of pH and temperature.[1] If you observe increased degradation in the presence of divalent cations, consider optimizing their concentration or adding a chelating agent like EDTA if your experimental design allows.
Q7: What is the recommended way to store PEP?
A7: Solid this compound (as a salt, e.g., monopotassium or monosodium salt) is stable for years when stored at -20°C.[6] Aqueous solutions are significantly less stable. If you must store a solution, prepare it at a high pH (10-12), aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C. However, for most applications, it is strongly recommended to prepare solutions fresh for each experiment.[6] One product information sheet advises against storing aqueous solutions for more than one day.[6]
Data on PEP Stability
Table 1: First-Order Rate Constants for the Hydrolysis of this compound at 98°C
| pH | Rate Constant (s⁻¹) |
| 0.0 | 1.3 x 10⁻³ |
| 1.0 | 2.0 x 10⁻⁴ |
| 2.0 | 4.0 x 10⁻⁵ |
| 3.0 | 1.8 x 10⁻⁵ |
| 4.0 | 1.6 x 10⁻⁵ |
| 5.0 | 1.6 x 10⁻⁵ |
Data adapted from a study on [¹⁸O]this compound hydrolysis.[7]
Experimental Protocols
To assess the stability of PEP under your specific experimental conditions, a spectrophotometric assay coupled with lactate dehydrogenase (LDH) is a reliable method. This assay measures the decrease in PEP concentration over time by converting the product of its hydrolysis, pyruvate, to lactate, which is accompanied by the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the amount of pyruvate formed.
Protocol: Spectrophotometric Assay for Determining PEP Stability
Materials:
-
PEP solution in your buffer of interest
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ADP (optional, to assess enzymatic degradation by pyruvate kinase)
-
Pyruvate Kinase (PK) (optional, as a positive control for enzymatic degradation)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare the Assay Mixture: In a cuvette, prepare an assay mixture containing your experimental buffer, a known concentration of NADH (e.g., 0.2 mM), and an excess of LDH (e.g., 10-20 units/mL). If you are testing for enzymatic degradation by pyruvate kinase, also include ADP (e.g., 1-5 mM).
-
Equilibrate the System: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature for your experiment.
-
Initiate the Reaction: Add your PEP solution to the cuvette to a final desired concentration and mix quickly.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of pyruvate formation, which in this non-enzymatic setup, corresponds to the rate of PEP hydrolysis.
-
Data Analysis:
-
Calculate the rate of NADH oxidation using its extinction coefficient (6220 M⁻¹cm⁻¹).
-
Plot the concentration of PEP remaining over time.
-
From this plot, you can determine the half-life (t₁/₂) of PEP under your specific conditions.
-
Visual Guides
Logical Troubleshooting Workflow for PEP Stability Issues
Caption: Troubleshooting workflow for PEP stability issues.
Chemical Degradation Pathway of PEP
Caption: Degradation pathways of this compound.
References
- 1. A single phosphorylation mechanism in early metabolism – the case of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04116F [pubs.rsc.org]
- 2. Nonenzymatic Hydration of this compound: General Conditions for Hydration in Protometabolism by Searching Across Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 4. Role of metal ions in catalysis by enolase: an ordered kinetic mechanism for a single substrate enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of anions and divalent metal ions with this compound carboxykinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datapdf.com [datapdf.com]
Technical Support Center: Phosphoenolpyruvate (PEP) Colorimetric Assays
Welcome to the technical support center for phosphoenolpyruvate (PEP) colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: Why is my colorimetric signal weak or absent?
A weak or absent signal is a common issue that can stem from several factors related to reagent integrity, assay conditions, or the experimental setup itself.
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Prepare fresh reagent solutions, particularly for enzymes (Pyruvate Kinase, Lactate Dehydrogenase, Pyruvate Oxidase, HRP) and light-sensitive probes. Always check the expiration dates and store reagents according to the manufacturer's instructions.[1] |
| Incorrect Reagent Concentration | Verify the final concentrations of all components in the reaction mixture, including PEP, ADP, NADH, and coupling enzymes. Ensure the concentration of the limiting substrate is appropriate for the expected PEP concentration range.[2][3] |
| Suboptimal pH or Temperature | Confirm that the assay buffer pH is optimal for all enzymes in the reaction. For coupled assays, the pH may be a compromise between the optima of each enzyme.[4][5] Incubate the reaction at the temperature specified in your protocol (e.g., 37°C).[6] |
| Enzyme Inhibitors in Sample | Samples may contain endogenous inhibitors of the coupling enzymes. Consider running a control with a known amount of PEP spiked into your sample matrix to check for inhibition. If inhibition is suspected, sample purification may be necessary.[7][8] |
| Insufficient Incubation Time | The assay may not have reached its endpoint. For kinetic assays, ensure you are measuring within the linear range of the reaction. For endpoint assays, you may need to extend the incubation time.[6] |
| Instrument Settings | Ensure the spectrophotometer or plate reader is set to the correct wavelength for your specific assay (e.g., 340 nm for NADH oxidation, ~570 nm for colorimetric probes).[2] Check that the instrument's gain settings are appropriate.[9] |
Q2: My background signal is too high. What can I do?
High background can mask the specific signal from PEP, reducing the assay's sensitivity and dynamic range.
| Potential Cause | Troubleshooting Steps |
| Contaminating Pyruvate in Sample | Some biological samples may contain significant levels of pyruvate, which can generate a background signal in certain assay formats.[10] Perform a sample background control by omitting the PEP-converting enzyme (e.g., Pyruvate Kinase) to measure and subtract the signal from endogenous pyruvate.[6][10] |
| Non-specific Reactions | High concentrations of reducing agents in the sample can interfere with redox-based colorimetric assays.[11] Running a cell-free control with the sample components can help identify such interference.[11] |
| Autofluorescence/Absorbance of Sample | The sample itself may absorb light at the measurement wavelength. Run a sample blank containing the sample and all reagents except the chromogenic probe or one of the coupling enzymes. |
| Reagent Contamination | Ensure all buffers and water are free of contaminants. Use high-purity reagents. |
Q3: I'm seeing inconsistent results between replicates. Why?
Poor reproducibility can undermine the reliability of your data. The source often lies in procedural inconsistencies.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes for all reagents and samples. This is especially critical when adding small volumes of concentrated enzymes or standards. |
| Inadequate Mixing | Ensure thorough mixing of reagents in each well without introducing bubbles. Insufficient mixing can lead to localized differences in reaction rates.[9] |
| Temperature Gradients | Avoid temperature gradients across the microplate during incubation. Ensure the entire plate is at a uniform temperature. |
| Precipitation in Wells | Visually inspect wells for any precipitation, which can scatter light and interfere with absorbance readings.[12] If precipitation occurs, you may need to adjust buffer components or sample concentration. |
| Reagent Instability | Prepare master mixes of reagents for each experiment to minimize variability from well to well. Use freshly prepared reagents, as some may degrade over time once diluted.[1] |
Key Experimental Protocols & Data
Accurate and reproducible results depend on carefully executed protocols. Below are methodologies for common PEP colorimetric assays.
Protocol 1: LDH-Coupled Assay for PEP Quantification
This method measures PEP by converting it to pyruvate, which is then used by lactate dehydrogenase (LDH) in a reaction that oxidizes NADH. The decrease in NADH is monitored spectrophotometrically at 340 nm.[2][13]
Methodology:
-
Prepare Assay Buffer: A common buffer is 20 mM Tris-HCl, 150 mM KCl, and 5 mM MgCl₂, adjusted to pH 7.5.[2]
-
Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:
-
Prepare Standards and Samples: Prepare a standard curve of PEP in assay buffer. Dilute unknown samples to fall within the range of the standard curve.
-
Initiate Reaction: Add standards or samples to a 96-well plate. Add the Reagent Master Mix to initiate the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C). The rate of NADH consumption (decrease in A340) is proportional to the PEP concentration.
Typical Reagent Concentrations:
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 20 mM |
| KCl | 3 M | 150 mM |
| MgCl₂ | 1 M | 5 mM |
| ADP | 100 mM | 1-2 mM |
| NADH | 10 mM | 0.2-0.5 mM |
| LDH | 1000 U/mL | 4-5 U/mL |
| PK | 1000 U/mL | 4-5 U/mL |
Protocol 2: H₂O₂-Based Colorimetric Assay for PEP
This method relies on the conversion of PEP to pyruvate, which is then oxidized by pyruvate oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is detected by a probe in a reaction catalyzed by horseradish peroxidase (HRP), producing a colored product.[6]
Methodology:
-
Prepare Assay Buffer: A suitable buffer is typically provided in commercial kits (e.g., 10X Assay Buffer).
-
Prepare Reagent Mix: Prepare a reaction mix containing:
-
Assay Buffer
-
ADP
-
Pyruvate Kinase (PK)
-
Pyruvate Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric Probe
-
-
Prepare Standards and Samples: Create a PEP standard curve. Prepare unknown samples, including a sample background control for each (see Q2 above). For the background control, the reaction mix will omit the Pyruvate Kinase.[6]
-
Reaction Setup: Add standards and samples to a 96-well plate. Add the appropriate reaction mix to each well.
-
Incubate: Incubate the plate for 30-60 minutes at 37°C, protected from light.[6]
-
Measure Absorbance: Read the absorbance at the wavelength appropriate for the colorimetric probe (e.g., 570 nm).
-
Calculate PEP Concentration: Subtract the background control reading from the sample reading. Determine the PEP concentration by comparing the net absorbance to the standard curve.[6]
Visualizing Workflows and Pathways
Diagrams can help clarify complex experimental processes and biochemical reactions.
Caption: General experimental workflow for a PEP colorimetric assay.
Caption: Signaling pathway for the LDH-coupled PEP assay.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A simple and reliable method for determination of optimum pH in coupled enzyme assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. scielo.br [scielo.br]
- 8. Interaction of inhibitors with this compound mutase: implications for the reaction mechanism and the nature of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphoenolpyruvate (PEP) Concentration for In Vitro Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro enzyme assays involving phosphoenolpyruvate (PEP).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on optimizing PEP concentration for reliable and accurate results.
Q1: My enzyme activity is lower than expected. Could the PEP concentration be the cause?
A1: Yes, suboptimal PEP concentration can lead to lower than expected enzyme activity. Here are a few possibilities:
-
PEP concentration is too low: If the PEP concentration is significantly below the Michaelis constant (Km) of your enzyme, the reaction rate will be highly dependent on the PEP concentration. Any slight variations in pipetting can lead to significant changes in activity. It's also possible that the PEP has degraded over time.
-
PEP degradation: this compound can be unstable, and its degradation can lead to a decrease in the effective concentration in your assay.[1] It is recommended to prepare PEP solutions fresh.[2] Aqueous solutions of PEP are not recommended to be stored for more than one day.[3]
-
Inhibitory effects at high concentrations: While less common, extremely high concentrations of PEP could potentially cause substrate inhibition in some enzymes.
Q2: I'm observing a high background signal in my coupled assay. How can I troubleshoot this?
A2: A high background signal in a coupled assay system can be due to several factors related to PEP and the coupling enzymes:
-
Contaminating enzymes: The PEP preparation or other assay components might be contaminated with enzymes that can react with the coupling system. For example, the presence of pyruvate kinase as a contaminant in your enzyme of interest could lead to a background reaction if ADP is present.
-
Spontaneous decay of PEP: The non-enzymatic hydrolysis of PEP to pyruvate can contribute to background signal in assays where pyruvate is the product being measured by a coupling enzyme like lactate dehydrogenase (LDH).
-
Interfering substances: Certain compounds in your sample may interfere with the assay. For example, substances that absorb light at the same wavelength as NADH (340 nm) can cause interference in LDH-coupled assays.[4]
Q3: The results of my kinetic analysis, particularly the Km for PEP, are inconsistent. What could be the reason?
A3: Inconsistent kinetic results can be frustrating. Here are some potential causes related to PEP:
-
Inaccurate PEP concentration: The concentration of your PEP stock solution may not be accurate due to improper storage or degradation. It is crucial to use a freshly prepared and accurately quantified PEP solution for kinetic studies.
-
Coupling enzyme is rate-limiting: In coupled assays, if the activity of the coupling enzyme is not sufficient to immediately convert the product of the primary reaction, the measured rate will not accurately reflect the activity of the primary enzyme.[5] This can lead to an underestimation of Vmax and an inaccurate determination of Km.[5] To avoid this, ensure the coupling enzyme is present in excess. You can test this by determining if the reaction rate increases with an increase in the coupling enzyme's concentration.[5]
-
Presence of phosphatases: If your sample contains phosphatases, they can hydrolyze PEP, leading to an overestimation of the activity of enzymes like PEP carboxylase.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for PEP in an in vitro enzyme assay?
A1: The optimal PEP concentration is highly dependent on the specific enzyme being assayed and its Km for PEP. However, a common starting point is a concentration that is at or above the Km value to ensure that the enzyme is not limited by substrate availability. For some enzymes, concentrations can be in the millimolar range. For example, some pyruvate kinase assays use PEP at concentrations of 45 mM or 0.58 mM.[2][7]
Q2: How should I prepare and store PEP solutions?
A2: PEP is typically supplied as a crystalline solid (e.g., potassium or trisodium salt).[2][3] It is recommended to prepare aqueous solutions of PEP fresh for each experiment.[2] If you must store the solution, it is advisable not to store it for more than one day.[3] For long-term storage, the solid form should be kept at -20°C.[3]
Q3: What are some common substances that can interfere with assays involving PEP?
A3: Several substances can interfere with enzyme assays. Some general examples include:
-
EDTA: Can chelate essential metal ions required for enzyme activity.
-
Detergents (e.g., SDS, Triton X-100, Tween-20): Can denature enzymes.[8]
-
Reducing agents (e.g., DTT, β-mercaptoethanol): Can interfere with certain detection probes.[9]
-
Sodium azide: Can inhibit peroxidase reactions which are sometimes used in coupled assays.[10]
It is crucial to check the technical datasheet for your specific assay kit for a list of known interfering substances.[8]
Q4: Can the source or purity of PEP affect my assay results?
A4: Absolutely. The purity of PEP can significantly impact your results. Impurities could include pyruvate or other compounds that might inhibit your enzyme or interfere with your detection method. Always use high-purity PEP from a reputable supplier.
Data Presentation
Table 1: Exemplary PEP Concentrations in Various Enzyme Assays
| Enzyme | Assay Type | PEP Concentration | Reference |
| Pyruvate Kinase | Coupled with LDH | 45 mM | [7] |
| Pyruvate Kinase | Coupled with LDH | 0.58 mM | [2] |
| Pyruvate Kinase | Coupled with LDH | 0.6 mM (Km value) | [11] |
| PEP Carboxykinase (PEPCK) | Direct Assay | Not specified | [12] |
Experimental Protocols
Protocol 1: Standard Pyruvate Kinase (PK) Assay (Coupled with Lactate Dehydrogenase)
This protocol is a generalized procedure for measuring pyruvate kinase activity. The reaction velocity is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.[7]
Materials:
-
Imidazole⋅HCl buffer (0.05 M, pH 7.6) containing 0.12 M potassium chloride and 0.062 M magnesium sulfate
-
Adenosine diphosphate (ADP) solution (45 mM)
-
This compound (PEP) solution (45 mM)[7]
-
NADH solution (6.6 mM)[7]
-
Lactate dehydrogenase (LDH) (approx. 1300-1400 units/ml)
-
Enzyme sample (diluted to give a rate of 0.02-0.04 ΔA/minute)
Procedure:
-
Set up the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.[7]
-
Prepare a reaction mixture by combining the imidazole buffer, ADP solution, PEP solution, NADH solution, and LDH in a cuvette.
-
Mix the contents of the cuvette well and incubate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a blank rate.[7] The initial absorbance should be around 1.4 ±0.1.[7]
-
Initiate the reaction by adding a small volume (e.g., 0.01 ml) of the diluted enzyme solution to the cuvette.[7]
-
Immediately start recording the decrease in absorbance at 340 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance (ΔA340/minute) from the initial linear portion of the curve.[7]
Visualizations
Caption: Troubleshooting workflow for optimizing PEP concentration.
Caption: Generalized pathway for a PEP-utilizing coupled enzyme assay.
References
- 1. Degradation of this compound carboxykinase (guanosine triphosphate) in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. Interference by phosphatases in the spectrophotometric assay for this compound carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. nipro.co.jp [nipro.co.jp]
- 12. This compound Carboxykinase Assayed at Physiological Concentrations of Metal Ions Has a High Affinity for CO2 - PMC [pmc.ncbi.nlm.nih.gov]
"interference by phosphatases in phosphoenolpyruvate carboxylase assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering interference from phosphatases in phosphoenolpyruvate carboxylase (PEPC) assays.
Frequently Asked Questions (FAQs)
Q1: What is phosphatase interference in a PEPC assay?
A1: Phosphatase interference in a this compound carboxylase (PEPC) assay refers to the enzymatic activity of phosphatases present in the sample extract that hydrolyze the substrate, this compound (PEP). This leads to the production of pyruvate, which can be subsequently used by lactate dehydrogenase (LDH), if present, resulting in the oxidation of NADH. This NADH oxidation is independent of PEPC activity but contributes to the overall measured signal, leading to an overestimation of PEPC activity.[1] Some plant acid phosphatases are known to be adept at hydrolyzing PEP.[2]
Q2: How can I tell if my PEPC assay is affected by phosphatase interference?
A2: A primary indicator of phosphatase interference is an unusually high background signal in your control reactions (assays conducted without one of the key substrates for PEPC, such as bicarbonate). If you observe a significant decrease in NADH absorbance in a control lacking a PEPC-specific substrate, it is likely that contaminating phosphatases are degrading PEP.
Q3: What types of phosphatases are typically found in plant extracts?
A3: Plant extracts contain a variety of phosphatases, including acid phosphatases, alkaline phosphatases, and protein phosphatases (e.g., serine/threonine and tyrosine phosphatases). Acid phosphatases are particularly abundant in plant tissues and are known to hydrolyze a broad range of phosphate esters, including PEP.[2]
Q4: Are there any assay conditions that can minimize phosphatase interference?
A4: Yes, optimizing the pH of your assay can help. PEPC activity typically has a higher pH optimum (around 8.0-8.5) compared to many acid phosphatases, which are more active in acidic conditions. Running your assay at the optimal pH for PEPC can help to reduce the activity of interfering acid phosphatases.
Troubleshooting Guides
Issue 1: High background signal in "no bicarbonate" control.
-
Possible Cause: Presence of PEP-hydrolyzing phosphatases in the crude extract. The phosphatases convert PEP to pyruvate, and if lactate dehydrogenase (LDH) is also present, this will lead to NADH oxidation.
-
Troubleshooting Steps:
-
Run a control without LDH: This will help to determine if the background signal is LDH-dependent.
-
Incorporate phosphatase inhibitors: Add a cocktail of phosphatase inhibitors to your extraction buffer and assay mixture. Common inhibitors for plant extracts include sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate.[3]
-
Optimize pH: Ensure your assay is performed at the optimal pH for PEPC (typically pH 8.0-8.5), which is generally less favorable for acid phosphatases.
-
Issue 2: Overestimation of PEPC activity, especially when lactate dehydrogenase (LDH) is included in the assay.
-
Possible Cause: The combination of PEP phosphatase and LDH activity in the extract creates a significant artificial signal. The addition of LDH, sometimes used to correct for non-enzymatic decarboxylation of oxaloacetate, can dramatically increase the overestimation of PEPC activity in the presence of phosphatases.[1]
-
Troubleshooting Steps:
-
Omit LDH from the assay: Unless you have confirmed that your extract has negligible PEP phosphatase activity, it is advisable to avoid adding exogenous LDH.[1]
-
Quantify phosphatase activity: Perform a separate assay to measure the level of PEP phosphatase activity in your extract. This will allow you to assess the potential for interference.
-
Use phosphatase inhibitors: As with high background, the inclusion of a suitable phosphatase inhibitor cocktail is a key step to mitigate this issue.
-
Quantitative Data
The following table summarizes the overestimation of PEPC activity due to phosphatase interference in crude extracts from various plant tissues when lactate dehydrogenase is included in the assay.
| Plant Tissue Source | Overestimation of PEPC Activity (%) |
| Pea (Pisum sativum) - Leaves | Not specified, but interference present |
| Pea (Pisum sativum) - Developing Embryos | Not specified, but interference present |
| Pea (Pisum sativum) - Rhizobium Nodules | 0 |
| Wheat (Triticum aestivum) - Developing Grain | 131 |
| Wheat (Triticum aestivum) - Endosperm | Not specified, but interference present |
| Moricandia arvensis - Leaves | Not specified, but interference present |
Data extracted from Gonzalez & Duffus (1988).[1]
The following table provides information on common phosphatase inhibitors used in plant protein extraction.
| Inhibitor | Target Phosphatases | Typical Working Concentration |
| Sodium Fluoride | Serine/threonine and acid phosphatases | 1-20 mM |
| Sodium Orthovanadate | Tyrosine phosphatases, alkaline phosphatases | 1 mM |
| β-Glycerophosphate | Serine/threonine phosphatases | 1-100 mM |
| Sodium Pyrophosphate | Serine/threonine phosphatases | 1-100 mM |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for PEPC Activity
This protocol describes a standard method for measuring PEPC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM EDTA.
-
Substrate Solution: 10 mM this compound (PEP).
-
NADH Solution: 5 mM NADH.
-
Bicarbonate Solution: 1 M NaHCO₃.
-
Malate Dehydrogenase (MDH): 1000 units/mL.
-
Sample Extract: Prepared from plant tissue in an appropriate extraction buffer, kept on ice.
-
-
Assay Procedure:
-
In a cuvette, combine:
-
800 µL Assay Buffer
-
100 µL Substrate Solution (PEP)
-
20 µL NADH Solution
-
10 µL MDH
-
-
Mix gently and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to record the background rate of NADH oxidation.
-
Initiate the reaction by adding 50 µL of the sample extract.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
To start the PEPC-specific reaction, add 20 µL of the Bicarbonate Solution and continue to monitor the absorbance at 340 nm.
-
The rate of PEPC activity is the difference in the rate of NADH oxidation before and after the addition of bicarbonate.
-
Protocol 2: Quantifying PEP Phosphatase Interference
This protocol allows for the quantification of interfering phosphatase activity in your sample extract.
-
Reagent Preparation:
-
Same reagents as the PEPC assay, with the addition of Lactate Dehydrogenase (LDH) at 1000 units/mL.
-
-
Assay Procedure:
-
Set up two parallel reactions in separate cuvettes.
-
Reaction 1 (PEPC + Phosphatase activity):
-
800 µL Assay Buffer
-
100 µL Substrate Solution (PEP)
-
20 µL NADH Solution
-
10 µL MDH
-
10 µL LDH
-
20 µL Bicarbonate Solution
-
-
Reaction 2 (Phosphatase activity only):
-
800 µL Assay Buffer
-
100 µL Substrate Solution (PEP)
-
20 µL NADH Solution
-
10 µL MDH
-
10 µL LDH
-
20 µL of water or buffer (instead of bicarbonate)
-
-
Add 50 µL of sample extract to each cuvette to initiate the reactions.
-
Monitor the decrease in absorbance at 340 nm for both reactions.
-
The rate of NADH oxidation in Reaction 2 represents the activity of interfering phosphatases. The rate in Reaction 1 is the combined activity of PEPC and phosphatases. The true PEPC activity can be estimated by subtracting the rate of Reaction 2 from the rate of Reaction 1.
-
Visualizations
Caption: Experimental workflow for identifying and mitigating phosphatase interference.
Caption: Simplified signaling pathway of PEPC regulation by phosphorylation.[4]
References
- 1. Interference by Phosphatases in the Spectrophotometric Assay for this compound Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted nature of plant acid phosphatases: purification, biochemical features, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of this compound Carboxylase and this compound Carboxylase Kinase Genes. Implications for Genotypic Capacity and Phenotypic Plasticity in the Expression of Crassulacean Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-Enzymatic Degradation of Phosphoenolpyruvate at High Temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoenolpyruvate (PEP) at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary non-enzymatic degradation pathway for this compound (PEP) at elevated temperatures?
A1: The principal non-enzymatic degradation pathway for PEP at high temperatures is hydrolysis. This reaction cleaves the high-energy phosphate bond, resulting in the formation of pyruvate and inorganic phosphate (Pi). This process is thermodynamically favorable and is accelerated by increased temperatures.
Q2: What are the main degradation products of PEP under high-temperature stress?
A2: Under most aqueous conditions, the primary degradation products of PEP at high temperatures are pyruvate and inorganic phosphate.[1][2] However, under certain specific conditions, such as the presence of particular catalysts like iron ions, other minor products like 2-phosphoglycerate (2-PGA) through hydration, and subsequently smaller molecules like glycolate, acetate, and formate have been observed in research focused on prebiotic chemistry.[1][2] For most laboratory settings using common buffers, pyruvate and Pi will be the degradation products of concern.
Q3: How does pH influence the thermal degradation of PEP?
A3: The stability of PEP is significantly influenced by pH. Generally, acidic conditions (pH 1-6) tend to accelerate the hydrolysis of PEP to pyruvate, especially at elevated temperatures.[1][3] Alkaline conditions might present a more stable environment for the phosphate ester bond, although high pH can introduce other potential reactions if certain ions are present.
Q4: My assay involves a high-temperature step, and I'm seeing a loss of PEP. How can I confirm it's due to thermal degradation?
A4: To confirm thermal degradation, you can perform a controlled experiment. Incubate a solution of PEP under the same temperature and buffer conditions as your assay, but without other reactants. At various time points, take aliquots and analyze them for the disappearance of PEP and the appearance of pyruvate using a suitable analytical method like HPLC or an enzymatic assay for pyruvate. A time-dependent decrease in PEP concentration coupled with an increase in pyruvate concentration would strongly indicate thermal degradation.
Q5: Are there any buffer components that can affect the stability of PEP at high temperatures?
A5: While specific studies on the effects of a wide range of buffers on PEP's thermal stability are not extensively documented, the composition of the buffer can influence reaction rates. It is advisable to use buffers with a stable pH over the intended temperature range. Chelation of divalent cations by components like EDTA can also be a factor, as metal ions can sometimes catalyze phosphate transfer reactions. When troubleshooting, consider simplifying your buffer system to identify any components that may be accelerating degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected PEP concentrations in experiments with a heating step.
-
Possible Cause: Non-enzymatic hydrolysis of PEP due to high temperatures.
-
Troubleshooting Steps:
-
Quantify Degradation: Perform a time-course experiment at the target temperature. Prepare a solution of PEP in your experimental buffer and incubate it at the high temperature used in your assay. Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately cool them on ice to stop further degradation.
-
Analyze Samples: Quantify the concentration of PEP and pyruvate in each sample using a validated analytical method (see Experimental Protocols section).
-
Determine Degradation Rate: Plot the concentration of PEP versus time to determine the degradation rate under your experimental conditions.
-
Mitigation Strategies:
-
Reduce Incubation Time: If possible, shorten the duration of the high-temperature step in your protocol.
-
Lower the Temperature: Investigate if a lower temperature can be used without compromising your experimental outcome.
-
pH Optimization: If your experiment allows, test the stability of PEP at a more neutral or slightly alkaline pH, as acidic conditions can accelerate hydrolysis.[1]
-
Prepare PEP Fresh: Prepare your PEP solutions immediately before the high-temperature incubation to minimize degradation during storage.
-
-
Issue 2: Unexpected side-products are interfering with downstream analysis.
-
Possible Cause: Formation of minor degradation products other than pyruvate.
-
Troubleshooting Steps:
-
Identify Unknown Peaks: Use a high-resolution analytical technique like LC-MS to identify the mass of the unknown interfering species.[4][5] This can help in elucidating their structure.
-
Review Buffer Components: Scrutinize your buffer and media for the presence of metal ions or other potential catalysts that might be promoting side reactions. The presence of certain iron species, for instance, has been shown to facilitate the hydration of PEP to 2-PGA.[1]
-
Purify PEP: Ensure the purity of your starting PEP material. Impurities could be the source of unexpected products upon heating.
-
Modify Analytical Method: Adjust your analytical method (e.g., chromatography gradient, detection wavelength) to separate the interfering peaks from your analyte of interest.
-
Data Presentation
The following tables are templates for how to structure quantitative data from your thermal degradation experiments.
Table 1: Effect of Temperature on the Half-Life of PEP at pH 7.0
| Temperature (°C) | Half-Life (t½, minutes) | First-Order Rate Constant (k, min⁻¹) |
| 60 | Experimental Data | Calculated Data |
| 70 | Experimental Data | Calculated Data |
| 80 | Experimental Data | Calculated Data |
| 90 | Experimental Data | Calculated Data |
Table 2: Effect of pH on the Half-Life of PEP at 80°C
| pH | Half-Life (t½, minutes) | First-Order Rate Constant (k, min⁻¹) |
| 4.0 | Experimental Data | Calculated Data |
| 5.0 | Experimental Data | Calculated Data |
| 7.0 | Experimental Data | Calculated Data |
| 8.0 | Experimental Data | Calculated Data |
| 9.0 | Experimental Data | Calculated Data |
Experimental Protocols
Protocol 1: Determination of PEP Thermal Stability by HPLC
This protocol outlines a method to quantify the rate of non-enzymatic degradation of PEP at a specific temperature and pH.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of PEP in your chosen buffer (e.g., 50 mM HEPES, pH 7.0). Ensure the pH is adjusted at the intended experimental temperature.
-
Prepare a standard curve of PEP and pyruvate (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) in the same buffer.
-
-
Thermal Degradation Experiment:
-
Pre-heat a water bath or heating block to the desired temperature (e.g., 80°C).
-
Place a sealed vial containing your PEP solution in the heating apparatus. This is your t=0 sample.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 100 µL) and immediately place it in a tube on ice to quench the reaction.
-
For each time point, dilute the sample as necessary for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient elution using a buffer such as potassium phosphate with an ion-pairing agent can be effective for separating PEP and pyruvate.
-
Detection: UV detection at a wavelength where both PEP and pyruvate have reasonable absorbance (e.g., 210 nm).
-
Quantification: Use the standard curves to determine the concentration of PEP and pyruvate in each sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the PEP concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to -k, where k is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Primary non-enzymatic thermal degradation pathway of PEP.
Caption: Experimental workflow for determining PEP thermal stability.
Caption: Troubleshooting logic for unexpected loss of PEP.
References
Technical Support Center: Preventing Phosphoenolpyruvate Precipitation in Reaction Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of phosphoenolpyruvate (PEP) precipitation in experimental reaction buffers. Substrate precipitation can lead to inaccurate and unreliable results, making it a critical factor to control in biochemical and enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (PEP) precipitation in my reaction buffer?
A1: PEP precipitation is most commonly due to the formation of insoluble salts, particularly with divalent cations. Key factors include:
-
High Concentrations: Exceeding the solubility limit of PEP, especially when combined with high concentrations of divalent cations.
-
Presence of Divalent Cations: Divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can form insoluble phosphate salts with PEP.[1][2] While Mg²⁺ is often essential for enzyme activity, excessive concentrations can lead to precipitation.
-
pH Shifts: The solubility of phosphate compounds is pH-dependent.[1][2] Buffers outside the optimal pH range can promote the formation of less soluble PEP salts. Phosphate buffers are most effective between pH 5.8 and 8.0.[1]
-
Low Temperature: The solubility of phosphate salts can decrease at lower temperatures, potentially causing precipitation when buffers are stored in the refrigerator.[1]
-
Addition of Organic Solvents: The presence of organic solvents like ethanol or acetonitrile in the reaction buffer can significantly reduce the solubility of PEP salts.[3][4][5]
Q2: I observed a precipitate after adding all the components to my reaction buffer. How can I identify if PEP is the cause?
A2: To determine if PEP is the source of precipitation, you can perform a systematic check of the individual components.
-
Component Check: Prepare separate solutions of your buffer, PEP stock, and divalent cation stock. Observe if any of these solutions are cloudy or contain a precipitate.
-
Sequential Addition: Prepare the reaction mix by adding components one at a time, with thorough mixing after each addition. This can help identify the specific combination that triggers precipitation. For instance, precipitation may only occur after the addition of both PEP and a divalent cation.
-
Control without Enzyme: A common diagnostic step is to prepare the complete reaction mixture without the enzyme. If a precipitate forms, it is likely due to the substrate or other buffer components.[6]
Q3: What is the recommended salt form of PEP to use, and how soluble is it?
A3: PEP is commonly supplied as a monopotassium salt (PEP-K) or a trisodium salt. The monopotassium salt is highly soluble in water and slightly soluble in methanol.[7] The solubility of PEP-K in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[8] It is important to note that aqueous solutions of PEP are not recommended for storage for more than one day.[8]
Troubleshooting Guides
Issue 1: Precipitation upon addition of divalent cations (e.g., MgCl₂)
This is the most common scenario leading to PEP precipitation. The interaction between the negatively charged phosphate group of PEP and the positive charge of the divalent cations can lead to the formation of insoluble salts.
Troubleshooting Steps:
-
Optimize Component Concentrations:
-
PEP Concentration: Use the lowest effective concentration of PEP required for your assay.
-
Divalent Cation Concentration: Determine the minimal concentration of the divalent cation (e.g., Mg²⁺) that supports optimal enzyme activity. Avoid using excessive amounts.
-
-
Order of Addition: The order in which you add reagents to your buffer can be critical. A recommended order of addition is:
-
Start with nuclease-free water.
-
Add the buffering agent (e.g., Tris-HCl, HEPES).
-
Add monovalent salts (e.g., KCl, NaCl).
-
Add the PEP solution.
-
Finally, add the divalent cation solution slowly while vortexing. This ensures that the cation is rapidly dispersed and less likely to form localized high-concentration pockets that promote precipitation.
-
-
Buffer Selection and pH:
-
Use a buffer with a pH between 6.5 and 7.5, as this range generally helps maintain the solubility of phosphate salts.
-
Consider using buffers other than phosphate, such as HEPES or Tris, as they may be less prone to precipitation with divalent cations.
-
-
Consider a Chelating Agent: In cases where high concentrations of divalent cations are unavoidable and precipitation is persistent, the addition of a weak chelating agent like EDTA can be considered. However, this must be done with extreme caution, as it can inhibit enzyme activity by sequestering the essential metal cofactor. The concentration of the chelating agent must be carefully titrated to be lower than that of the divalent cation.
Issue 2: Buffer becomes cloudy during storage at low temperatures
The solubility of many salts, including those of PEP, can be temperature-dependent.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare your PEP-containing reaction buffers fresh on the day of the experiment. The stability of PEP in aqueous solutions is limited.[8]
-
Store Components Separately: If you need to prepare components in advance, store the concentrated PEP stock solution and the divalent cation stock solution separately at -20°C or -80°C. Combine them in the final reaction buffer just before use.
-
Room Temperature Equilibration: If you must store a complete buffer at a low temperature, allow it to fully equilibrate to room temperature before use. Any precipitate that formed due to the cold should redissolve. If it does not, it may indicate a more complex precipitation issue.
Experimental Protocols
Protocol 1: Preparation of a Standard PEP-Containing Reaction Buffer
This protocol provides a general guideline for preparing a reaction buffer for an enzyme assay that requires both PEP and a divalent cation.
Reagents:
-
1 M Tris-HCl, pH 7.5
-
5 M NaCl
-
1 M KCl
-
1 M MgCl₂
-
This compound (monopotassium salt)
-
Nuclease-free water
Procedure:
-
To a sterile conical tube, add the required volume of nuclease-free water for your final buffer volume.
-
Add the Tris-HCl buffer to the desired final concentration (e.g., 50 mM).
-
Add NaCl and KCl to their final concentrations (e.g., 100 mM and 10 mM, respectively). Mix well.
-
Weigh out the required amount of PEP monopotassium salt and dissolve it directly in the buffer to the desired final concentration (e.g., 5 mM). Ensure it is fully dissolved.
-
Slowly, while vortexing, add the MgCl₂ solution to its final concentration (e.g., 5 mM).
-
Adjust the final volume with nuclease-free water.
-
Use the buffer immediately. Do not store for extended periods.
Protocol 2: Determining the Optimal Divalent Cation Concentration
This experiment helps to identify the lowest concentration of a divalent cation that supports maximal enzyme activity, thereby minimizing the risk of precipitation.
Procedure:
-
Prepare a series of reaction buffers containing a fixed concentration of PEP and varying concentrations of the divalent cation (e.g., 0, 0.5, 1, 2, 5, 10 mM MgCl₂).
-
Initiate the enzymatic reaction by adding the enzyme to each buffer.
-
Measure the enzyme activity for each concentration of the divalent cation.
-
Plot the enzyme activity against the divalent cation concentration.
-
The optimal concentration is the lowest concentration that gives the maximal or near-maximal enzyme activity.
Data Presentation
Table 1: Solubility of Common PEP Salts
| Salt Form | Solvent | pH | Approximate Solubility | Reference |
| PEP Monopotassium Salt | Water | - | Soluble | [7] |
| PEP Monopotassium Salt | Methanol | - | Slightly Soluble | [7] |
| PEP Monopotassium Salt | PBS | 7.2 | ~10 mg/mL | [8] |
Table 2: Factors Influencing PEP Precipitation and Recommended Actions
| Factor | Issue | Recommended Action |
| Concentration | High concentrations of PEP and/or divalent cations. | Determine the minimal effective concentrations for both. |
| Temperature | Low-temperature storage leading to crystallization. | Prepare solutions fresh; store components separately at -20°C or below. |
| pH | Suboptimal pH causing reduced solubility. | Maintain buffer pH between 6.5 and 7.5. |
| Buffer Choice | Phosphate buffers can form insoluble salts with Ca²⁺ and Mg²⁺. | Consider using HEPES or Tris buffers. |
| Order of Addition | Localized high concentrations during mixing. | Add divalent cations last and slowly while vortexing. |
| Organic Solvents | Reduced solubility of PEP salts. | Avoid or minimize the use of organic solvents in the buffer. |
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Recommended workflow for preparing PEP-containing reaction buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
"troubleshooting variability in phosphoenolpyruvate-dependent ATP regeneration"
Welcome to the technical support center for troubleshooting variability in phosphoenolpyruvate (PEP)-dependent ATP regeneration systems. This guide provides answers to common questions and detailed protocols to help researchers, scientists, and drug development professionals identify and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of PEP-dependent ATP regeneration?
A1: The this compound (PEP)-dependent ATP regeneration system utilizes the enzyme pyruvate kinase (PK) to catalyze the transfer of a phosphate group from PEP to adenosine diphosphate (ADP), producing adenosine triphosphate (ATP) and pyruvate.[1] This system is widely used in in vitro assays that consume ATP, ensuring a constant supply of ATP for the primary enzyme reaction being studied.
Q2: My ATP-dependent reaction is showing lower than expected activity. Could the ATP regeneration system be the cause?
A2: Yes, variability or failure in the ATP regeneration system is a common cause of lower than expected activity in ATP-dependent assays. Issues with any of the components of the regeneration system (pyruvate kinase, PEP, ADP, Mg2+) can lead to insufficient ATP levels, thus limiting the rate of your primary reaction.
Q3: What are the most common causes of variability in PEP-dependent ATP regeneration?
A3: The most common causes of variability include:
-
Suboptimal concentrations of components: Incorrect concentrations of PEP, ADP, or magnesium ions can limit the rate of ATP regeneration.
-
Pyruvate kinase activity issues: The enzyme may be inactive or inhibited.
-
Substrate degradation: PEP can be unstable and may degrade over time.
-
Inhibitory contaminants: The presence of contaminating substances in the reaction mixture can inhibit pyruvate kinase.
-
Accumulation of inorganic phosphate: High concentrations of inorganic phosphate, a byproduct of ATP hydrolysis, can inhibit the reaction.[2]
Q4: How does the concentration of magnesium ions affect the ATP regeneration system?
A4: Magnesium ions (Mg2+) are a critical cofactor for pyruvate kinase.[3] ATP and ADP also form complexes with Mg2+, and the actual substrates for the enzyme are Mg-ADP and Mg-ATP.[4] Therefore, the total concentration of Mg2+ must be sufficient to saturate both the enzyme and the nucleotides. An insufficient Mg2+ concentration will lead to reduced pyruvate kinase activity and, consequently, decreased ATP regeneration.
Troubleshooting Guides
Issue 1: Low or No ATP Regeneration
This is often observed as a rapid decline in the activity of the primary ATP-dependent enzyme.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Pyruvate Kinase | 1. Verify Enzyme Activity: Perform a direct pyruvate kinase activity assay (see Protocol 1). 2. Use Fresh Enzyme: Prepare fresh aliquots of pyruvate kinase from a reliable stock. Avoid repeated freeze-thaw cycles. |
| Suboptimal Component Concentrations | 1. Optimize Concentrations: Titrate the concentrations of PEP, ADP, and Mg2+ to determine the optimal range for your specific assay conditions (see Protocol 2). 2. Ensure Fresh Reagents: Prepare fresh stock solutions of PEP and ADP, as they can degrade upon storage.[5] |
| PEP Degradation | 1. Use Fresh PEP: Prepare PEP solutions fresh before each experiment. 2. Check for Contaminating Phosphatases: If using a cell lysate, be aware of endogenous phosphatases that can degrade PEP.[2] |
| Inhibitory Contaminants | 1. Use High-Purity Reagents: Ensure all reagents are of high purity and free from contaminants. 2. Test for Inhibition: If a specific compound is suspected of inhibition, perform a pyruvate kinase inhibition assay. |
Issue 2: High Variability Between Replicates
High variability can make it difficult to obtain reproducible data.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare a master mix of all common reagents to minimize pipetting errors between wells. |
| Inconsistent Reagent Quality | 1. Aliquot Reagents: Aliquot all stock solutions to avoid contamination and degradation from repeated handling. 2. Consistent Storage: Store all reagents at their recommended temperatures. |
| Temperature Fluctuations | 1. Pre-incubate: Allow all reagents and reaction plates to equilibrate to the assay temperature before starting the reaction. |
Experimental Protocols
Protocol 1: Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is proportional to the pyruvate kinase activity.[6][7]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2
-
This compound (PEP) stock solution (100 mM)
-
Adenosine diphosphate (ADP) stock solution (100 mM)
-
NADH stock solution (10 mM)
-
Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)
-
Pyruvate Kinase (PK) sample to be tested
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing:
-
Assay Buffer
-
1 mM PEP
-
2 mM ADP
-
0.2 mM NADH
-
5-10 units/mL LDH
-
-
Add Reaction Mix to Plate: Add 180 µL of the reaction mix to each well of the 96-well plate.
-
Initiate the Reaction: Add 20 µL of the pyruvate kinase sample to each well.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate Activity: Determine the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of pyruvate per minute.
Protocol 2: Optimizing PEP, ADP, and Mg2+ Concentrations
This protocol helps determine the optimal concentrations of the key components of the ATP regeneration system for your specific experimental setup.
Materials:
-
All materials from Protocol 1
-
Your primary ATP-dependent enzyme and its substrate
Procedure:
-
Set up a Matrix of Concentrations: Prepare a series of reactions in a 96-well plate where you vary the concentrations of PEP, ADP, and Mg2+. A good starting point is to test concentrations around the known Km values.
-
Run the Primary Assay: Add your primary ATP-dependent enzyme and its substrate to each well.
-
Monitor Primary Enzyme Activity: Measure the activity of your primary enzyme using your established assay protocol.
-
Analyze the Data: Plot the primary enzyme activity as a function of the different concentrations of PEP, ADP, and Mg2+. The combination that gives the highest and most stable activity is the optimal condition for your experiment.
Data Presentation
Table 1: Recommended Concentration Ranges for PEP-Dependent ATP Regeneration Components
| Component | Recommended Starting Concentration | Typical Range | Key Considerations |
| This compound (PEP) | 1-2 mM[5] | 0.5 - 5 mM | Can be inhibitory at very high concentrations. Prepare fresh. |
| Adenosine Diphosphate (ADP) | 1-2 mM | 0.5 - 5 mM | Ensure the ADP to ATP ratio is favorable for the primary enzyme. |
| Magnesium Chloride (MgCl2) | 5-10 mM[8] | 2 - 15 mM | Must be in excess of the total nucleotide concentration (ATP + ADP). |
| Pyruvate Kinase (PK) | 5-10 units/mL[5] | 2 - 20 units/mL | Activity may need to be optimized based on the rate of ATP consumption. |
| Potassium Chloride (KCl) | 50-100 mM | 25 - 150 mM | Required for optimal pyruvate kinase activity. |
Visualizations
Caption: PEP-dependent ATP regeneration cycle coupled to a primary ATP-dependent reaction.
Caption: A logical workflow for troubleshooting variability in PEP-dependent ATP regeneration.
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Interplay of Mg2+, ADP, and ATP in the cytosol and mitochondria: Unravelling the role of Mg2+ in cell respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine triphosphate inhibition of the pyruvate kinase reaction and its dependence on the total magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. tandfonline.com [tandfonline.com]
"impact of divalent cations on phosphoenolpyruvate assay accuracy"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of divalent cations on the accuracy of phosphoenolpyruvate (PEP) assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are divalent cations important in a PEP assay?
A1: Most PEP assays rely on the enzymatic activity of pyruvate kinase (PK) or this compound carboxykinase (PEPCK). These enzymes have an absolute requirement for divalent cations as cofactors for their catalytic activity. The divalent cation, typically magnesium (Mg²⁺) or manganese (Mn²⁺), forms a complex with ADP or ATP, which is the actual substrate for the enzyme.[1][2][3] This interaction is crucial for the proper orientation of the nucleotide in the enzyme's active site, facilitating the phosphoryl transfer from or to PEP.[2][4]
Q2: Which divalent cations are commonly used in PEP assays?
A2: Magnesium (Mg²⁺) is the most commonly used and often optimal divalent cation for PEP assays involving pyruvate kinase, reflecting its physiological prevalence.[1] Manganese (Mn²⁺) is also frequently used and can sometimes result in higher enzyme activity or altered kinetic properties compared to Mg²⁺.[5] Other divalent cations like cobalt (Co²⁺) and nickel (Ni²⁺) can also activate the enzyme, but they are less common in standard assay protocols.[1]
Q3: Can divalent cations from my sample interfere with the PEP assay?
A3: Yes, endogenous divalent cations in your sample can significantly impact the accuracy of your PEP assay. If your sample contains high concentrations of the activating cation (e.g., Mg²⁺), it could lead to an overestimation of enzyme activity if the total cation concentration exceeds the optimal range. Conversely, if your sample contains inhibitory divalent cations such as calcium (Ca²⁺), copper (Cu²⁺), or zinc (Zn²⁺), it can lead to an underestimation of PEP concentration or enzyme activity.[5]
Q4: What is the role of chelating agents like EDTA in PEP assays?
A4: Chelating agents like EDTA can be used to control the concentration of divalent cations in your assay. In some applications, EDTA is added to samples to chelate endogenous divalent cations, preventing their interference.[6] Subsequently, a known concentration of the desired divalent cation (e.g., Mg²⁺) is added to the assay buffer to ensure a controlled and optimal enzymatic reaction. However, it is critical to carefully manage the concentration of the chelating agent to avoid sequestering the essential divalent cations required for the assay's enzymatic steps.
Troubleshooting Guides
Issue 1: Lower than expected or no signal in the PEP assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of activating divalent cation (e.g., Mg²⁺, Mn²⁺). | Ensure your assay buffer is supplemented with the correct concentration of the activating cation as specified in your protocol. The optimal concentration can vary depending on the enzyme source and other assay conditions.[1][5] |
| Presence of inhibitory divalent cations (e.g., Ca²⁺, Cu²⁺, Zn²⁺) in the sample. | Consider pre-treating your sample with a chelating agent like EDTA to remove interfering cations.[6] Be sure to add back the required activating cation to the assay buffer. Alternatively, dilute your sample to reduce the concentration of the inhibitory cation.[5] |
| Precipitation of assay components. | High concentrations of certain divalent cations, especially in phosphate-buffered systems, can lead to the precipitation of metal phosphates, reducing the effective concentration of both the cation and phosphate-containing substrates like PEP. Visually inspect your assay mixture for any turbidity and consider using a different buffer system if precipitation is suspected. |
Issue 2: High background signal or non-linear standard curve.
| Possible Cause | Troubleshooting Step |
| Contamination of reagents with divalent cations. | Use high-purity water and reagents to prepare your buffers and standard solutions. Consider treating your buffers with a chelating resin to remove trace metal contaminants. |
| Excessive concentration of the activating divalent cation. | While essential, excessively high concentrations of activating cations can sometimes lead to substrate inhibition or other non-ideal kinetic behaviors, affecting the linearity of your assay.[7] Optimize the cation concentration by performing a titration experiment. |
Issue 3: Inconsistent or variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous distribution of divalent cations in the assay plate. | Ensure thorough mixing of all reagents, including the sample and the divalent cation-containing buffer, in each well of the microplate. |
| Complex formation between divalent cations and other sample components. | Molecules in your sample matrix can bind to divalent cations, altering their effective concentration. This can be particularly problematic with complex biological samples. Consider a sample cleanup step, such as deproteinization with a 10kDa spin filter, to remove potential interfering substances.[8] |
Quantitative Data Summary
The following tables summarize the impact of different divalent cations on pyruvate kinase activity, a key enzyme in many PEP assays.
Table 1: Activating Divalent Cations and their Effect on Pyruvate Kinase Activity
| Divalent Cation | Typical Optimal Concentration Range | Relative Enzyme Activity (approximate) | Reference |
| Mg²⁺ | 1 - 10 mM | 100% (Reference) | [1][9] |
| Mn²⁺ | 0.1 - 1 mM | Can be >100% (enzyme-dependent) | [1][5] |
| Co²⁺ | 0.1 - 1 mM | Variable, often lower than Mg²⁺ | [1][5] |
| Ni²⁺ | 0.1 - 1 mM | Variable, often lower than Mg²⁺ | [1] |
Table 2: Inhibitory Divalent Cations and their Effect on Mg²⁺-activated Pyruvate Kinase
| Inhibitory Cation | Concentration causing significant inhibition | Mechanism of Inhibition | Reference |
| Ca²⁺ | > 0.1 mM | Competitive with Mg²⁺ | [5] |
| Cu²⁺ | > 0.1 mM | Non-competitive, can cause enzyme inactivation | [5] |
| Zn²⁺ | > 0.1 mM | Non-competitive | [5] |
| Ba²⁺ | > 3 mM | Weak inhibition | [5] |
Experimental Protocols
Protocol 1: Standard PEP Assay using a Pyruvate Kinase/Lactate Dehydrogenase Coupled Reaction
This protocol is adapted from a common method for measuring PEP concentration.[10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl₂.
-
Substrate/Enzyme Mix: Prepare a fresh mixture containing 2 mM ADP, 0.2 mM NADH, an excess of lactate dehydrogenase (LDH), and pyruvate kinase (PK). The amount of PK will depend on the desired reaction rate.
-
-
Standard Curve Preparation:
-
Prepare a series of PEP standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting a stock solution in the Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of each standard or sample to the wells of a 96-well plate.
-
Add 50 µL of the Substrate/Enzyme Mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM PEP) from all readings.
-
Plot the change in absorbance against the PEP concentration of the standards to generate a standard curve.
-
Determine the PEP concentration in the samples from the standard curve.
-
Visualizations
Caption: Experimental workflow for a typical coupled-enzyme PEP assay.
Caption: Influence of activating and inhibitory divalent cations on Pyruvate Kinase.
References
- 1. Pyruvate kinase: activation by and catalytic role of the monovalent and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. scielo.br [scielo.br]
- 4. Dual divalent cation requirement for activation of pyruvate kinase; essential roles of both enzyme- and nucleotide-bound metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of monovalent and divalent cations on the activity of Streptococcus lactis C10 pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive and accurate measurement of underivatized this compound in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divalent cations in human liver pyruvate kinase exemplify the combined effects of complex-equilibrium and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
"removing interfering substances from samples for phosphoenolpyruvate measurement"
Welcome to the technical support center for phosphoenolpyruvate (PEP) measurement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with PEP measurement?
A1: Several substances can interfere with accurate PEP measurement, depending on the assay method. Common interfering substances include:
-
Proteins: Can cause signal suppression in mass spectrometry and interfere with enzyme-based assays.[1][2]
-
Pyruvate: High endogenous levels of pyruvate can generate a background signal in enzyme-coupled assays that use pyruvate as an intermediate.[3]
-
Enzymes: Endogenous enzymes like phosphatases can degrade PEP, leading to an underestimation of its concentration.[4]
-
Reducing Agents: Thiols such as DTT and β-mercaptoethanol, as well as high concentrations of NADH and glutathione, can interfere with fluorometric probes used in some assay kits.[5]
-
Salts and Detergents: Can disrupt enzyme activity and interfere with chromatographic separation and mass spectrometry analysis.[6]
-
Macromolecules: High concentrations of DNA, carbohydrates, and lipids can increase sample viscosity and clog columns or interfere with reagent accessibility.[6][7]
-
Organic Solvents: Residual organic solvents from extraction steps can inhibit enzyme activity.[2]
-
Particulate Matter: Insoluble particles in the sample can scatter light in spectrophotometric and fluorometric assays.[5]
Q2: How can I remove proteins from my sample before PEP measurement?
A2: Deproteinization is a critical step for many PEP assays. The most common methods are ultrafiltration and solvent precipitation.[1][2][8][9]
-
Ultrafiltration: This method uses spin filters with a specific molecular weight cutoff (e.g., 10 kDa) to separate proteins from smaller molecules like PEP. It is considered a "safe" method as it is less likely to remove low-molecular-weight metabolites.[1][5][9]
-
Solvent Precipitation: This involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins.[2][8] Acetonitrile precipitation is often favored as it can lead to the detection of a wider range of low-molecular-weight metabolites.[1][8][9] Perchloric acid can also be used for deproteinization.[3]
Q3: My sample has a high background signal in a fluorometric/colorimetric PEP assay. What could be the cause and how can I fix it?
A3: A high background signal in fluorometric or colorimetric PEP assays is often due to the presence of endogenous pyruvate.[3] To address this, you can run a sample blank for each unknown sample. The sample blank should contain all the reaction components except for the enzyme that converts PEP to pyruvate (e.g., PEP Converter or Pyruvate Kinase).[3][5] The signal from the sample blank can then be subtracted from the signal of the complete reaction to correct for the pyruvate background.
Q4: Can I use activated charcoal to clean up my samples?
A4: Yes, activated charcoal can be an effective, time- and cost-efficient method for removing interfering organic substances and decolorizing plant extracts.[3][10][11] However, it's important to be aware that activated charcoal can also adsorb PEP, leading to its loss from the sample.[10] Therefore, it is crucial to use activated charcoal-treated standards to accurately quantify PEP in your samples.[10][11]
Troubleshooting Guides
Issue 1: Low or No PEP Signal Detected
| Possible Cause | Troubleshooting Step |
| PEP Degradation | Ensure samples are processed quickly on ice and stored at -80°C to minimize enzymatic degradation.[3][5] |
| Incorrect Sample pH | Maintain the sample pH between 7 and 8, as some fluorometric probes are unstable at higher pH.[5] |
| Reagent Issues | Ensure all assay reagents, especially enzymes and standards, are properly stored and have not expired. Prepare fresh standards for each experiment.[5] |
| Insufficient Sample Concentration | If PEP levels are below the detection limit of the assay, consider concentrating the sample or testing a larger sample volume. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Deproteinization | Ensure the chosen deproteinization method is effective for your sample type. Optimize the protocol if necessary. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure thorough mixing of all reagents and samples. |
| Particulate Matter | Centrifuge samples to remove any insoluble material before performing the assay.[5] |
Experimental Protocols
Protocol 1: Sample Deproteinization using Ultrafiltration
This protocol is suitable for various sample types, including cell lysates, tissue homogenates, and biological fluids.[5]
-
Homogenization (for cells and tissues):
-
For cell lysates, resuspend 1-2 x 10^6 cells/mL in cold PBS. Homogenize or sonicate the cells on ice.
-
For tissue lysates, homogenize or sonicate 100-500 mg of tissue in cold PBS.
-
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Ultrafiltration: Transfer the supernatant to a 10 kDa molecular weight cutoff spin filter.
-
Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions (e.g., 14,000 x g for 10-30 minutes at 4°C).
-
Flow-Through Collection: Collect the flow-through, which contains the deproteinized sample with PEP.
-
Storage: The deproteinized sample can be assayed immediately or stored at -80°C for up to 1-2 months.[5]
Protocol 2: Removal of Interfering Substances using Activated Charcoal
This protocol is particularly useful for colored plant extracts.[3][10][11]
-
Sample Extraction: Prepare your sample extract as required for your experiment. For plant tissues, homogenization in an appropriate buffer is common.[3]
-
Acidification (for plant extracts): For plant leaf extracts, an extraction in 1% (v/v) acetic acid may be used.[10][11]
-
Activated Charcoal Treatment: Add acid-washed activated charcoal to the extract at a concentration of 10 mg/mL.[10][11] Some protocols suggest 5 mg per tube.[3]
-
Incubation: Incubate the mixture for a specified time (e.g., 5 minutes).[3]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g for 3 minutes) to pellet the activated charcoal and any precipitated material.[3]
-
Supernatant Collection: Carefully collect the supernatant, which is the cleaned-up sample.
-
Quantification: Use activated charcoal-treated standards for accurate quantification, as PEP may be partially adsorbed by the charcoal.[10]
Data Presentation
Table 1: Comparison of Common Deproteinization Methods
| Method | Advantages | Disadvantages | Recommended For |
| Ultrafiltration | "Safest" method with good recovery of low-molecular-weight metabolites.[1][9] | Can result in a lower signal-to-noise ratio in some analytical methods.[1][9] | General purpose, especially when minimizing metabolite loss is critical. |
| Acetonitrile Precipitation | Rapid, simple, and allows for the detection of a broader range of low-molecular-weight metabolites at higher concentrations.[1][8][9] | Potential for co-precipitation and loss of some metabolites.[8] | Metabolomic studies where a broad profile of metabolites is desired. |
| Methanol Precipitation | Effective and straightforward method for protein removal.[2] | May not be as efficient as acetonitrile for recovering certain metabolites. | General metabolomics and protein removal. |
| Perchloric Acid Precipitation | Effective for deproteinization.[3] | Requires a neutralization step, which can add complexity to the protocol.[3] | Samples where acid precipitation is compatible with downstream analysis. |
Visualizations
Caption: Experimental workflow for PEP measurement.
Caption: Simplified Glycolysis Pathway Highlighting PEP.
References
- 1. The comparison of plasma deproteinization methods for the detection of low-molecular-weight metabolites by (1)H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Interference by phosphatases in the spectrophotometric assay for this compound carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. bio-rad.com [bio-rad.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. researchgate.net [researchgate.net]
"optimizing sample preparation for phosphoenolpyruvate analysis"
Welcome to the technical support center for phosphoenolpyruvate (PEP) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation for PEP analysis.
Issue 1: Low or No PEP Signal Detected
-
Question: I am not detecting any PEP in my samples, or the signal is much lower than expected. What could be the cause?
-
Answer: This is a common issue that can stem from several factors throughout the experimental workflow. Here's a step-by-step troubleshooting guide:
-
Metabolic Activity Quenching: PEP is a high-energy intermediate with a rapid turnover rate. Inefficient quenching of metabolic activity is a primary cause of PEP degradation.
-
Recommendation: Ensure that your quenching step is rapid and effective. For cultured cells, methods like rapid filtration followed by immersion in cold methanol or direct quenching with a cold solvent mixture are recommended. For tissues, freeze-clamping with tools pre-chilled in liquid nitrogen is the gold standard.
-
-
Sample Extraction Efficiency: The chosen extraction solvent may not be optimal for lysing your specific sample type and solubilizing PEP.
-
Recommendation: A common and effective extraction solvent is a cold mixture of methanol, acetonitrile, and water. The exact ratios can be optimized, but a starting point of 40:40:20 (v/v/v) is often used. Ensure the sample is thoroughly homogenized or vortexed in the extraction solvent.
-
-
PEP Instability: PEP is unstable in acidic conditions and at high temperatures.
-
Recommendation: Maintain a neutral or slightly alkaline pH during sample processing. PEP is more stable at a pH between 7 and 9. Avoid prolonged exposure of samples to room temperature. All steps should be performed on ice or at 4°C.
-
-
Storage Conditions: Improper storage can lead to significant PEP degradation.
-
Recommendation: Store extracts at -80°C. Aqueous solutions of PEP are not recommended for long-term storage; it is best to analyze them promptly after extraction.[1] If storage is necessary, snap-freeze the extracts in liquid nitrogen before transferring to -80°C.
-
-
Issue 2: High Variability Between Replicates
-
Question: I am observing significant variability in PEP concentrations between my technical or biological replicates. How can I improve reproducibility?
-
Answer: High variability often points to inconsistencies in sample handling and preparation.
-
Inconsistent Quenching Time: Even a few seconds of delay or variation in the quenching process can lead to different levels of PEP degradation across samples.
-
Recommendation: Standardize your quenching protocol to the second. Use a timer and ensure each sample is treated identically.
-
-
Incomplete Cell Lysis or Tissue Homogenization: If cells are not completely lysed or tissues are not fully homogenized, the extraction of intracellular metabolites will be inconsistent.
-
Recommendation: Visually inspect your samples after lysis to ensure complete disruption. For tissues, consider using bead beating or cryogenic grinding for thorough homogenization.
-
-
Precipitate Formation: Incomplete removal of proteins and other macromolecules can interfere with downstream analysis.
-
Recommendation: Centrifuge your extracts at a high speed (e.g., >13,000 x g) at 4°C to pellet all precipitates. Carefully collect the supernatant without disturbing the pellet.
-
-
Frequently Asked Questions (FAQs)
Sample Collection and Handling
-
Q1: What are the recommended sample amounts for PEP analysis?
-
A1: For cellular analysis, a minimum of 1 x 10^6 cells is recommended. For tissue samples, 20-50 mg (wet weight) is a typical starting amount. For biological fluids like plasma or serum, 50-100 µL is generally sufficient.[2]
-
-
Q2: How should I quench metabolism in adherent cell cultures?
-
A2: A common method is to rapidly aspirate the culture medium and immediately add a cold quenching/extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells in the cold solvent and transfer to a tube for further processing.
-
-
Q3: What is the best way to handle tissue samples to preserve PEP levels?
-
A3: The "gold standard" for tissues is freeze-clamping, where the tissue is rapidly frozen in situ using tongs pre-cooled in liquid nitrogen. This instantly halts metabolism. The frozen tissue can then be stored at -80°C until extraction.
-
Extraction and Processing
-
Q4: Which solvent system is best for extracting PEP?
-
A4: A cold solvent mixture containing methanol, acetonitrile, and water is widely used and effective for extracting polar metabolites like PEP. The ratio can be optimized, but a common starting point is 40:40:20 (v/v/v). Perchloric acid extraction has also been used, but care must be taken to neutralize the extract promptly to avoid PEP degradation.[3]
-
-
Q5: Should I be concerned about enzymatic degradation of PEP during sample preparation?
-
A5: Yes, phosphatases and other enzymes present in the sample can degrade PEP. The use of cold organic solvents for extraction helps to denature these enzymes. Keeping samples on ice throughout the procedure is critical.
-
Analysis
-
Q6: What is the most common analytical technique for PEP quantification?
-
A6: Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique due to its high sensitivity and selectivity, allowing for accurate quantification of PEP in complex biological matrices.[2]
-
-
Q7: Can I use a commercial assay kit to measure PEP?
-
A7: Yes, several commercial kits are available for the colorimetric or fluorometric detection of PEP. These kits are typically based on an enzymatic reaction where PEP is converted to pyruvate, which is then detected.[4][5] Be aware that these kits may have limitations in terms of sensitivity and may be susceptible to interference from other components in the sample.
-
Data Presentation
Table 1: Comparison of Quenching Methods for Cultured Mammalian Cells
| Quenching Method | Description | Advantages | Disadvantages |
| Cold Methanol | Rapid aspiration of media followed by addition of -20°C to -80°C methanol. | Simple, fast, and combines quenching with extraction. | Can cause cell leakage for some cell types.[6] |
| Rapid Filtration | Cells are rapidly filtered and washed with a cold buffer before extraction. | Minimizes leakage compared to direct solvent addition. | Can be technically challenging and slower. |
| Freeze-Thaw Cycling | Rapidly freezing the cell pellet in liquid nitrogen followed by thawing. | Effective for cell lysis. | Can lead to enzymatic degradation during thawing if not controlled. |
Table 2: Stability of this compound under Different Conditions
| Condition | Stability | Recommendation |
| pH | Unstable in acidic conditions (pH < 6). More stable at neutral to alkaline pH (7-9).[7] | Maintain a pH of 7.0-7.5 during extraction and analysis. |
| Temperature | Prone to degradation at room temperature and above. | Perform all sample preparation steps on ice or at 4°C. |
| Storage (Aqueous) | Significant degradation can occur within a day at 4°C.[1] | Analyze fresh extracts immediately. |
| Storage (Frozen) | Stable for extended periods at -80°C in an appropriate solvent. | Snap-freeze extracts in liquid nitrogen and store at -80°C. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
-
Aspirate the culture medium from the well.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C).
-
Place the plate on a bed of dry ice and use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator.
-
Resuspend the dried metabolite pellet in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).
Protocol 2: Metabolite Extraction from Tissue Samples
-
Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.
-
Add 500 µL of ice-cold extraction solvent (e.g., methanol:acetonitrile:water, 40:40:20 v/v/v).
-
Add pre-chilled grinding beads to the tube.
-
Homogenize the tissue using a bead beater or other homogenizer at 4°C.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried pellet in an appropriate solvent for analysis.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. This compound from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. abcam.com [abcam.com]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Phosphoenolpyruvate (PEP) Assay Specificity and Sensitivity
For researchers, scientists, and drug development professionals, the accurate quantification of phosphoenolpyruvate (PEP), a pivotal intermediate in cellular metabolism, is crucial. This guide provides an objective comparison of commonly employed PEP assay methodologies, focusing on their specificity and sensitivity, supported by experimental data to aid in the selection of the most appropriate assay for your research needs.
Two principal methodologies dominate the landscape of PEP quantification: enzyme-coupled assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While commercially available enzyme-coupled assay kits offer convenience, LC-MS/MS provides a direct and highly sensitive alternative.
Comparison of Assay Performance
The selection of a suitable PEP assay hinges on the specific requirements of the experiment, including the sample type, the expected concentration of PEP, and the potential presence of interfering substances. The following table summarizes the key performance characteristics of the two main assay types.
| Feature | Enzyme-Coupled Assays (Colorimetric/Fluorometric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect detection through a cascade of enzymatic reactions. | Direct detection and quantification based on mass-to-charge ratio. |
| Sensitivity | Typically in the low micromolar (µM) range. For example, some commercial fluorometric kits report a detection limit of approximately 1-3.1 µM.[1] | High sensitivity, often in the nanomolar (nM) range or lower, allowing for detection in samples with low PEP concentrations. |
| Specificity | Can be prone to interference from other metabolites and sample components that affect the coupled enzyme activities. Specificity is dependent on the purity and selectivity of the enzymes used, particularly pyruvate kinase. | High specificity due to the separation of analytes by chromatography and detection by mass spectrometry, which can distinguish PEP from isobaric compounds. |
| Throughput | High-throughput compatible, suitable for screening large numbers of samples in 96-well or 384-well plate formats. | Lower throughput compared to plate-based assays, although advancements in automation are improving this. |
| Equipment | Requires a standard microplate reader (spectrophotometer or fluorometer). | Requires a specialized and more expensive LC-MS/MS system. |
| Expertise | Relatively simple to perform with commercially available kits. | Requires significant expertise in method development, operation, and data analysis. |
Experimental Protocols
Enzyme-Coupled Fluorometric Assay Protocol (General)
This protocol is a generalized representation of commercially available kits.
-
Sample Preparation: Tissues or cells are homogenized or sonicated on ice in an appropriate buffer (e.g., PBS). The lysate is then centrifuged to remove debris. For some samples, deproteinization using a 10kDa spin filter may be necessary.[2]
-
Standard Curve Preparation: A series of PEP standards is prepared by diluting a stock solution to generate a standard curve typically ranging from 0 to 10 nmol/well.
-
Reaction Setup: For each sample, two reactions are set up in a 96-well plate: one with the complete reaction mix containing pyruvate kinase (PK) and one without PK to measure background.
-
Reaction Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Signal Detection: The fluorescence is measured using a microplate reader at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.[2]
-
Data Analysis: The background fluorescence (from the reaction without PK) is subtracted from the fluorescence of the complete reaction. The net fluorescence is then used to determine the PEP concentration from the standard curve.[2]
LC-MS/MS Assay Protocol (General)
This protocol is based on a published method for direct PEP quantification.
-
Sample Preparation: Proteins in biological samples (e.g., plasma, cell lysates) are precipitated using a solvent like methanol. The mixture is centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 column). A specific mobile phase gradient is used to separate PEP from other sample components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. PEP is detected and quantified using multiple reaction monitoring (MRM) mode, which provides high specificity.
-
Data Analysis: The concentration of PEP in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Validating Assay Specificity and Sensitivity
Specificity and Cross-Reactivity
The specificity of an assay is its ability to measure the analyte of interest exclusively.
-
Enzyme-Coupled Assays: The primary determinant of specificity is the pyruvate kinase enzyme. While generally specific for PEP, it's crucial to assess its cross-reactivity with other structurally similar phosphorylated compounds. Furthermore, other enzymes in the sample, such as phosphatases, can deplete PEP and lead to an underestimation of its concentration. Studies have shown that different coupled-enzyme assay formats can yield significantly different results for the same sample, highlighting potential specificity issues.[2]
-
LC-MS/MS: This method offers superior specificity. The combination of chromatographic retention time and specific mass transitions for PEP allows for its unambiguous identification and quantification, even in complex biological matrices.
Potential Interferences
Interfering substances can artificially increase or decrease the measured signal, leading to inaccurate results.
-
Enzyme-Coupled Assays:
-
NADH and Glutathione: High concentrations of reducing agents like NADH (>10 µM) and glutathione (>50 µM) can interfere with fluorometric probes used in some kits.[2]
-
Pyruvate: High endogenous levels of pyruvate can generate a background signal in assays where pyruvate is a downstream product.[3]
-
ATP/ADP: The presence of these nucleotides can affect the equilibrium of the pyruvate kinase reaction.
-
-
LC-MS/MS:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of PEP, affecting the accuracy of quantification. This can be mitigated by using an isotopically labeled internal standard.
-
Mandatory Visualizations
Caption: Workflow for an enzyme-coupled fluorometric PEP assay.
Caption: PEP's central role in glycolysis and gluconeogenesis.
Conclusion
The choice between an enzyme-coupled assay and an LC-MS/MS method for PEP quantification depends on the specific research question and available resources.
-
Enzyme-coupled assays are a convenient and high-throughput option suitable for analyzing a large number of samples where high sensitivity is not the primary concern and potential interferences can be controlled. However, careful validation of specificity is paramount.
-
LC-MS/MS is the gold standard for accurate and highly sensitive quantification of PEP, particularly in complex biological matrices or when low concentrations are expected. It serves as an excellent orthogonal method to validate findings from enzyme-coupled assays.
Researchers should carefully consider the trade-offs between throughput, sensitivity, specificity, and cost when selecting a PEP assay. For critical applications, validating results with an independent, alternative method is highly recommended.
References
A Comparative Guide to the Inhibition of Pyruvate Kinase by Phosphoenolpyruvate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various phosphoenolpyruvate (PEP) analogs on pyruvate kinase (PK). Pyruvate kinase is a key enzyme in glycolysis, catalyzing the conversion of PEP to pyruvate. Its inhibition is a significant area of research for the development of therapeutics for various diseases, including cancer and metabolic disorders.[1] This document presents quantitative data on the inhibitory potency of different PEP analogs, details the experimental protocols for their evaluation, and illustrates the relevant biochemical pathways.
Quantitative Comparison of Inhibitory Effects
The inhibitory effects of several compounds, including PEP analogs and other small molecules, on pyruvate kinase have been quantified using inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). A lower value for these metrics indicates a higher inhibitory potency. The following table summarizes the available data for a selection of these inhibitors.
| Inhibitor/Analog | Pyruvate Kinase Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Inhibition Type |
| Oxalate | Rat Hepatocytes | ~30-35 µM (apparent) | Competitive with PEP[2] | |
| Tannic Acid | Babesia microti PKI | 0.49 µM | ||
| Shikonin | Babesia microti PKI | |||
| Apigenin | Babesia microti PKI | |||
| PKM2 Inhibitor | Babesia microti PKI | |||
| Rosiglitazone | Babesia microti PKI | |||
| Pioglitazone | Babesia microti PKI | |||
| Silibinin | PKM2 | 0.61 µM | 0.91 µM | Competitive |
| Curcumin | PKM2 | 1.20 µM | 1.12 µM | Non-competitive |
| Resveratrol | PKM2 | 7.34 µM | 3.07 µM | Non-competitive |
| Ellagic Acid | PKM2 | 5.06 µM | 4.20 µM | Competitive |
| Phenylalanine | Rat Brain Cortex | Competitive with PEP and ADP | ||
| Phenylpyruvate | Rat Brain Cortex | Competitive with PEP and ADP |
It has been noted that PEP analogs with substitutions of a vinyl proton are among the most potent inhibitors.[3][4] For instance, halogenated PEP analogs such as (Z)-phosphoenol-3-fluoropyruvate, (E)-phosphoenol-3-fluoropyruvate, and (Z)-phosphoenol-3-bromopyruvate have been synthesized and studied as inhibitors. While both the (Z) and (E) isomers of phosphoenol-3-fluoropyruvate show substrate activity with pyruvate kinase, their efficiency is substantially lower compared to PEP.[5]
Experimental Protocols
The evaluation of pyruvate kinase inhibitors is commonly performed using a coupled-enzyme assay. This method allows for the continuous monitoring of the pyruvate kinase reaction by linking the production of pyruvate to a subsequent reaction that can be easily measured, often spectrophotometrically or fluorometrically.
Lactate Dehydrogenase (LDH) Coupled Assay
This is the most common method for determining pyruvate kinase activity and its inhibition. The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Pyruvate Kinase (enzyme to be tested)
-
This compound (PEP) (substrate)
-
Adenosine diphosphate (ADP) (substrate)
-
Lactate Dehydrogenase (LDH) (coupling enzyme)
-
Nicotinamide adenine dinucleotide (NADH) (cosubstrate for LDH)
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.5)
-
MgCl₂ and KCl (cofactors)
-
PEP analog or test inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate buffer and store them on ice. The final concentrations in the assay will need to be optimized, but typical ranges are:
-
PEP: 0.1 - 5 mM
-
ADP: 0.1 - 5 mM
-
NADH: 0.1 - 0.3 mM
-
LDH: 5-10 units/mL
-
MgCl₂: 5-10 mM
-
KCl: 50-100 mM
-
-
Assay Setup: In a 96-well plate, prepare the reaction mixtures. For each inhibitor concentration, a separate set of wells should be prepared.
-
Control Wells: Add buffer, PEP, ADP, NADH, LDH, MgCl₂, and KCl.
-
Inhibitor Wells: Add buffer, PEP, ADP, NADH, LDH, MgCl₂, KCl, and the desired concentration of the PEP analog inhibitor.
-
-
Enzyme Addition: To initiate the reaction, add a specific amount of pyruvate kinase to each well.
-
Measurement: Immediately place the microplate in the plate reader and begin kinetic measurements. Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
To determine the IC₅₀ value, plot the reaction rate (or percentage of inhibition) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the Kᵢ value and the type of inhibition, perform the assay with varying concentrations of both the substrate (PEP) and the inhibitor. The data can then be analyzed using Lineweaver-Burk, Dixon, or non-linear regression analysis.
-
Visualizations
Biochemical Pathway and Inhibition
The following diagram illustrates the catalytic reaction of pyruvate kinase and its competitive inhibition by a PEP analog.
Caption: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. A competitive PEP analog inhibitor binds to the active site of pyruvate kinase, preventing the binding of the natural substrate, PEP.
Experimental Workflow
The generalized workflow for assessing the inhibitory effect of PEP analogs on pyruvate kinase is depicted below.
Caption: A typical workflow for a pyruvate kinase inhibition assay, from reagent preparation to data analysis.
Signaling Pathway of Pyruvate Kinase Regulation
Pyruvate kinase activity is tightly regulated by various signaling molecules and pathways to control the flux of glycolysis.
Caption: Allosteric and hormonal regulation of pyruvate kinase activity, highlighting key activators and inhibitors.
References
- 1. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity in the Study of Phosphoenolpyruvate-Binding Enzymes
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies against two key phosphoenolpyruvate (PEP)-binding enzymes: this compound Carboxykinase (PEPCK) and Pyruvate Kinase (PK). Understanding the specificity of these critical reagents is essential for generating reliable and reproducible results in metabolic research.
This compound-binding enzymes are central to pivotal metabolic pathways, including gluconeogenesis and glycolysis. Accurate detection and quantification of these enzymes are crucial for elucidating their roles in both normal physiology and disease states. However, the structural similarities among isoforms and related proteins present a significant challenge in the form of antibody cross-reactivity, which can lead to erroneous data and misinterpretation of experimental outcomes. This guide offers a comprehensive overview of antibody specificity for PEPCK and Pyruvate Kinase, supported by experimental data and detailed protocols for in-house validation.
Comparative Analysis of Commercially Available Antibodies
The selection of a highly specific antibody is the first and most critical step in any immunoassay. Below is a compilation of commercially available antibodies for PEPCK and Pyruvate Kinase, with a focus on their reported specificity and potential for cross-reactivity. It is important to note that while manufacturers provide validation data, independent verification is always recommended.
This compound Carboxykinase (PEPCK) Antibodies
PEPCK exists in two main isoforms: the cytosolic form (PCK1 or PEPCK-C) and the mitochondrial form (PCK2 or PEPCK-M). Due to significant sequence homology, obtaining isoform-specific antibodies can be challenging.
| Antibody/Vendor | Target Isoform(s) | Type | Reported Specificity & Cross-Reactivity | Validated Applications |
| Cell Signaling Technology #6924 | PCK2 (PEPCK-M) | Polyclonal (Rabbit) | Recognizes endogenous levels of total PCK2 protein.[1] | Western Blotting (WB), Immunofluorescence (IF)[1] |
| Santa Cruz Biotechnology sc-166778 (F-2) | PEPCK-M and PEPCK-C | Monoclonal (Mouse) | Recommended for detection of both PEPCK-M and PEPCK-C.[2] | WB, Immunoprecipitation (IP), IF, Immunohistochemistry (IHC), ELISA[2] |
| Abcam ab70359 | PEPCK-M | N/A | Used in a study to detect PEPCK-M.[3] | N/A |
| Everest EB06944 | PEPCK-M | N/A | The immunizing peptide sequence is 100% homologous in mouse, rat, rabbit, and human.[3] | N/A |
Pyruvate Kinase (PK) Antibodies
Pyruvate kinase has four isoforms in mammals: L, R, M1, and M2. The M1 and M2 isoforms are of particular interest in cancer research and are generated from the same gene by alternative splicing.
| Antibody/Vendor | Target Isoform(s) | Type | Reported Specificity & Cross-Reactivity | Validated Applications |
| Weernink et al. (1988)[4] | Pyruvate Kinase M2 | Polyclonal (Rabbit) | Reacted specifically with the M2-type holoenzyme and did not cross-react with the M1-type isozyme, as established by immunoblot analysis.[4] | Immunoblotting[4] |
| Oude Weernink et al. (1988)[5] | K-type Pyruvate Kinase | Monoclonal | Did not cross-react with M, L, and R-types of pyruvate kinase isoenzymes.[5] | ELISA, IP, Immunoblotting, IHC[5] |
| Thermo Fisher Scientific 200-1178-0100 | Pan M-PK | Polyclonal (Goat) | Reported to react with all forms of pyruvate kinase (pan M-PK). Cross-reactivity with pyruvate kinase from other mammalian tissues is expected but not specifically determined.[6] | WB[6] |
| Novus Biologicals NBP2-44231 | Pan M-PK | Polyclonal (Goat) | Reported to react with all forms of pyruvate kinase (pan M-PK). Cross-reactivity against pyruvate kinase from other mammalian tissues is expected but has not been specifically determined.[7] | ELISA, IHC, WB[7] |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods for assessing antibody specificity, the following diagrams illustrate a simplified signaling pathway involving PEPCK and a general workflow for evaluating antibody cross-reactivity.
Caption: Simplified overview of gluconeogenesis and glycolysis pathways involving PEPCK and Pyruvate Kinase.
Caption: General workflow for assessing antibody cross-reactivity.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of an antibody for its intended target, a series of validation experiments are essential. The following are detailed protocols for Western Blotting, ELISA, and Immunoprecipitation, which are standard methods for evaluating antibody cross-reactivity.
Western Blotting Protocol for Specificity Testing
Western blotting is a powerful technique to assess antibody specificity by separating proteins based on their molecular weight.
1. Sample Preparation:
- Prepare cell lysates from:
- Cells overexpressing the target protein.
- Parental cells (negative control).
- Cells where the target gene has been knocked out or knocked down.
- Cells expressing structurally related proteins or other isoforms to test for cross-reactivity.
- Determine protein concentration using a standard assay (e.g., BCA).
2. Gel Electrophoresis:
- Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.
- Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Blocking:
- Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may need optimization for different antibodies.[8]
5. Primary Antibody Incubation:
- Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
8. Detection:
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
9. Analysis:
- A specific antibody should show a single band at the expected molecular weight in the positive control lanes and no band in the negative control lanes. The absence of bands in lanes with related proteins indicates a lack of cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Assessment
ELISA can be adapted to assess antibody specificity, particularly in a competitive format.
1. Plate Coating:
- Coat a 96-well plate with the purified target protein (antigen) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS).
- Incubate overnight at 4°C.[9]
2. Blocking:
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[10]
3. Competitive Binding:
- Wash the plate three times.
- In separate tubes, pre-incubate the primary antibody at its optimal dilution with:
- Buffer alone (positive control).
- A high concentration of the target protein (negative control).
- Various concentrations of potential cross-reacting proteins.
- Add these mixtures to the coated wells and incubate for 1-2 hours at room temperature.
4. Detection:
- Wash the plate three times.
- Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times.
- Add a TMB substrate and incubate in the dark until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Analysis:
- Read the absorbance at 450 nm. A significant decrease in the signal in the presence of a competing protein indicates cross-reactivity.
Immunoprecipitation (IP) Followed by Western Blot
Immunoprecipitation can be used to confirm the specificity of an antibody for its target in a complex mixture like a cell lysate.
1. Lysate Preparation:
- Prepare cell lysates as described in the Western Blotting protocol.
2. Antibody-Bead Conjugation (Indirect Method):
- Add 1-5 µg of the primary antibody to 500-1000 µg of pre-cleared cell lysate.
- Incubate for 1-4 hours at 4°C with gentle rotation.
- Add Protein A/G magnetic or agarose beads and incubate for another 1 hour or overnight at 4°C.
3. Immunocomplex Washing:
- Pellet the beads by centrifugation or using a magnetic rack.
- Wash the beads three to five times with a cold lysis buffer to remove non-specifically bound proteins.
4. Elution:
- Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
5. Western Blot Analysis:
- Analyze the eluted proteins by Western Blotting using the same or a different primary antibody against the target protein.
- A specific antibody will pull down the target protein, which will be visible as a band at the correct molecular weight. The absence of the target band when using a non-specific IgG isotype control confirms the specificity of the IP. To test for cross-reactivity, the eluate can be probed with antibodies against related proteins.
By employing these rigorous validation methods, researchers can be more confident in the specificity of their antibodies and the reliability of their experimental findings in the complex and critical field of metabolic research.
References
- 1. PCK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. PEPCK-M expression in mouse liver potentiates, not replaces, PEPCK-C mediated gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of a specific antibody against pyruvate kinase type M2 using a synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production and characterization of monoclonal antibodies against human type K pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase Polyclonal Antibody (200-1178-0100) [thermofisher.com]
- 7. novusbio.com [novusbio.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. mabtech.com [mabtech.com]
- 10. Competitive ELISA Protocol [elisa-antibody.com]
Phosphoenolpyruvate: A Potential Biomarker for Metabolic Disorders - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphoenolpyruvate (PEP) with other established and emerging biomarkers for the assessment of metabolic disorders. Drawing on experimental data, we evaluate the performance of PEP in various contexts, from inborn errors of metabolism to complex conditions like diabetes and metabolic syndrome. Detailed experimental protocols and visual pathways are included to support further research and validation efforts.
This compound at the Crossroads of Metabolism
This compound is a high-energy intermediate metabolite central to several key metabolic pathways, including glycolysis and gluconeogenesis.[1] Its position as the immediate upstream metabolite of pyruvate kinase in glycolysis and as the product of this compound carboxykinase (PEPCK) in gluconeogenesis places it at a critical regulatory node.[1][2] Dysregulation of PEP metabolism, often linked to the activity of PEPCK, is implicated in the pathophysiology of various metabolic diseases, including type 2 diabetes, obesity, and certain cancers.[3][4][5] This central role makes PEP a compelling candidate as a biomarker for assessing metabolic status and disease.
Comparative Analysis of this compound and Other Metabolic Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its association with a disease state. This section compares PEP with other relevant biomarkers across different metabolic disorders.
Inborn Errors of Metabolism: Pyruvate Kinase Deficiency
Pyruvate Kinase Deficiency (PKD) is a hereditary non-spherocytic hemolytic anemia caused by mutations in the PKLR gene, leading to reduced activity of the pyruvate kinase enzyme. This enzymatic block results in the accumulation of upstream glycolytic intermediates.
Key Finding: Metabolomic analyses of red blood cells from PKD patients consistently show a significant accumulation of this compound, making it a strong diagnostic biomarker for this condition.
| Biomarker | Change in PKD | Diagnostic Utility | Notes |
| This compound (PEP) | Significantly Increased | High | Directly reflects the enzymatic block. |
| 2,3-Diphosphoglycerate (2,3-DPG) | Increased | Moderate | A compensatory mechanism, leading to a rightward shift in the oxygen dissociation curve. |
| Pyruvate | Decreased | Moderate | Downstream product of the deficient enzyme. |
| Lactate | Decreased | Moderate | Downstream product of pyruvate metabolism. |
| ATP | Decreased | Low | Reflects the reduced energy production in erythrocytes. |
Disorders of Gluconeogenesis
Inborn errors of gluconeogenesis can result from deficiencies in key enzymes such as pyruvate carboxylase and PEPCK.[6] These disorders typically present with hypoglycemia, lactic acidosis, and other metabolic derangements, particularly during periods of fasting.
Key Finding: While not as established as in PKD, monitoring PEP levels in conjunction with other gluconeogenic precursors like alanine and lactate can aid in the differential diagnosis of these complex disorders.
| Biomarker | Expected Change in PEPCK Deficiency | Diagnostic Utility |
| This compound (PEP) | Decreased | Potentially High |
| Alanine | Increased | High |
| Lactate | Increased | High |
| Pyruvate | Increased | High |
| Glucose | Decreased (Hypoglycemia) | High |
Type 2 Diabetes and Metabolic Syndrome
In type 2 diabetes and metabolic syndrome, insulin resistance leads to dysregulated hepatic glucose production, with PEPCK playing a key role.[5][7] While HbA1c and fasting glucose are the standard diagnostic markers, there is a need for biomarkers that reflect the underlying metabolic dysregulation more dynamically.
Key Finding: While research is ongoing, altered PEP metabolism, driven by PEPCK dysregulation, presents a potential avenue for a more dynamic assessment of metabolic health in these conditions. Direct comparative studies on the diagnostic performance of PEP versus standard markers are still needed.
| Biomarker | Association with Insulin Resistance | Performance Characteristics |
| This compound (PEP) | Potentially altered due to PEPCK dysregulation. | Under investigation. |
| HbA1c | Reflects long-term glycemic control. | Sensitivity: ~50-80%, Specificity: ~80-97% for diagnosing diabetes. |
| Fasting Plasma Glucose | Standard diagnostic criterion. | Variable sensitivity and specificity depending on the cutoff. |
| Lactate | Often elevated in metabolic syndrome. | A general marker of metabolic stress. |
| Pyruvate | May be altered in relation to lactate. | The lactate-to-pyruvate ratio can indicate redox state.[8] |
Signaling Pathways and Experimental Workflows
Central Role of PEP in Glycolysis and Gluconeogenesis
Experimental Workflow for PEP Quantification
The following diagram illustrates a typical workflow for the quantification of PEP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[9]
Experimental Protocols
Fluorometric Assay for this compound Quantification in Tissue Samples
This protocol is adapted from commercially available kits and provides a sensitive method for PEP measurement.
Principle: PEP is converted to pyruvate by pyruvate kinase. The pyruvate is then oxidized by pyruvate oxidase to produce a detectable signal (e.g., fluorescence or color) which is proportional to the amount of PEP in the sample.[10]
Materials:
-
PEP Assay Buffer
-
Pyruvate Kinase
-
Pyruvate Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
PEP Standard
-
96-well black microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize 10-50 mg of tissue in 200 µL of ice-cold PEP Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of PEP standards in PEP Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 µM).
-
-
Reaction Setup:
-
Add 50 µL of each standard or sample to separate wells of the 96-well plate.
-
Prepare a Reaction Mix containing PEP Assay Buffer, Pyruvate Kinase, Pyruvate Oxidase, HRP, and the fluorometric probe.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Calculation:
-
Subtract the blank (0 µM PEP) reading from all measurements.
-
Plot the standard curve and determine the PEP concentration in the samples.
-
LC-MS/MS Method for this compound Quantification in Plasma
This protocol outlines a highly specific and sensitive method for PEP quantification.[9]
Principle: PEP is separated from other plasma components by liquid chromatography and then detected and quantified by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
PEP standard
-
Internal Standard (e.g., 13C-labeled PEP)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate PEP.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific MRM transition for PEP (e.g., m/z 167 -> m/z 79).
-
Monitor the MRM transition for the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of PEP.
-
Calculate the PEP concentration in the samples based on the peak area ratio of PEP to the internal standard.
-
Conclusion and Future Directions
This compound holds considerable promise as a biomarker for specific metabolic disorders, particularly inborn errors of metabolism like Pyruvate Kinase Deficiency where its accumulation is a direct consequence of the enzymatic defect. Its central role in metabolism suggests potential utility in more complex diseases such as diabetes and metabolic syndrome, although further validation through large-scale clinical studies with direct comparison to established biomarkers is required.
The advancement of sensitive and specific analytical techniques like LC-MS/MS will facilitate more precise quantification of PEP in various biological matrices, paving the way for its broader application in clinical research and diagnostics. Future research should focus on:
-
Establishing reference ranges for PEP in healthy populations.
-
Conducting longitudinal studies to assess the prognostic value of PEP in predicting the onset and progression of metabolic diseases.
-
Investigating the interplay between PEP and other metabolic and inflammatory biomarkers to develop multi-marker panels for improved diagnostic accuracy.
By continuing to explore the clinical significance of PEP, the research and drug development community can potentially unlock a valuable tool for the early detection, monitoring, and therapeutic management of a range of metabolic disorders.
References
- 1. What Is the Metabolic Role of this compound Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCK1 and PCK2 as candidate diabetes and obesity genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Examination of the this compound carboxykinase gene promoter in patients with noninsulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Highly sensitive and accurate measurement of underivatized this compound in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
Comparative Kinetics of Phosphoenolpyruvate Carboxylase: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic diversity of phosphoenolpyruvate carboxylase (PEPC) across different species is crucial for applications ranging from agricultural enhancement to the development of novel therapeutics. This guide provides a comparative analysis of PEPC kinetics, detailed experimental protocols, and a visualization of its regulatory pathways.
This compound carboxylase (PEPC) is a key enzyme in central metabolism across plants, bacteria, and protists.[1][2] It catalyzes the irreversible carboxylation of this compound (PEP) to form oxaloacetate (OAA).[3][4] This function is central to various metabolic pathways, including the C4 and Crassulacean acid metabolism (CAM) photosynthetic pathways in plants, where it acts as the primary CO2-fixing enzyme, and anaplerotic pathways in bacteria, which replenish tricarboxylic acid (TCA) cycle intermediates.[1][4][5][6][7] The diverse roles of PEPC are reflected in the significant variations in its kinetic properties and regulatory mechanisms across different species.
Data Presentation: Comparative Kinetic Parameters
The kinetic parameters of PEPC, particularly its affinity for substrates (PEP and bicarbonate) and its maximum velocity, differ significantly depending on the organism and the metabolic pathway in which it functions. C4 plants, for instance, have PEPC isoforms with a higher affinity for bicarbonate and a lower sensitivity to feedback inhibition by malate compared to C3 plants, adaptations that are crucial for their efficient carbon fixation mechanism.[8]
Table 1: Comparative Kinetic Parameters of PEPC from Various Species
| Species | Organism Type | Km (PEP) (µM) | Km (HCO3-) (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Flaveria pringlei | C3 Plant | 13 - 60 | - | - | - | [9] |
| Flaveria trinervia | C4 Plant | 100 - 590 | - | - | - | [9] |
| Panicum pygmaeum | non-C4 Grass | - | - | - | - | [10] |
| Panicum queenslandicum | C4 Grass | - | - | - | - | [10] |
| Synechocystis sp. PCC 6803 | Cyanobacterium | - | - | - | - | [8] |
| Escherichia coli | Bacterium | - | - | - | - |
Note: Values can vary depending on assay conditions (pH, temperature, Mg2+ concentration). This table is a synthesis of data from multiple sources and serves as a comparative overview.
Allosteric Regulation: A Tale of Two Signals
The activity of PEPC is finely tuned by allosteric effectors, which signal the metabolic state of the cell. Key activators and inhibitors vary between species, reflecting the different metabolic roles of the enzyme. In C4 plants, for example, PEPC is activated by glucose-6-phosphate (G6P) and inhibited by malate and aspartate.[11][12][13] This regulation ensures that CO2 fixation is coordinated with the downstream processes of the C4 pathway. In bacteria like E. coli, PEPC is a critical component of the anaplerotic node, and its activity is ultrasensitively activated by fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate.[14]
Table 2: Comparative Allosteric Regulation of PEPC
| Species | Activators | Inhibitors | Regulatory Significance |
| C4 Plants (e.g., Flaveria trinervia) | Glucose-6-Phosphate, Glycine (in some monocots) | Malate, Aspartate | Coordinates C4 photosynthesis with carbon metabolism and prevents futile cycling.[3][11][13] |
| C3 Plants (e.g., Flaveria pringlei) | Glucose-6-Phosphate | Malate, Aspartate | Anaplerotic role, replenishing TCA cycle intermediates.[11] |
| CAM Plants | Glucose-6-Phosphate | Malate | Temporal regulation of acid accumulation. |
| Escherichia coli | Fructose-1,6-Bisphosphate, Acetyl-CoA | Aspartate | Controls the switch between glycolysis and gluconeogenesis and replenishes the TCA cycle.[8][14] |
| Cyanobacteria (e.g., Synechocystis) | - | Malate, Aspartate, Fumarate (variable sensitivity) | Role in CO2 fixation and primary metabolism.[8] |
Experimental Protocols
Accurate measurement of PEPC kinetic parameters is fundamental to comparative studies. The most common method is a coupled spectrophotometric assay.
Protocol: Spectrophotometric Assay for PEPC Activity
This protocol describes a coupled enzyme assay for determining PEPC activity by monitoring the oxidation of NADH at 340 nm.[15][16]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.
-
Substrates:
-
This compound (PEP) solution (e.g., 400 mM stock).
-
Sodium Bicarbonate (NaHCO3) solution (e.g., 1 M stock).
-
-
Coupling Enzyme: Malate Dehydrogenase (MDH) (e.g., 1000 units/mL).
-
Co-factor: NADH solution (e.g., 20 mM stock).
-
Enzyme extract or purified PEPC.
-
Spectrophotometer with temperature control.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of NaHCO3, NADH, and MDH. The final volume is typically 1 mL.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 30°C) for at least 5 minutes to allow the temperature to equilibrate.[15]
-
Background Rate: Add the enzyme sample to the reaction mixture and monitor the absorbance at 340 nm for a short period to establish the background rate of NADH oxidation in the absence of PEP.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of PEP to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the PEPC activity.
-
Calculation of Activity: The activity of PEPC is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).[16] One unit of PEPC activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute under the specified conditions.
Note: For accurate determination of bicarbonate affinity, it is crucial to control the concentration of dissolved CO2 and bicarbonate, which can be achieved by using degassed solutions and sealed cuvettes.[16] The conventional assay can underestimate Vmax due to the instability of oxaloacetate; adding lactate dehydrogenase to the assay can improve accuracy.[17]
Mandatory Visualization
The regulation of PEPC is intricately linked to the metabolic context of the organism. The following diagrams illustrate the core regulatory pathways of PEPC in C4 photosynthesis and bacterial anaplerosis.
Caption: Allosteric regulation of PEPC in C4 photosynthesis versus bacterial anaplerosis.
Caption: General workflow for the spectrophotometric assay of PEPC activity.
References
- 1. Bacterial-type this compound Carboxylase (PEPC) Functions as a Catalytic and Regulatory Subunit of the Novel Class-2 PEPC Complex of Vascular Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial-type this compound carboxylase (PEPC) functions as a catalytic and regulatory subunit of the novel class-2 PEPC complex of vascular plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. C4 this compound Carboxylase: Evolution and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound Carboxylase during C4 Photosynthetic Isotope Exchange and Stomatal Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contributions of the anaplerotic reaction enzymes pyruvate carboxylase and this compound carboxylase to l-lysine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of this compound Carboxylases is Determined by a Single Amino Acid Residue in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasensitive regulation of anapleurosis via allosteric activation of PEP carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. An in vitro Coupled Assay for PEPC with Control of Bicarbonate Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple and Accurate Spectrophotometric Assay for this compound Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of Phosphofructokinase by Phosphoenolpyruvate and Phosphoglycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of phosphoenolpyruvate (PEP) and phosphoglycolate on phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. Understanding the nuances of this inhibition is critical for research in metabolic regulation and for the development of targeted therapeutic agents.
Executive Summary
Phosphofructokinase (PFK) is a central control point in glycolysis, and its activity is tightly regulated by various allosteric effectors. Among these are the product of a downstream glycolytic reaction, this compound (PEP), and its structural analog, phosphoglycolate. Both molecules act as allosteric inhibitors of PFK, primarily by decreasing the enzyme's affinity for its substrate, fructose-6-phosphate (Fru-6-P), without significantly altering the maximum reaction velocity (Vmax). This mode of action classifies them as K-type allosteric inhibitors.
A key finding from comparative studies, particularly with PFK from Bacillus stearothermophilus, is that while phosphoglycolate exhibits a lower binding affinity for the enzyme compared to PEP, it is a significantly more potent inhibitor. This highlights a crucial principle in enzymology: binding affinity does not always correlate directly with the magnitude of an allosteric effect. This guide will delve into the quantitative differences in their inhibitory actions, the experimental methods used to determine these properties, and the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison of Inhibitors
The inhibitory effects of PEP and phosphoglycolate on PFK have been quantified in several studies. The following table summarizes the available quantitative data for comparison.
| Inhibitor | Organism | Inhibition Constant (Ki) | Relative Potency | Citation(s) |
| This compound (PEP) | Setaria cervi | 0.8 mM | - | [1] |
| This compound (PEP) | Bacillus stearothermophilus | Not explicitly stated, but binds with ~10-fold higher affinity than phosphoglycolate. | Less potent inhibitor of Fru-6-P binding. | [2][3] |
| Phosphoglycolate | Bacillus stearothermophilus | Not explicitly stated, but binds with ~10-fold lower affinity than PEP. | 3.5-fold stronger inhibitor of Fru-6-P binding than PEP. | [2][3] |
Mechanism of Inhibition: Allosteric Regulation of PFK
Both PEP and phosphoglycolate bind to an allosteric site on the PFK enzyme, which is distinct from the active site where the substrate Fru-6-P binds. This binding event induces a conformational change in the enzyme, shifting the equilibrium from the active 'R' (relaxed) state to the inactive 'T' (tense) state. The T-state conformation has a lower affinity for Fru-6-P, thus reducing the overall rate of the PFK-catalyzed reaction.
Structural studies on PFK from Bacillus stearothermophilus have provided insights into this allosteric transition. The binding of the inhibitor to the allosteric site is thought to trigger a quaternary structural change, which is propagated to the active site, leading to a decrease in substrate affinity. It is important to note that the precise conformational changes induced by PEP and phosphoglycolate may not be identical, which could account for their differing inhibitory potencies despite structural similarities.
dot
Caption: Allosteric inhibition of PFK by PEP and phosphoglycolate.
Experimental Protocols
The inhibition of PFK by PEP and phosphoglycolate is typically studied using enzyme kinetic assays. A common method is a coupled spectrophotometric assay.
Objective: To determine the kinetic parameters of PFK inhibition by PEP and phosphoglycolate.
Principle: The product of the PFK reaction, fructose-1,6-bisphosphate (F1,6BP), is cleaved by aldolase into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). Triosephosphate isomerase then converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase, in the presence of NADH, reduces G3P to glycerol-3-phosphate. The rate of PFK activity is therefore proportional to the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified PFK enzyme
-
Fructose-6-phosphate (Fru-6-P)
-
Adenosine triphosphate (ATP)
-
This compound (PEP)
-
Phosphoglycolate
-
Coupling enzymes: aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, NADH, and the coupling enzymes.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of PEP or phosphoglycolate to the reaction mixture. A control with no inhibitor should also be prepared.
-
Enzyme Addition: Add a constant amount of PFK to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, Fru-6-P.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction is used for analysis.
-
Data Analysis: Plot the initial reaction velocities against the substrate (Fru-6-P) concentration for each inhibitor concentration. Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive or mixed-model inhibition) to determine the Vmax, Km, and Ki values.
dot
Caption: Experimental workflow for PFK inhibition assay.
Conclusion
Both this compound and phosphoglycolate are effective allosteric inhibitors of phosphofructokinase. While structurally similar, they exhibit distinct inhibitory profiles. Notably, phosphoglycolate is a more potent inhibitor of PFK from Bacillus stearothermophilus than PEP, despite its lower binding affinity. This underscores the complexity of allosteric regulation and the importance of detailed kinetic and structural studies in understanding enzyme-inhibitor interactions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic research, and drug development.
References
- 1. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the inhibition by phospho(enol)pyruvate and phosphoglycolate of phosphofructokinase from B. stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Phosphoenolpyruvate Analogues in Enzyme Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective interactions of various phosphoenolpyruvate (PEP) analogues with key PEP-utilizing enzymes. Understanding the stereochemical preferences of these enzymes is crucial for the rational design of specific inhibitors and probes for investigating metabolic pathways, with significant implications for drug development and biochemical research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and experimental workflows.
Quantitative Comparison of Enzyme-Analogues Interactions
The stereochemistry of this compound analogues plays a pivotal role in their interaction with various enzymes. The spatial arrangement of substituents around the double bond dictates whether an analogue acts as a substrate, a competitive inhibitor, or an inactivator. The following tables summarize the kinetic parameters for the interaction of (Z)- and (E)-isomers of halogenated PEP analogues with several key enzymes.
Note: The following data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed context.
Table 1: Kinetic Parameters for the Interaction of PEP Analogues with Pyruvate Kinase
| Analogue | Isomer | Vmax/Km (relative to PEP) | Ki (mM) | Metal Ion |
| Phosphoenol-3-fluoropyruvate | Z | Decreased | - | Mg²⁺/Mn²⁺ |
| Phosphoenol-3-fluoropyruvate | E | Decreased | - | Mg²⁺/Mn²⁺ |
| Phosphoenol-3-bromopyruvate | Z | Not reported | Competitive inhibitor | Mg²⁺/Mn²⁺ |
Table 2: Interaction of PEP Analogues with Enolase
| Analogue | Isomer | Interaction Type | Ki (mM) | Metal Ion |
| Phosphoenol-3-fluoropyruvate | Z | Substrate | - | Mg²⁺/Mn²⁺ |
| Phosphoenol-3-fluoropyruvate | E | No Substrate Activity | Competitive inhibitor | Mg²⁺/Mn²⁺ |
| Phosphoenol-3-bromopyruvate | Z | Not reported | Competitive inhibitor | Mg²⁺/Mn²⁺ |
Table 3: Interaction of PEP Analogues with PEP Carboxykinase
| Analogue | Isomer | Interaction Type | Ki (mM) | Metal Ion |
| Phosphoenol-3-fluoropyruvate | Z | Substrate | - | Mg²⁺/Mn²⁺ |
| Phosphoenol-3-fluoropyruvate | E | No Substrate Activity | Competitive inhibitor | Mg²⁺/Mn²⁺ |
| Phosphoenol-3-bromopyruvate | Z | Not reported | Competitive inhibitor | Mg²⁺/Mn²⁺ |
Table 4: Interaction of PEP Analogues with Pyruvate Phosphate Dikinase
| Analogue | Isomer | Interaction Type |
| Phosphoenol-3-fluoropyruvate | Z | Substrate |
| Phosphoenol-3-fluoropyruvate | E | No Substrate Activity |
A notable observation is the absolute stereoselectivity exhibited by enolase, PEP carboxykinase, and pyruvate phosphate dikinase, where only the (Z)-isomer of fluorinated analogues acts as a substrate[1]. In contrast, both isomers of phosphoenol-3-fluoropyruvate show substrate activity with pyruvate kinase, albeit with a significantly reduced Vmax/Km ratio compared to the natural substrate, PEP[1]. The inhibitory actions of these analogues are often competitive and can be dependent on the specific metal ion present in the active site[1].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Synthesis and Purification of Halogenated PEP Analogues
The synthesis of (Z)- and (E)-phosphoenol-3-fluoropyruvate and (Z)-phosphoenol-3-bromopyruvate is a critical first step for these studies. A general procedure involves the reaction of the corresponding 3-halopyruvate with a phosphorylating agent.
Example Protocol for (Z)- and (E)-Phosphoenol-3-fluoropyruvate Synthesis:
-
Preparation of Ethyl 3-fluoro-2-oxopropanoate: Ethyl bromopyruvate is treated with a fluorinating agent (e.g., silver fluoride) to yield the fluorinated ketoester.
-
Phosphorylation: The resulting ketoester is reacted with a phosphite (e.g., trimethyl phosphite) to introduce the phosphate group.
-
Hydrolysis: The ester and phosphonate ester groups are hydrolyzed under controlled conditions to yield the final product.
-
Isomer Separation: The (Z)- and (E)-isomers are separated using anion-exchange chromatography.
-
Characterization: The purified isomers are characterized by ¹H and ¹⁹F NMR spectroscopy to confirm their stereochemistry.
Enzyme Assays
The kinetic parameters of PEP analogues are determined using specific enzyme assays, typically by monitoring the reaction progress spectrophotometrically.
Pyruvate Kinase Assay:
-
Principle: The activity of pyruvate kinase is coupled to the lactate dehydrogenase (LDH) reaction. The pyruvate produced by pyruvate kinase is reduced by LDH, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reaction Mixture: A typical assay mixture contains buffer (e.g., Tris-HCl), MgCl₂, KCl, ADP, NADH, LDH, and the PEP analogue being tested.
-
Procedure: The reaction is initiated by the addition of pyruvate kinase. The change in absorbance at 340 nm is recorded over time to determine the reaction rate.
-
Data Analysis: Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation. Inhibition constants (Ki) are determined by measuring the reaction rates at various concentrations of the inhibitor and substrate.
Enolase Assay:
-
Principle: The conversion of 2-phosphoglycerate (2-PGA) to PEP by enolase is monitored by the increase in absorbance at 240 nm, which is characteristic of the enol product. To study the reverse reaction with PEP analogues, a coupled assay is often used.
-
Coupled Assay: The pyruvate produced from the enzymatic reaction with the PEP analogue is measured using the LDH-coupled system as described for the pyruvate kinase assay.
-
Procedure: The reaction is initiated by the addition of enolase, and the rate is determined by monitoring the change in absorbance at 340 nm.
PEP Carboxykinase Assay:
-
Principle: The carboxylation of a PEP analogue is coupled to the malate dehydrogenase (MDH) reaction. The oxaloacetate produced is reduced by MDH, leading to the oxidation of NADH.
-
Reaction Mixture: The assay mixture typically includes a buffer, MnCl₂, GDP (or IDP), NaHCO₃, NADH, MDH, and the PEP analogue.
-
Procedure: The reaction is initiated by adding PEP carboxykinase, and the rate is measured by the decrease in absorbance at 340 nm.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of PEP analogue stereoselectivity.
References
A Comparative Guide to Phosphoenolpyruvate-Based and Alternative Energy Regeneration Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate ATP regeneration system is critical for the success of in vitro biochemical assays, cell-free protein synthesis, and other energy-dependent biotechnological applications. This guide provides an objective comparison of the efficacy of phosphoenolpyruvate (PEP)-based energy regeneration systems against prominent alternatives, supported by experimental data and detailed protocols.
This document evaluates the performance of three primary ATP regeneration systems: the traditional this compound/pyruvate kinase (PEP/PK) system, the creatine phosphate/creatine kinase (CP/CK) system, and a more recently developed pyruvate-based system utilizing pyruvate oxidase, acetate kinase, and catalase (PAP). The comparison focuses on key performance indicators such as protein yield in cell-free systems—a common proxy for sustained energy supply—as well as the inherent advantages and disadvantages of each system.
Comparative Performance of ATP Regeneration Systems
The efficacy of an ATP regeneration system is often evaluated by its ability to sustain a complex, energy-intensive process like cell-free protein synthesis (CFPS). The tables below summarize quantitative data from studies comparing the protein yields obtained using different energy regeneration systems.
| System | Energy Substrate | Key Enzyme(s) | Protein Yield (mCherry) in PURE System | Protein Yield (NLuc/sfGFP) in E. coli Lysate |
| PEP/PK | This compound (PEP) | Pyruvate Kinase (PK) | Not explicitly quantified in direct comparison | Reported to be >2-fold higher than CP/CK[1] |
| CP/CK | Creatine Phosphate (CP) | Creatine Kinase (CK) | 130.9 ± 8.0 µg/mL[2] | Lower than PEP/PK[1] |
| PAP | Pyruvate | Pyruvate Oxidase (Pox5), Acetate Kinase (AckA), Catalase (KatE) | 74.5 ± 0.8 µg/mL[2][3] | Not reported in this context |
| PAP + CP/CK | Pyruvate + Creatine Phosphate | Pox5, AckA, KatE, CK | 232.6 ± 3.2 µg/mL[2][3] | Not reported in this context |
| System Comparison in Commercial PURExpress System | Protein Yield (mCherry) | Enhancement vs. CP/CK alone | Enhancement vs. PAP alone |
| CP/CK | 113.7 ± 3.8 µg/mL[2][3] | - | - |
| PAP | 159.9 ± 4.5 µg/mL[2][3] | 40.6% | - |
| PAP + CP/CK | >350.0 µg/mL[2][3] | 207.8%[2][3] | 118.9%[2][3] |
| System | Advantages | Disadvantages |
| PEP/PK | High energy yield, rapid turnover.[4] | High cost of PEP, accumulation of inhibitory phosphate, potential for reaction acidification.[1][4] |
| CP/CK | Relatively stable energy source. | Accumulation of inorganic phosphate.[2][5] |
| PAP | Utilizes inexpensive pyruvate, recycles inorganic phosphate.[2][6] | Requires oxygen, potential for pH decrease due to acetate accumulation.[2] |
Visualizing the Biochemical Pathways
The following diagrams illustrate the core biochemical reactions of each ATP regeneration system.
Caption: The PEP/PK ATP regeneration system.
Caption: The CP/CK ATP regeneration system.
Caption: The PAP ATP regeneration system.
Experimental Protocols
This section outlines the methodologies for key experiments to evaluate and compare the efficacy of different ATP regeneration systems.
Comparative Analysis of Protein Synthesis in a Cell-Free System
This protocol is adapted from studies using the PURE (Protein synthesis Using Recombinant Elements) system to compare the PAP and CP/CK systems.[2][3]
Objective: To quantify and compare the total protein yield when different ATP regeneration systems are used to power in vitro transcription and translation.
Materials:
-
PURE system components (ribosomes, tRNAs, amino acids, transcription and translation factors)
-
DNA template for a reporter protein (e.g., mCherry, luciferase)
-
Energy regeneration system components:
-
CP/CK System: Creatine phosphate, creatine kinase.
-
PAP System: Pyruvate, pyruvate oxidase (Pox5), acetate kinase (AckA), catalase (KatE), FAD, thiamine pyrophosphate (TPP).
-
Combined System: All components for both CP/CK and PAP systems.
-
-
Reaction buffer (e.g., HEPES-KOH)
-
Magnesium acetate
-
Potassium glutamate
-
Spectrophotometer or fluorometer for protein quantification
Procedure:
-
Reaction Setup: Assemble the PURE system reactions in individual tubes on ice. For each system being tested, prepare a master mix containing all common components (PURE components, DNA template, buffer, salts).
-
Energy System Addition: Aliquot the master mix into separate tubes for each energy system. Add the specific energy regeneration components to their respective tubes (e.g., creatine phosphate and creatine kinase for the CP/CK system).
-
Initiation and Incubation: Initiate the reactions by transferring the tubes to a 37°C incubator.
-
Time-Course Sampling (Optional): For kinetic analysis, take small aliquots from each reaction at regular intervals (e.g., every 30 minutes for 5 hours).
-
Endpoint Measurement: After a set incubation period (e.g., 5 hours), stop the reactions by placing them on ice.
-
Protein Quantification: Measure the amount of synthesized reporter protein. For fluorescent proteins like mCherry, this can be done using a fluorometer. For other proteins, a luciferase assay or western blot analysis can be performed.
-
Data Analysis: Plot protein concentration over time for kinetic analysis or compare the final protein yields between the different systems.
Caption: Experimental workflow for CFPS comparison.
Direct Measurement of ATP Regeneration Rate using a Luciferase-Based Assay
This protocol provides a method to directly measure the rate of ATP synthesis by each regeneration system.
Objective: To determine the initial rate of ATP production for each energy regeneration system.
Materials:
-
Luciferin-luciferase assay kit
-
ADP (substrate for ATP synthesis)
-
Energy regeneration system components (as listed in Protocol 1)
-
Reaction buffer
-
Luminometer
Procedure:
-
Reaction Setup: In a luminometer-compatible plate, prepare reaction wells containing the reaction buffer and the components of the specific ATP regeneration system being tested.
-
Initiation: Initiate the reaction by adding a known concentration of ADP to each well.
-
Luminometry: Immediately place the plate in a luminometer and begin measuring luminescence at regular, short intervals (e.g., every 30 seconds). The luciferase enzyme in the assay kit will produce light in the presence of newly synthesized ATP.
-
Standard Curve: Generate a standard curve by measuring the luminescence of known ATP concentrations. This allows for the conversion of relative light units (RLU) to ATP concentration.
-
Data Analysis: Plot ATP concentration versus time. The initial slope of this curve represents the initial rate of ATP regeneration (e.g., in µM ATP per minute). Compare the initial rates across the different systems.
Caption: Workflow for direct ATP regeneration assay.
References
A Researcher's Guide to Commercial Phosphoenolpyruvate (PEP) Assay Kits
For researchers, scientists, and professionals in drug development, the accurate measurement of phosphoenolpyruvate (PEP) is crucial for understanding metabolic pathways, such as glycolysis and gluconeogenesis. The selection of a suitable assay kit is a critical step in ensuring reliable and reproducible experimental outcomes. This guide provides an objective comparison of commercially available PEP assay kits, focusing on their performance characteristics based on manufacturer-provided data.
Performance Comparison of Commercial PEP Assay Kits
The following table summarizes the key features of several commercially available this compound assay kits. The data presented is based on information provided by the manufacturers and should be considered in the context of your specific experimental needs.
| Feature | Cell Biolabs, Inc. | Abcam | Sigma-Aldrich | Creative BioMart |
| Product Name | This compound Assay Kit | Phosphoenolpyruvic acid (PEP) Assay Kit | PEP Colorimetric/Fluorometric Assay Kit | This compound Assay Kit |
| Catalog Number | STA-671 | ab204713 | MAK102 | CBS-2435 |
| Detection Method | Fluorometric[1][2] | Colorimetric or Fluorometric[3][4] | Colorimetric or Fluorometric[5][6] | Colorimetric or Fluorometric[7] |
| Assay Principle | Coupled enzyme assay measuring hydrogen peroxide[1][2] | Coupled enzyme assay measuring pyruvate[3][4] | Coupled enzyme assay measuring pyruvate[5][6] | Coupled enzyme assay measuring pyruvate[7] |
| Sensitivity | 3.1 µM[1][2] | ~1 µM[3][4] | Not explicitly stated | ~1 µM[7] |
| Assay Range | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sample Types | Lysates, serum, plasma, urine, culture supernatants[2] | Cell and tissue lysates, plasma, serum, urine, other biological fluids[4] | Tissue, cells, and plant extracts[8] | Cell lysate, plasma, plant extract, serum, tissue lysate, urine[7] |
| Number of Assays | 100[1] | 100[9] | 100[5][6] | Not explicitly stated |
| Citations | Not readily available | Cited in >4 publications[10] | Not readily available | Not readily available |
Principles of PEP Detection: A Common Pathway
Most commercially available this compound assay kits employ a coupled enzymatic reaction to quantify PEP. The general principle involves the conversion of PEP to pyruvate, which is then used in a subsequent reaction to produce a detectable signal, either colorimetric or fluorometric.
The diagram below illustrates a common signaling pathway utilized in these assay kits.
Caption: General enzymatic pathway for PEP detection in commercial assay kits.
Experimental Workflow: A Step-by-Step Overview
The successful implementation of a PEP assay requires careful adherence to the experimental protocol. While specific details may vary between kits, the general workflow remains consistent.
The following diagram outlines a typical experimental workflow for a commercial PEP assay kit.
Caption: Typical experimental workflow for a commercial PEP assay kit.
Generalized Experimental Protocol
This section provides a generalized protocol based on the methodologies of the compared kits. It is essential to consult the specific manufacturer's protocol for the chosen kit before proceeding with any experiment.
I. Reagent Preparation:
-
Assay Buffer: Allow the buffer to warm to room temperature before use.
-
PEP Standard: Reconstitute the lyophilized PEP standard with the provided diluent to create a stock solution. Prepare a series of dilutions from the stock to generate a standard curve.
-
Probe/Developer Mix: Reconstitute the probe and/or developer mix with the appropriate buffer as instructed in the kit manual. These reagents are often light-sensitive and should be protected from light.
II. Sample Preparation:
-
Cells or Tissues: Homogenize cells or tissues in the provided assay buffer or a suitable lysis buffer on ice. Centrifuge the lysate to remove insoluble material.
-
Serum or Plasma: Serum and plasma samples can often be used directly, but may require deproteinization to remove enzymes that could interfere with the assay.
-
Urine and Culture Supernatants: These samples can typically be assayed directly, but may need to be diluted to fall within the linear range of the assay.
III. Assay Procedure:
-
Standard Curve: Add the prepared PEP standards to a 96-well plate in duplicate or triplicate.
-
Samples: Add the prepared samples to the 96-well plate. For some kits, a sample blank (without a key enzyme) may be required to correct for background signals.
-
Reaction Initiation: Add the prepared Reaction Mix, containing the necessary enzymes and probe, to each well containing the standards and samples.
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol (typically 30-60 minutes at room temperature or 37°C), protected from light.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
IV. Data Analysis:
-
Standard Curve: Subtract the blank reading from all standard and sample readings. Plot the net readings of the standards against their corresponding concentrations to generate a standard curve.
-
PEP Concentration: Determine the concentration of PEP in the samples by interpolating their net readings from the standard curve. Account for any dilution factors used during sample preparation.
Concluding Remarks
The choice of a commercial this compound assay kit should be guided by a careful consideration of the detection method's sensitivity, the compatibility with your sample type, and the overall experimental design. While the kits from Abcam, Sigma-Aldrich, and Creative BioMart offer the flexibility of both colorimetric and fluorometric detection, the Cell Biolabs kit is exclusively fluorometric. Notably, the Abcam kit (ab204713) has been referenced in several peer-reviewed publications, which may provide an additional layer of confidence in its performance for some users.[10] Ultimately, the optimal kit is one that provides reliable and reproducible data for your specific research question. It is always recommended to perform initial validation experiments with your own samples to ensure the chosen kit meets your performance expectations.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. This compound Assay Kit [cellbiolabs.com]
- 3. Phosphoenolpyruvic acid (PEP) Assay Kit (ab204713) | Abcam [abcam.com]
- 4. abcam Phosphoenolpyruvic acid (PEP) Assay Kit | My Website [mtmedicalscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. This compound Assay Kit - Creative BioMart [creativebiomart.net]
- 8. Pep colorimetric/fluorometric assay kit ยี่ห้อ Sigma [npchem.co.th]
- 9. content.abcam.com [content.abcam.com]
- 10. citeab.com [citeab.com]
Safety Operating Guide
Phosphoenolpyruvate (PEP): Proper Disposal and Safe Handling Procedures
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical reagents like Phosphoenolpyruvate (PEP) is a critical component of laboratory safety and environmental responsibility. Due to varying hazard classifications depending on its salt form, a cautious and standardized approach to its disposal is essential. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of PEP.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. Hazard classifications can vary; for instance, while the monopotassium salt of PEP is not considered hazardous under OSHA's Hazard Communication Standard[1], other forms, such as the cyclohexylammonium salt, are classified as harmful if swallowed and can cause skin and eye irritation[2].
Standard Personal Protective Equipment (PPE) should always be worn:
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3]
-
Lab Coat: A standard laboratory coat is required to protect from potential spills.
All handling should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended procedure for PEP disposal is to treat it as a chemical waste stream. This ensures compliance with regulations and mitigates potential hazards. Do not dispose of PEP down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[4][5][6]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound," including the specific salt form if known.
-
Segregate: Keep PEP waste separate from other chemical waste streams, such as flammable liquids, strong acids, or bases, to prevent unintended reactions.[4][7]
Step 2: Containerization
-
Use a Compatible Container: Collect PEP waste in a chemically compatible, leak-proof container with a secure, screw-on cap.[4][7][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label is accurate and legible.[4][6][8]
Step 3: Storage Pending Disposal
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[7][8]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[6][7] The storage area should be a cool, dry, and well-ventilated location away from incompatible materials.[9]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for the pickup and final disposal of the waste.[8]
Chemical and Physical Properties
The following table summarizes key quantitative data for Phosphoenolpyruvic acid.
| Property | Data |
| Chemical Formula | C₃H₅O₆P |
| Molar Mass | 168.04 g/mol [10] |
| Physical State | Solid[10] |
| Solubility | Soluble in water.[11] |
| Hazard Classification | Varies by salt form. Not considered hazardous in its monopotassium salt form[1]. Harmful as a cyclohexylammonium salt[2]. Always consult the specific SDS. |
Emergency Spill Procedures
In the event of a spill, adhere to the following emergency protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Use Proper PPE: Wear all required personal protective equipment before attempting cleanup.
-
Contain and Clean:
-
For Solid Spills: Gently sweep or vacuum the material to avoid generating dust.[12] Place the collected solid into a labeled hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9] Collect the absorbed material and place it into a sealed, labeled container for disposal.
-
-
Decontaminate: Thoroughly clean the spill area with soap and water.[9]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. toyobo-global.com [toyobo-global.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C3H5O6P | CID 1005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PHOSPHOENOLPYRUVIC ACID MONOPOTASSIUM SALT | 4265-07-0 [amp.chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
